Propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHHBHJGPPBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074939 | |
| Record name | Propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-44-7, 26264-14-2 | |
| Record name | 1,1-Propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Technical Guide: 1,2-Propanediol vs. 1,3-Propanediol for Researchers and Drug Development Professionals
An In-depth Analysis of Isomeric Differences in Physicochemical Properties, Metabolism, Toxicology, and Pharmaceutical Applications.
This technical guide provides a comprehensive comparison of the two structural isomers of propanediol: 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772) (PDO). While sharing the same chemical formula (C₃H₈O₂), the positional difference of their hydroxyl groups leads to distinct properties, metabolic fates, and performance characteristics, which are of critical importance in research, particularly in the fields of drug development and formulation science.
Physicochemical and Toxicological Profile
1,2-Propanediol and 1,3-propanediol exhibit notable differences in their physical and toxicological properties. These distinctions, summarized in the tables below, influence their suitability for various applications.
Table 1: Comparative Physicochemical Properties
| Property | 1,2-Propanediol (Propylene Glycol) | 1,3-Propanediol |
| CAS Number | 57-55-6[1][2][3] | 504-63-2[1][2][3] |
| Molecular Formula | C₃H₈O₂[1][2][3] | C₃H₈O₂[1][2][3] |
| Molar Mass | 76.09 g/mol | 76.09 g/mol |
| Appearance | Colorless, viscous liquid[1][2][3] | Colorless, viscous liquid[1][2][3] |
| Odor | Nearly odorless, slightly sweet[1][2][3] | Odorless[1] |
| Boiling Point | 188.2 °C[4] | 214 °C |
| Melting Point | -59 °C[4] | -28 °C |
| Density | 1.036 g/cm³[4] | 1.053 g/cm³ |
| Viscosity (at 25°C) | 40.4 mPa·s | 34.7 mPa·s |
| pKa | More acidic | Less acidic[5] |
Table 2: Comparative Toxicological Data
| Parameter | 1,2-Propanediol (Propylene Glycol) | 1,3-Propanediol |
| Oral LD50 (rat) | 20,000 - 34,000 mg/kg | 15,670 mg/kg[6] |
| Dermal LD50 (rabbit) | 20,800 mg/kg | > 20,000 mg/kg[6] |
| Skin Irritation Potential | Mild to moderate irritant, known to cause sensitization in some individuals.[7][8] | Generally considered less irritating and sensitizing than 1,2-propanediol.[7][8][9] |
| "Generally Recognized as Safe" (GRAS) Status (FDA) | Yes, for use in food.[10] | Yes, for use as a food additive. |
Production Methodologies: A Shift Towards Sustainability
Both 1,2-propanediol and 1,3-propanediol can be produced through traditional chemical synthesis or more sustainable biotechnological routes.
-
1,2-Propanediol: The conventional method for producing 1,2-propanediol is through the hydration of propylene (B89431) oxide, a petrochemical derivative.[8] Bio-based routes are also being explored, often involving the fermentation of sugars.
-
1,3-Propanediol: Traditionally, 1,3-propanediol was synthesized from acrolein or ethylene (B1197577) oxide, both petroleum-based feedstocks.[2] However, a significant advancement has been the development of a fermentation process that utilizes renewable resources like corn glucose or crude glycerol (B35011) (a byproduct of biodiesel production) to produce bio-based 1,3-propanediol.[9] This has positioned 1,3-propanediol as a more sustainable alternative in many applications.
Mammalian Metabolic Pathways: A Key Differentiator
The metabolic fate of these two isomers in the human body is a critical consideration for pharmaceutical applications.
Metabolism of 1,2-Propanediol
In the human body, 1,2-propanediol is primarily metabolized in the liver and kidneys.[11] It enters the central metabolic pathways and is converted into common endogenous substances.[12][13] A significant portion of an absorbed dose is excreted unchanged in the urine.[11] The metabolic pathway involves oxidation to lactaldehyde, which is then further oxidized to lactic acid and pyruvic acid.[12][14] These intermediates are then utilized in the citric acid cycle for energy production or gluconeogenesis.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. The difference between 1,3 this compound and 1,2 this compound [sprchemical.com]
- 3. The Difference Between 1,2- Propylene Glycol And 1,3- this compound - EME - News - Henan EME Technology Co.,Ltd [chinafuran.com]
- 4. Microcompartments for B12-dependent 1,2-propanediol degradation provide protection from DNA and cellular damage by a reactive metabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fatality involving 1,3-propanediol and its implications in measurement of other glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Propanediol Made From Fermentation-Derived Malonic Acid: Office of Industrial Technologies (OIT) Agriculture Project Fact Sheet - UNT Digital Library [digital.library.unt.edu]
- 8. News - The difference between 1,2-propanediol and 1,3-propanediol in cosmetics [sprchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethylene Glycol and Propylene Glycol Toxicity: What is Propylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. Propylene glycol - Wikipedia [en.wikipedia.org]
- 13. nationalacademies.org [nationalacademies.org]
- 14. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chemical Synthesis: Catalytic Hydrogenolysis of Glycerol
An In-depth Technical Guide to Propanediol Synthesis Pathways from Glycerol (B35011)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of propanediols from glycerol, a readily available byproduct of biodiesel production, represents a significant advancement in sustainable chemistry. This guide provides a comprehensive overview of the primary chemical and biological pathways for converting glycerol into 1,2-propanediol (1,2-PDO) and 1,3-propanediol (B51772) (1,3-PDO), valuable monomers for polymers and ingredients in pharmaceuticals and cosmetics. This document details the core reaction mechanisms, presents quantitative data for comparative analysis, outlines experimental protocols, and provides visual diagrams of the key pathways and workflows.
The primary chemical route for this compound synthesis from glycerol is catalytic hydrogenolysis, a process involving the cleavage of C-O bonds by hydrogen in the presence of a catalyst. This method is predominantly used for the production of 1,2-propanediol.
Reaction Mechanisms
The hydrogenolysis of glycerol to 1,2-propanediol is generally understood to proceed through a two-step mechanism:
-
Dehydration: Glycerol is first dehydrated to an intermediate, acetol (hydroxyacetone).[1][2] This step is often catalyzed by acidic or basic sites on the catalyst support.
-
Hydrogenation: The acetol intermediate is then hydrogenated to 1,2-propanediol.[2][3]
An alternative pathway involves the dehydrogenation of glycerol to glyceraldehyde, followed by dehydration and subsequent hydrogenation to 1,2-propanediol.[1][3] The selectivity towards 1,2-PDO versus other products like 1,3-PDO, ethylene (B1197577) glycol, or propanols is highly dependent on the catalyst system and reaction conditions.[1][3] Copper-based catalysts are widely reported to exhibit high selectivity for the C-O bond cleavage required for 1,2-PDO formation.[1]
Quantitative Data for 1,2-Propanediol Synthesis via Hydrogenolysis
The following table summarizes key quantitative data from various studies on the catalytic hydrogenolysis of glycerol to 1,2-propanediol.
| Catalyst | Temperature (°C) | Pressure (bar) | Glycerol Conversion (%) | 1,2-PDO Selectivity (%) | Reference |
| Copper Chromite | 200 | 10 | 55 | 85 | [1] |
| 6Cu-4Ru/MgO | 220 | 0.8 MPa (8 bar) | ~98 | ~75 | [4] |
| Cu-Zn/MgO | 220 | 0.72 MPa (7.2 bar) | ~98.5 | ~89 | [5] |
| Cu/TALCITE 4 | 190 | 25 | 65 | 98 | [6] |
| Pd-promoted Cu/MgO/Al2O3 | 220 | 15 | 97.2 | 83.4 | [2] |
| Pt/NaY | 230 | Inert Atmosphere | 85.4 | 57.2 | [2] |
| Cu-Pd/TiO2-Na | 220 | 100 psi (~6.9 bar) | >90 | ~70 | [7] |
Experimental Protocol: Continuous Flow Hydrogenolysis of Glycerol
This protocol is a synthesized representation for the continuous production of 1,2-propanediol based on methodologies described in the literature.[4][8]
Objective: To synthesize 1,2-propanediol from glycerol via continuous flow hydrogenolysis.
Materials:
-
Glycerol (aqueous solution, e.g., 20 wt%)
-
Hydrogen gas
-
Catalyst (e.g., 6Cu-4Ru/MgO)
-
Fixed-bed downflow tubular reactor
-
High-pressure liquid pump
-
Gas flow controller
-
Back-pressure regulator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation and Packing:
-
Prepare the catalyst via impregnation or co-precipitation methods.
-
Calcine and reduce the catalyst in situ with flowing hydrogen.
-
Pack a known amount of the catalyst into the tubular reactor.
-
-
System Setup:
-
Assemble the reactor system, ensuring all connections are leak-proof.
-
Connect the hydrogen gas line via a mass flow controller.
-
Connect the glycerol solution feed line via a high-pressure pump.
-
-
Reaction Execution:
-
Product Collection and Analysis:
-
Collect the liquid product downstream of the back-pressure regulator.
-
Analyze the product mixture using a gas chromatograph to determine the conversion of glycerol and the selectivity to 1,2-propanediol.
-
Biological Synthesis: Microbial Fermentation of Glycerol
Microbial fermentation is a prominent pathway for producing 1,3-propanediol from glycerol and is gaining attention for 1,2-propanediol synthesis as well. This approach utilizes microorganisms, either naturally producing or genetically engineered, to convert glycerol into the desired diol.
Metabolic Pathways
1,3-Propanediol Production:
The microbial production of 1,3-PDO from glycerol involves a two-step enzymatic reaction.[9] This process is characteristic of microorganisms such as Klebsiella pneumoniae, Clostridium butyricum, and engineered E. coli.[9][10][11]
-
Dehydration: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. This enzyme can be vitamin B12-dependent or -independent.[9][11]
-
Reduction: 3-HPA is subsequently reduced to 1,3-propanediol by a 1,3-propanediol oxidoreductase, a reaction that often utilizes NADH.[12]
Glycerol is also catabolized through an oxidative pathway to produce biomass and energy, where it is converted to dihydroxyacetone and then enters glycolysis.[12]
1,2-Propanediol Production:
The microbial synthesis of 1,2-PDO from glycerol can occur via the methylglyoxal (B44143) pathway.[13][14]
-
Oxidation: Glycerol is first converted to dihydroxyacetone.
-
Phosphorylation: Dihydroxyacetone is phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP).
-
Conversion to Methylglyoxal: DHAP is then converted to methylglyoxal.
-
Reduction: Methylglyoxal is reduced in a two-step process to 1,2-propanediol.[13]
Quantitative Data for this compound Synthesis via Fermentation
The following table summarizes key quantitative data from various studies on the microbial production of propanediols from glycerol.
| This compound | Microorganism | Fermentation Type | Glycerol Conversion (%) | Product Titer (g/L) | Productivity (g/L/h) | Reference |
| 1,3-PDO | Engineered E. coli | Two-stage fed-batch | 90.2 | 104.4 | 2.61 | [9] |
| 1,3-PDO | Clostridium butyricum | Anaerobic | - | 70.4 | - | [9] |
| 1,3-PDO | Klebsiella pneumoniae | Anaerobic | - | 70-78 | - | [9] |
| 1,3-PDO | Saccharomyces cerevisiae | Anaerobic | 93.6 | - | - | [15] |
| 1,2-PDO | Klebsiella pneumoniae ΔtpiA-mgsA-yqhD | Fed-batch | 20 | 9.3 | - | [13] |
| 1,2-PDO | Engineered S. cerevisiae | Batch | - | 2.19 | - | [16] |
Experimental Protocol: Fed-Batch Fermentation for 1,3-Propanediol Production
This protocol is a synthesized representation for the fed-batch production of 1,3-propanediol using an engineered microorganism.[9]
Objective: To produce 1,3-propanediol from glycerol using a fed-batch fermentation process.
Materials:
-
Engineered microorganism (e.g., E. coli strain expressing glycerol dehydratase and 1,3-propanediol oxidoreductase)
-
Fermentation medium (containing glycerol, nitrogen source, salts, and trace elements)
-
Bioreactor with temperature, pH, and dissolved oxygen control
-
High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Inoculum Preparation:
-
Grow a seed culture of the engineered microorganism in a suitable medium overnight.
-
-
Bioreactor Setup and Sterilization:
-
Prepare the fermentation medium and sterilize it in the bioreactor.
-
-
Batch Phase:
-
Inoculate the sterile medium in the bioreactor with the seed culture.
-
Maintain the desired temperature (e.g., 30°C for growth phase) and pH.[9]
-
Allow the cells to grow to a high density.
-
-
Fed-Batch (Production) Phase:
-
Induce the expression of the 1,3-propanediol synthesis genes (e.g., by a temperature shift to 42°C).[9]
-
Continuously or intermittently feed a concentrated glycerol solution to the bioreactor to maintain a target glycerol concentration.
-
Monitor cell growth and product formation by taking samples periodically.
-
-
Analysis:
-
Analyze the samples using HPLC to determine the concentrations of glycerol, 1,3-propanediol, and major byproducts.
-
Conclusion
The conversion of glycerol to propanediols is a testament to the potential of biorefinery concepts. Both chemo-catalytic and biotechnological routes offer viable pathways for the synthesis of 1,2-propanediol and 1,3-propanediol. The choice between these methods depends on the desired isomer, economic feasibility, and sustainability goals. Chemical hydrogenolysis provides a direct and often high-yield route to 1,2-propanediol, while microbial fermentation excels in the production of 1,3-propanediol and is an area of active research for 1,2-propanediol synthesis. Continued advancements in catalyst design and metabolic engineering are expected to further enhance the efficiency and selectivity of these processes, solidifying glycerol's role as a key platform chemical for a sustainable future.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Continuous production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol over a bi-functional Cu–Ru/MgO catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol in a fixed-bed downflow tubular reactor over a highly effective Cu–Zn bifunctional catalyst: effect of an acidic/basic support - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogenolysis of Glycerol to 1,2-Propanediol Over Clay Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 1,2-Propanediol production from glycerol via an endogenous pathway of Klebsiella pneumoniae - UCL Discovery [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Production of 1,2-propanediol from glycerol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bio-based Propanediol Production
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and environmentally friendly chemicals has driven significant research into bio-based production routes for valuable platform chemicals like propanediol. This technical guide provides an in-depth overview of the core methods for producing 1,3-propanediol (B51772) (1,3-PDO) and 1,2-propanediol (1,2-PDO) from renewable feedstocks. It is designed to be a comprehensive resource for professionals in research, development, and pharmaceuticals, offering detailed experimental insights, comparative data, and visual representations of key biological pathways.
Introduction to Bio-based this compound
This compound isomers, 1,3-PDO and 1,2-PDO (also known as propylene (B89431) glycol), are versatile chemicals with wide-ranging applications. 1,3-PDO is a key monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT), used in textiles and resins, and also finds use in cosmetics, lubricants, and medicines.[1][2] Traditionally, these diols have been produced through chemical synthesis from petroleum-derived feedstocks such as ethylene (B1197577) oxide and acrolein.[2][3] However, biotechnological routes using microbial fermentation offer a more sustainable alternative, utilizing renewable resources like glycerol (B35011) and glucose.[4][5]
Microbial production of this compound has been demonstrated in a variety of native and genetically engineered microorganisms, including bacteria like Klebsiella pneumoniae, Clostridium butyricum, and Escherichia coli, as well as yeasts like Saccharomyces cerevisiae.[6][7] These processes can be more energy-efficient and have a smaller environmental footprint compared to conventional chemical methods.[8]
Production of 1,3-Propanediol
The biosynthesis of 1,3-PDO from glycerol is the most studied and commercially developed bio-based route. It typically involves a two-step enzymatic conversion.[9][10]
Microbial Strains and Metabolic Pathways
Several microorganisms are known to naturally produce 1,3-PDO from glycerol. The key enzymes in this pathway are a vitamin B12-dependent or independent glycerol dehydratase and an NADH-dependent 1,3-propanediol oxidoreductase.[3][9]
-
Klebsiella pneumoniae : This facultative anaerobe is one of the most efficient natural producers of 1,3-PDO.[11][12] It can utilize glycerol under both anaerobic and microaerophilic conditions.[11] Metabolic engineering efforts have focused on reducing byproduct formation, such as organic acids, to improve the yield and titer of 1,3-PDO.[13][14]
-
Clostridium butyricum : This strict anaerobe is another well-studied 1,3-PDO producer.[15] However, its requirement for strict anaerobic conditions can be a limitation for large-scale industrial applications.[11]
-
Engineered Escherichia coli : As a well-characterized model organism, E. coli has been extensively engineered for 1,3-PDO production.[9][10] This often involves introducing the genes for glycerol dehydratase and 1,3-propanediol oxidoreductase from natural producers.[9] Strategies to improve production include enhancing the supply of the cofactor NADPH and optimizing the expression of pathway genes.[16]
-
Saccharomyces cerevisiae : This yeast has also been engineered to produce 1,3-PDO from glycerol, offering an alternative to bacterial systems.[17]
The core metabolic pathway for the conversion of glycerol to 1,3-propanediol is illustrated below.
Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; "3-HPA" [label="3-Hydroxypropionaldehyde\n(3-HPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PDO [label="1,3-Propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cofactor_in1 [label="Vitamin B12", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Cofactor_in2 [label="NADH + H+", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Cofactor_out2 [label="NAD+", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
Glycerol -> "3-HPA" [label="Glycerol Dehydratase (GDHt)", color="#EA4335"]; "3-HPA" -> PDO [label="1,3-Propanediol Oxidoreductase (PDOR)", color="#34A853"]; Cofactor_in1 -> "Glycerol -> "3-HPA"" [arrowhead=none, style=dashed, color="#5F6368"]; Cofactor_in2 -> ""3-HPA" -> PDO" [arrowhead=none, style=dashed, color="#5F6368"]; ""3-HPA" -> PDO" -> Cofactor_out2 [arrowhead=none, style=dashed, color="#5F6368"]; }
Caption: Core metabolic pathway for 1,3-propanediol production from glycerol.Quantitative Production Data
The following table summarizes key quantitative data from various studies on 1,3-PDO production.
| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference(s) |
| Klebsiella pneumoniae | Glycerol & Glucose | Fed-batch | 70-78 | - | - | [9] |
| Clostridium butyricum | Glycerol | Anaerobic | 70.4 | - | - | [9] |
| Engineered E. coli | Glycerol | Two-stage | 104.4 | 90.2% (g/g) | 2.61 | [9] |
| Engineered E. coli | Glucose | Fed-batch | 11.21 | 0.51 mol/mol | - | [1][18] |
| Saccharomyces cerevisiae | Glycerol | Anaerobic | - | 42.3 wt% | - | [17] |
| C. acetobutylicum (two-step) | Glucose | Batch | 25.5 | 0.24 g/g sugar | 0.16 | [19] |
Experimental Protocols
General Fermentation Protocol for 1,3-PDO Production:
-
Inoculum Preparation: A single colony of the production strain is inoculated into a seed culture medium (e.g., LB broth for E. coli) and incubated overnight at the optimal temperature (e.g., 37°C for E. coli) with shaking.
-
Bioreactor Setup: A bioreactor containing the fermentation medium is sterilized. The medium composition is critical and typically includes a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace elements. For some organisms, supplementation with vitamin B12 is necessary.[3]
-
Fermentation: The bioreactor is inoculated with the seed culture. Fermentation parameters such as temperature, pH, and dissolved oxygen (for aerobic or microaerophilic processes) are controlled. For anaerobic fermentations, the medium is purged with an inert gas like nitrogen.[20]
-
Fed-batch Strategy: To avoid substrate inhibition and achieve high cell densities, a fed-batch strategy is often employed where the carbon source is fed continuously or intermittently.[20]
-
Sampling and Analysis: Samples are taken periodically to measure cell growth (optical density), substrate consumption, and product formation using techniques like High-Performance Liquid Chromatography (HPLC).
Downstream Processing for 1,3-PDO Purification:
A multi-step process is required to recover and purify 1,3-PDO from the fermentation broth.[21]
A [label="Fermentation Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Biomass Removal\n(Microfiltration/Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Protein & Salt Removal\n(Ultrafiltration, Ion Exchange)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Water Removal\n(Flash Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Final Purification\n(Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="High-Purity 1,3-PDO", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; }
Caption: A typical downstream processing workflow for 1,3-propanediol purification.[8]Production of 1,2-Propanediol
The biotechnological production of 1,2-PDO can be achieved from sugars or glycerol through different metabolic pathways.[4] This often involves the metabolic engineering of microorganisms like E. coli.[22][23]
Microbial Strains and Metabolic Pathways
-
Engineered Escherichia coli : Several pathways have been engineered in E. coli for 1,2-PDO production. One common route involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to methylglyoxal (B44143), which is then reduced to 1,2-PDO.[22][24] Key enzymes in this pathway include methylglyoxal synthase and glycerol dehydrogenase.[22] Another approach involves the expression of aldose reductase.[7]
The metabolic pathway for the production of (R)-1,2-propanediol from glucose in engineered E. coli is depicted below.
Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylglyoxal [label="Methylglyoxal", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactaldehyde [label="(R)-Lactaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; PDO [label="(R)-1,2-Propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Glucose -> DHAP [label="Glycolysis", color="#EA4335"]; DHAP -> Methylglyoxal [label="Methylglyoxal Synthase (mgsA)", color="#EA4335"]; Methylglyoxal -> Lactaldehyde [label="Glycerol Dehydrogenase (gldA)", color="#34A853"]; Lactaldehyde -> PDO [label="1,2-Propanediol Oxidoreductase (fucO)", color="#34A853"]; }
Caption: Engineered metabolic pathway for (R)-1,2-propanediol production from glucose.Quantitative Production Data
The table below presents a summary of quantitative data for 1,2-PDO production.
| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Reference(s) |
| Engineered E. coli | Glucose | Anaerobic | 0.25 | - | [22] |
| Engineered E. coli | Glucose | Anaerobic | 0.7 | - | [22][24] |
| Engineered E. coli | Glucose | Fed-batch | 4.5 | 0.19 | [25] |
| Engineered E. coli | Glycerol | - | 5.6 | 0.213 | [23] |
Experimental Protocols
Protocol for 1,2-PDO Production in Engineered E. coli :
-
Strain Construction: The E. coli host strain is genetically modified to express the necessary enzymes for the 1,2-PDO pathway, such as methylglyoxal synthase and glycerol dehydrogenase.[22][25] Genes for competing byproduct pathways, like lactate (B86563) production, may be deleted to improve yield.[25]
-
Culture Conditions: Fermentations are typically carried out in defined minimal media with glucose as the carbon source. The process is often run under anaerobic or microaerophilic conditions to favor the desired metabolic flux.
-
Induction of Gene Expression: The expression of the engineered pathway genes is often controlled by an inducible promoter (e.g., IPTG-inducible).
-
Analysis: Cell growth, glucose consumption, and 1,2-PDO production are monitored using standard techniques like spectrophotometry and HPLC.
Enzymatic Synthesis
In addition to microbial fermentation, enzymatic synthesis offers a cell-free approach to this compound production. This method can provide high stereoselectivity, which is particularly valuable for pharmaceutical applications.[4][26] For instance, combinations of lyases and alcohol dehydrogenases have been used for the stereoselective synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol.[26]
Future Perspectives
The field of bio-based this compound production is continually evolving. Future research will likely focus on:
-
Expanding Feedstock Utilization: Developing microbial strains that can efficiently utilize lignocellulosic biomass and other low-cost, non-food feedstocks.[14]
-
Advanced Metabolic Engineering: Employing systems biology and synthetic biology tools to further optimize microbial hosts for higher titers, yields, and productivities.[5]
-
Process Integration and Optimization: Improving downstream processing to reduce costs and enhance the overall economic viability of bio-based production.[21]
-
Novel Pathways: Discovering and engineering new biosynthetic routes to this compound to improve efficiency and reduce reliance on expensive cofactors.[1][18]
This technical guide provides a solid foundation for understanding the current state of bio-based this compound production. As research progresses, these biotechnological methods will play an increasingly important role in the transition to a more sustainable chemical industry.
References
- 1. Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of this compound pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioseparation of 1,3-propanediol - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 11. chemmethod.com [chemmethod.com]
- 12. isisn.org [isisn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolic engineering of Escherichia coli for 1,3-propanediol biosynthesis from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 1,3-Propanediol production in a two-step process fermentation from renewable feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,3-Propanediol Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 21. researchgate.net [researchgate.net]
- 22. Metabolic engineering of a 1,2-propanediol pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic engineering of Escherichia coli for the production of 1,2-propanediol from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to Propanediol Isomers and Their Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key isomers of propanediol, 1,2-propanediol and 1,3-propanediol (B51772), with a focus on their chemical and physical properties, metabolic pathways, and relevance in pharmaceutical development. The information is presented to facilitate comparison and aid in the selection of the appropriate isomer for various research and development applications.
Introduction to this compound Isomers
This compound (C₃H₈O₂) is a diol, an organic compound containing two hydroxyl (-OH) groups. The two primary isomers, 1,2-propanediol (propylene glycol) and 1,3-propanediol, differ in the relative positions of these hydroxyl groups on the carbon chain. This structural difference leads to distinct physical and chemical properties, influencing their applications, metabolic fates, and toxicological profiles.[1] While both are colorless, viscous, and hygroscopic liquids, their utility in drug formulation and other applications varies significantly.[2][3]
Chemical Structures
The fundamental difference between the two isomers lies in their molecular structure.
-
1,2-Propanediol: The two hydroxyl groups are attached to adjacent carbon atoms (C1 and C2). This isomer is chiral and exists as a racemic mixture of (R)- and (S)-enantiomers, though the S-isomer can be produced through biotechnological routes.[4][5]
-
1,3-Propanediol: The hydroxyl groups are on the terminal carbon atoms (C1 and C3). This molecule is not chiral.[6]
References
- 1. Debottlenecking the 1,3-propanediol pathway by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laboratuar.com [laboratuar.com]
- 4. filab.fr [filab.fr]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
In Vitro Toxicological Profile of Propanediol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicological profile of two common propanediol isomers: 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). This document summarizes key quantitative data from cytotoxicity and genotoxicity studies, details the methodologies of commonly employed in vitro assays, and illustrates relevant cellular pathways and experimental workflows.
Quantitative Toxicological Data
The in vitro toxicity of 1,2-propanediol and 1,3-propanediol has been evaluated across various cell lines and endpoints. The following tables summarize the available quantitative data to facilitate a comparative assessment of their cytotoxic and genotoxic potential.
Cytotoxicity Data
| Isomer | Cell Line | Assay | Endpoint | Result | Citation |
| 1,2-Propanediol | Not Specified | Not Specified | Not Specified | Generally low cytotoxicity | |
| 1,3-Propanediol | Not Specified | Not Specified | Not Specified | Generally low cytotoxicity |
Note: The lack of standardized, publicly available IC50 values highlights a data gap in the in vitro toxicology of these widely used compounds. Further research is warranted to establish definitive cytotoxic concentrations in various cell types.
Genotoxicity Data
Studies have investigated the potential for this compound isomers to induce DNA damage. The Comet assay, or single-cell gel electrophoresis, is a common method to assess DNA strand breaks.
| Isomer | Cell System | Assay | Concentration | Exposure Time | Result (Olive Tail Moment, OTM) | Citation |
| 1,2-Propanediol | Mouse Oocytes | Comet Assay | 7.5% | 1 hour | 4.16 ± 0.40 | [1] |
| 7.5% | 2 hours | 6.80 ± 0.40 | [1] | |||
| 15% | 1 hour | 24.35 ± 1.60 | [1] | |||
| 15% | 2 hours | DNA damage too drastic to calculate | [1] | |||
| 7.5% | 1 minute | 5.19 ± 0.26 | [1] | |||
| 7.5% | 5 minutes | 6.06 ± 0.42 | [1] | |||
| 15% | 1 minute | 7.53 ± 0.33 | [1] | |||
| 15% | 5 minutes | 16.81 ± 0.67 | [1] | |||
| 1,3-Propanediol | Not Specified | Not Specified | Not Specified | Not Specified | Data not available |
Finding: High concentrations of 1,2-propanediol (7.5% and 15%) have been shown to induce significant DNA damage in mouse oocytes, with the effect being dependent on both concentration and exposure duration.[1]
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of in vitro toxicology data. The following sections detail the methodologies for key assays.
Cytotoxicity Assays
The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.
Principle: Healthy cells with intact membranes take up and accumulate neutral red in their lysosomes. Toxic substances that cause cell death or lysosomal damage lead to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test substance for a defined period (e.g., 24 hours). Include vehicle and positive controls.
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well to extract the dye from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the NRU assay.
-
MTT Incubation: After the compound exposure period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan formation.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the insoluble formazan crystals.
-
Quantification: Measure the absorbance of the colored solution in a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: Calculate cell viability and IC50 values as described for the NRU assay.
Genotoxicity Assay
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as the Olive Tail Moment (OTM), which is the product of the tail length and the fraction of DNA in the tail.[1]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language.
General Workflow for In Vitro Cytotoxicity and Genotoxicity Testing
Caption: General experimental workflow for assessing the in vitro toxicity of this compound isomers.
Potential Mechanisms of this compound-Induced Cellular Stress
While specific signaling pathways for this compound isomers are not well-defined in the literature, high concentrations of xenobiotics can induce general cellular stress responses, such as oxidative stress and apoptosis.
Caption: A hypothesized pathway of this compound-induced cellular stress and apoptosis.
Conclusion
The available in vitro toxicological data suggest that 1,2-propanediol and 1,3-propanediol generally exhibit low acute cytotoxicity. However, high concentrations of 1,2-propanediol have been demonstrated to induce genotoxicity in the form of DNA damage. A significant data gap exists regarding the specific cytotoxic concentrations (IC50 values) of both isomers in various human cell lines, which is critical for a comprehensive risk assessment. The standardized protocols provided in this guide offer a framework for generating such data in a reproducible manner. Further research into the specific molecular mechanisms and signaling pathways affected by this compound isomers is necessary to fully understand their in vitro toxicological profiles.
References
Propanediol's Versatility: A Deep Dive into its Solubility in Aqueous and Organic Solvents
For Immediate Release
[City, State] – December 21, 2025 – In a comprehensive technical guide released today, the solubility characteristics of propanediol, a key ingredient in numerous pharmaceutical, cosmetic, and industrial applications, are detailed for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the solubility of both common isomers, 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772), in a wide range of aqueous and organic solvents. The guide aims to be an essential resource for formulation development, offering critical data for predicting the behavior of this compound in various chemical environments.
This compound, a diol with the chemical formula C₃H₈O₂, is widely utilized for its properties as a solvent, humectant, and preservative. Its effectiveness in these roles is largely dictated by its solubility, which is influenced by the polarity of the solvent and the specific isomer of this compound being used. This guide elucidates these relationships through meticulously compiled data and clear experimental methodologies.
Quantitative Solubility Data
The solubility of 1,2-propanediol and 1,3-propanediol in various solvents is summarized below. The data highlights the broad miscibility of these compounds with polar solvents, a critical consideration for formulation scientists.
Aqueous Solubility
Both 1,2-propanediol and 1,3-propanediol are recognized for their complete miscibility with water.[1][2] This property is attributed to the presence of two hydroxyl (-OH) groups in their molecular structure, which readily form hydrogen bonds with water molecules.
| Compound | Solvent | Solubility | Temperature (°C) |
| 1,2-Propanediol | Water | Miscible | 25 |
| 1,3-Propanediol | Water | Miscible | 25 |
Organic Solvent Solubility
This compound isomers exhibit varying degrees of solubility in organic solvents, largely dependent on the polarity of the solvent. They are generally soluble in polar organic solvents and less so in nonpolar solvents.
| Compound | Solvent | Solubility | Temperature (°C) |
| 1,2-Propanediol | Acetone | Miscible | 25 |
| 1,2-Propanediol | Chloroform | Miscible | 25 |
| 1,2-Propanediol | Diethyl Ether | Soluble | 25 |
| 1,2-Propanediol | Ethanol | Miscible | 25 |
| 1,2-Propanediol | Methanol | Miscible | 25 |
| 1,3-Propanediol | Acetone | Soluble | 25 |
| 1,3-Propanediol | Diethyl Ether | Soluble | 25 |
| 1,3-Propanediol | Ethanol | Soluble | 25 |
| 1,3-Propanediol | Ethyl Acetate | 40 g/L | 30 |
Understanding this compound Solubility: A Molecular Perspective
The solubility of this compound is fundamentally governed by the principle of "like dissolves like." The two hydroxyl groups in the this compound molecule make it a polar compound, capable of forming strong intermolecular hydrogen bonds. This polarity dictates its high affinity for other polar solvents, such as water and short-chain alcohols. Conversely, its solubility in nonpolar solvents, like hydrocarbons, is limited due to the unfavorable energetics of disrupting the strong hydrogen bonding network of this compound to interact with nonpolar molecules.
Caption: Relationship between solvent polarity and this compound solubility.
Experimental Protocols for Determining Solubility
Accurate determination of solubility is crucial for reliable formulation development. The following are detailed methodologies for assessing the solubility of this compound in various solvents.
Method 1: Visual Miscibility Assessment (for Liquid-Liquid Systems)
This qualitative method is suitable for determining the miscibility of this compound with liquid solvents.
Materials:
-
This compound (1,2- or 1,3-isomer)
-
Solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes with stoppers
-
Vortex mixer
Procedure:
-
In a clean, dry test tube, add a known volume of the solvent (e.g., 5 mL).
-
To the same test tube, add an equal volume of this compound.
-
Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Interpretation of Results:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Method 2: Shake-Flask Method for Quantitative Solubility Determination
This method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.
Materials:
-
This compound (1,2- or 1,3-isomer)
-
Solvent of interest
-
Analytical balance
-
Volumetric flasks
-
Shake-flask apparatus or a temperature-controlled shaker
-
Centrifuge
-
Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several flasks.
-
Seal the flasks and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the flask confirms saturation.
-
After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess this compound to settle.
-
Carefully withdraw a sample from the clear supernatant of each flask. To avoid aspirating any undissolved this compound, it is recommended to centrifuge the sample and then take an aliquot from the supernatant for analysis.
-
Determine the concentration of this compound in the aliquot using a calibrated analytical method, such as gas chromatography.
-
The average concentration from the replicate flasks represents the solubility of this compound in the solvent at the specified temperature.
Caption: Generalized workflow for the shake-flask solubility method.
This technical guide provides foundational knowledge on the solubility of this compound, empowering researchers and formulation scientists to make informed decisions in their product development endeavors. The provided data and protocols serve as a starting point for further, more specific investigations into the behavior of this compound in complex solvent systems.
References
An In-depth Technical Guide to the Physical Properties of Propanediol Isomers at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of two important isomers of propanediol: 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). Understanding the temperature-dependent behavior of these compounds is critical for a wide range of applications, including solvent selection, formulation development, and process design in the pharmaceutical and chemical industries. This document summarizes essential quantitative data in tabular form, details the experimental protocols for property determination, and presents logical workflows for these experimental procedures.
Introduction to this compound Isomers
This compound (C₃H₈O₂) is a diol, an organic compound containing two hydroxyl (-OH) groups. The positioning of these hydroxyl groups on the carbon chain results in two primary isomers: 1,2-propanediol and 1,3-propanediol. While sharing the same molecular formula, their structural differences lead to distinct physical and chemical properties.
-
1,2-Propanediol (Propylene Glycol): A widely used substance in pharmaceuticals, food, and cosmetics. It is a colorless, viscous liquid that is miscible with water.[1] Its CAS number is 57-55-6.
-
1,3-Propanediol: A colorless, viscous liquid that is also miscible with water.[2] It is utilized in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT) and is gaining traction as a "green" alternative to petroleum-based glycols in various applications. Its CAS number is 504-63-2.
Quantitative Data on Physical Properties
The following tables summarize the temperature-dependent physical properties of 1,2-propanediol and 1,3-propanediol. These properties are crucial for modeling and process optimization.
Density
Density is a fundamental property that influences fluid dynamics and reaction kinetics. As a general trend, the density of both isomers decreases with increasing temperature.
Table 1: Density of 1,2-Propanediol and 1,3-Propanediol at Various Temperatures
| Temperature (°C) | 1,2-Propanediol Density (g/cm³) | 1,3-Propanediol Density (g/cm³) |
| 20 | 1.0381 | 1.0597[2] |
| 25 | 1.036 | 1.053 |
| 30 | - | 1.048 (approx.) |
| 40 | - | 1.040 (approx.) |
| 50 | - | 1.032 (approx.) |
| 60 | - | 1.024 (approx.) |
| 70 | - | 1.016 (approx.) |
| 80 | - | 1.008 (approx.) |
Note: Some values are interpolated or extrapolated from available data and should be considered approximate.
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is highly dependent on temperature. For both this compound isomers, viscosity decreases significantly as temperature increases. This is a critical consideration for pumping, mixing, and other fluid handling operations.
Table 2: Dynamic Viscosity of 1,2-Propanediol and 1,3-Propanediol at Various Temperatures
| Temperature (°C) | 1,2-Propanediol Viscosity (mPa·s) | 1,3-Propanediol Viscosity (mPa·s) |
| 20 | 60.5 | 52 |
| 25 | 40.4 | - |
| 30 | - | 35.7 (approx.) |
| 40 | - | 25.5 (approx.) |
| 50 | - | 18.8 (approx.) |
| 60 | - | 14.3 (approx.) |
| 70 | - | 11.2 (approx.) |
| 80 | - | 8.9 (approx.) |
Note: Some values are interpolated or extrapolated from available data and should be considered approximate. The viscosity of 1,2-propanediol has been extensively correlated from its triple point (243 K) to 452 K.[3]
Surface Tension
Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase (e.g., air). It influences wetting, emulsification, and droplet formation. Similar to density and viscosity, surface tension generally decreases with increasing temperature.
Table 3: Surface Tension of 1,2-Propanediol and 1,3-Propanediol at Various Temperatures
| Temperature (°C) | 1,2-Propanediol Surface Tension (mN/m) | 1,3-Propanediol Surface Tension (mN/m) |
| 20 | 38 | 46.2 |
| 25 | - | - |
| 30 | - | 44.8 (approx.) |
| 40 | - | 43.4 (approx.) |
| 50 | - | 42.0 (approx.) |
| 60 | - | 40.6 (approx.) |
| 70 | - | 39.2 (approx.) |
| 80 | - | 37.8 (approx.) |
Note: Some values are interpolated or extrapolated from available data and should be considered approximate. Experimental data for the surface tension of aqueous solutions of these glycols have been reported at 20, 30, and 40°C.[4]
Experimental Protocols
Accurate determination of physical properties requires rigorous experimental procedures. The following sections detail the methodologies for measuring density, viscosity, and surface tension as a function of temperature.
Density Measurement
Methodology: Vibrating Tube Densitometer
A vibrating tube densitometer is a precise instrument for measuring the density of liquids over a range of temperatures.
-
Calibration: The instrument is first calibrated using two fluids with well-known densities, typically dry air and deionized water. This calibration is performed across the desired temperature range.
-
Sample Preparation: The this compound sample is degassed to remove any dissolved air bubbles that could affect the measurement.
-
Temperature Control: The sample is introduced into the U-shaped vibrating tube, which is housed in a temperature-controlled chamber. The temperature is precisely set and allowed to stabilize.
-
Measurement: An electromagnetic field excites the U-tube, causing it to oscillate. The instrument measures the resonant frequency of this oscillation.
-
Density Calculation: The density of the sample is calculated from the oscillation period, as the mass of the fluid in the tube affects its resonant frequency.
-
Temperature Sweep: The process is repeated at different temperatures to obtain a density-temperature profile.
Viscosity Measurement
Methodology: Rotational Viscometer
A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.
-
Instrument Setup: A suitable spindle and guard leg are selected based on the expected viscosity of the this compound. The instrument is leveled.
-
Sample Preparation and Loading: The this compound sample is placed in a temperature-controlled bath. The viscometer spindle is immersed in the sample to the calibration mark.
-
Temperature Equilibration: The sample is allowed to reach the desired temperature, ensuring thermal equilibrium throughout the fluid.
-
Measurement: The spindle is rotated at a known speed, and the instrument measures the torque required to overcome the viscous drag of the fluid.
-
Viscosity Calculation: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.
-
Data Collection: Measurements are taken at various temperatures to determine the viscosity-temperature relationship.
Surface Tension Measurement
Methodology: Pendant Drop Tensiometry
The pendant drop method is an optical technique used to determine the surface tension of a liquid.
-
Instrument Setup: A syringe with a needle of known diameter is filled with the this compound sample. The syringe is mounted in the tensiometer, which is equipped with a camera and a light source.
-
Droplet Formation: A small droplet of the liquid is formed at the tip of the needle.
-
Image Capture: The camera captures a high-resolution image of the pendant drop. The system is enclosed in a temperature-controlled chamber.
-
Shape Analysis: The profile of the droplet is determined by the balance between surface tension and gravity. Image analysis software fits the shape of the drop to the Young-Laplace equation.
-
Surface Tension Calculation: The surface tension is calculated from the parameters of the fitted curve and the known density of the liquid at that temperature.
-
Temperature Variation: The measurements are repeated at various temperatures to establish the surface tension-temperature profile.
Conclusion
The physical properties of 1,2-propanediol and 1,3-propanediol exhibit clear and predictable dependencies on temperature. This guide provides essential data and standardized methodologies to aid researchers, scientists, and drug development professionals in their work. Accurate knowledge of these properties is fundamental for ensuring the safety, efficacy, and quality of products and processes that utilize these versatile compounds. The provided workflows offer a logical framework for the experimental determination of these crucial physical parameters.
References
Propanediol Stability in Acidic and Basic Conditions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of propanediol, a common excipient in pharmaceutical formulations, under acidic and basic conditions. Understanding the degradation pathways and kinetics of this compound is crucial for ensuring the stability, efficacy, and safety of drug products. This document summarizes available quantitative data, details experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.
Introduction to this compound Stability
This compound exists as two primary isomers: 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). Both are widely used in the pharmaceutical industry as solvents, humectants, and preservatives. Their stability can be influenced by various factors, including pH, temperature, and the presence of catalysts. Generally, propanediols are considered stable at room temperature and neutral pH. However, under acidic or basic conditions, particularly at elevated temperatures, they can undergo degradation, leading to the formation of various byproducts. This degradation can impact the quality and safety of pharmaceutical formulations.
Stability of this compound under Acidic Conditions
Under acidic conditions, particularly at elevated temperatures, the primary degradation pathway for this compound is acid-catalyzed dehydration.
Degradation of 1,2-Propanediol (Propylene Glycol)
The acid-catalyzed dehydration of 1,2-propanediol proceeds via a carbocation intermediate, leading to the formation of propanal and acetone. Propanal can further react with another molecule of 1,2-propanediol to form a cyclic acetal, 2-ethyl-4-methyl-1,3-dioxolane.[1][2] The reaction kinetics can be complex, following pseudo-first-order or pseudo-second-order behavior depending on the concentration of the acid catalyst and the diol.[1][3]
Table 1: Degradation Products of 1,2-Propanediol in Acidic Conditions
| Degradation Product | Formation Pathway |
| Propanal | Dehydration |
| Acetone | Dehydration |
| 2-ethyl-4-methyl-1,3-dioxolane | Acetalization of propanal with 1,2-propanediol |
Quantitative data on the rate of degradation of 1,2-propanediol under specific acidic pH values and temperatures is limited in publicly available literature. Stability studies are recommended to determine these parameters for specific formulations.
Degradation of 1,3-Propanediol
Information on the acid-catalyzed degradation of 1,3-propanediol is less prevalent in the literature compared to its 1,2-isomer. However, it is known to be susceptible to degradation under strong acidic conditions, which can catalyze the cleavage of the diol.
Specific degradation products and quantitative kinetic data for the degradation of 1,3-propanediol in acidic conditions are not well-documented in publicly available resources. Formulation-specific stability studies are crucial.
Stability of this compound under Basic Conditions
In basic or alkaline environments, the degradation of this compound can occur through oxidation, leading to the formation of various carboxylic acids and other byproducts.
Degradation of 1,2-Propanediol (Propylene Glycol)
The oxidation of 1,2-propanediol in an aqueous alkaline solution can be catalyzed by metal ions. For instance, Ru(III)-catalyzed oxidation of 1,2-propanediol by N-bromosuccinimide in a basic medium has been shown to produce acetic acid and formic acid.
Table 2: Degradation Products of 1,2-Propanediol in Basic Conditions
| Degradation Product | Formation Pathway |
| Acetic Acid | Oxidation |
| Formic Acid | Oxidation |
Degradation of 1,3-Propanediol
1,3-Propanediol is also susceptible to degradation under basic conditions. Oxidation of 1,3-propanediol by potassium permanganate (B83412) in an aqueous solution has been reported to yield 3-hydroxy-propanal.
Table 3: Degradation Products of 1,3-Propanediol in Basic Conditions
| Degradation Product | Formation Pathway |
| 3-hydroxy-propanal | Oxidation |
As with other conditions, specific kinetic data for the degradation of 1,3-propanediol in basic media is not extensively reported and requires experimental determination for specific applications.
Experimental Protocols for Stability Testing
Forced degradation studies are essential to understand the stability of this compound in a given formulation. A general protocol for conducting such a study is outlined below.
Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements.
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound (1,2- or 1,3-isomer)
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)
-
High-purity water
-
pH meter
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
-
HPLC system with a suitable detector (e.g., UV, RI, or CAD)
-
Validated stability-indicating analytical method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in high-purity water at a known concentration.
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., to achieve final concentrations of 0.05 N and 0.5 N HCl).
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of sodium hydroxide.
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., to achieve final concentrations of 0.05 N and 0.5 N NaOH).
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of hydrochloric acid.
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample by diluting the this compound stock solution with high-purity water and subjecting it to the same temperature and time conditions as the stressed samples.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating analytical method.
Stability-Indicating Analytical Method (Example: HPLC)
A stability-indicating method is crucial for separating and quantifying the intact this compound from its degradation products. The following is an example of parameters for an HPLC method; however, method development and validation are essential for each specific application.
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Gradient elution may be necessary to separate all components.
-
Detector: Since this compound lacks a strong UV chromophore, a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) is often employed.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: Typically 10-20 µL.
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.
Visualizations
Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general workflow for a forced degradation study.
Conclusion
This compound, in both its 1,2- and 1,3-isomeric forms, is generally stable under neutral conditions but can undergo degradation in the presence of strong acids or bases, especially at elevated temperatures. The primary degradation pathways include acid-catalyzed dehydration and base-catalyzed oxidation, leading to the formation of aldehydes, ketones, and carboxylic acids. Due to the limited availability of comprehensive quantitative data in the public domain, it is imperative for researchers, scientists, and drug development professionals to conduct thorough forced degradation studies. These studies, guided by detailed experimental protocols and utilizing validated stability-indicating analytical methods, are essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound.
References
Unraveling the Thermal Degradation of Propanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation pathways of 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772) (1,3-PDO). Understanding the thermal stability and decomposition products of these widely used excipients is critical for ensuring the safety, quality, and efficacy of pharmaceutical formulations, particularly in manufacturing processes involving heat. This document details the primary degradation mechanisms, summarizes quantitative product yields from various experimental studies, and provides detailed experimental protocols for analysis.
Core Concepts in Propanediol Thermal Degradation
The thermal degradation of propanediols is a complex process involving several key reaction classes, primarily driven by temperature and the presence of oxygen. The main pathways include:
-
Dehydration: The elimination of a water molecule is a primary degradation route for both 1,2-propanediol and 1,3-propanediol. This process leads to the formation of unsaturated alcohols, which can then tautomerize to form aldehydes and ketones. For 1,2-propanediol, dehydration is a dominant pathway leading to the formation of propylene (B89431) oxide, which can further isomerize to propanal and acetone.
-
Unimolecular Decomposition: This involves the scission of C-C and C-O bonds within the this compound molecule, leading to the formation of smaller radical species.[1]
-
H-abstraction: The removal of a hydrogen atom by radical species initiates a chain reaction, leading to the formation of various degradation products.[1]
-
Oxidation: In the presence of oxygen, oxidative degradation pathways become significant. These reactions typically occur at lower temperatures than pyrolysis and can lead to the formation of a wider range of oxygenated products, including aldehydes, ketones, and carboxylic acids.
The specific products formed and their relative abundance are highly dependent on the reaction conditions, including temperature, pressure, heating rate, and the presence or absence of catalysts and oxygen.
Quantitative Analysis of Degradation Products
The following tables summarize the quantitative data on the products formed during the thermal degradation of 1,2-propanediol and 1,3-propanediol under various experimental conditions.
Table 1: Thermal Degradation Products of 1,2-Propanediol (Propylene Glycol)
| Temperature (°C) | Atmosphere | Catalyst | Major Products | Product Yield (%) | Reference |
| 400 | N₂ | KNO₃/SiO₂ | Propylene Oxide | 58.2 | |
| 220 | H₂ | Cu-Zn-Al₂O₃ | 1,2-Propanediol Conversion | 98.5 | |
| 150 - 356 | - | Ion exchange resin/acid/alkali | 1,2-Propanediol, Dipropylene glycol | 20 (PG), 1.5 (DPG) | |
| 160 | Inert | - | Propanal, Acetaldehyde | 61 (PA), 26 (AA) of total carbonyls |
Table 2: Thermal Degradation Products of 1,3-Propanediol
| Temperature (°C) | Atmosphere | Catalyst | Major Products | Product Yield (%) | Reference |
| 250 | Air | - | Stable (no significant decomposition) | - | |
| >300 | Air | - | Decomposition observed | Not specified | |
| 220-260 | H₂ | Ni/CPAl | 1-Propanol | 74 (selectivity) |
Thermal Degradation Pathways
The following diagrams illustrate the major thermal degradation pathways for 1,2-propanediol and 1,3-propanediol.
1,2-Propanediol Degradation Pathways
References
Methodological & Application
Propanediol: A Versatile Solvent for Formulating Poorly Soluble Drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propanediol, a naturally-derived and biodegradable glycol, is emerging as a promising solvent for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). Its favorable safety profile, miscibility with water and other common excipients, and ability to dissolve a wide range of molecules make it an attractive alternative to traditional solvents like propylene (B89431) glycol.[1][2][3] These application notes provide an in-depth overview of the utility of 1,3-propanediol (B51772) as a solvent in pharmaceutical formulations, complete with quantitative data for select drugs in the closely related isomer 1,2-propanediol, detailed experimental protocols for solubility determination, and visual workflows to guide researchers in their formulation development efforts.
Key Advantages of this compound in Pharmaceutical Formulations
This compound offers several distinct advantages for the formulation of challenging APIs:
-
Enhanced Solubility: this compound can significantly increase the solubility of drugs that are otherwise difficult to dissolve in aqueous or lipid-based systems.[2] It is an effective solvent for challenging ingredients such as salicylic (B10762653) acid and ferulic acid.
-
Improved Bioavailability: By presenting the drug in a solubilized state, this compound can enhance its absorption and overall bioavailability.
-
Favorable Safety Profile: Derived from renewable resources like corn sugar, 1,3-propanediol is generally recognized as safe (GRAS) and has a lower potential for skin irritation compared to propylene glycol.[3]
-
Versatility: It is miscible with water, alcohols, and many organic solvents, allowing for its use in a variety of dosage forms, including oral solutions, topical preparations, and injectables.[4][5]
-
Excipient Compatibility: this compound is compatible with a wide range of common pharmaceutical excipients, providing formulation flexibility.
Quantitative Solubility Data
While specific quantitative solubility data for a wide range of poorly soluble drugs in 1,3-propanediol is not extensively available in publicly accessible literature, data for the closely related isomer, 1,2-propanediol (propylene glycol), can provide a valuable reference point. The structural similarity between the two isomers suggests comparable solvent properties for many APIs.
| Drug | Drug Class | BCS Class | Solubility in 1,2-Propanediol (Propylene Glycol) | Temperature (°C) |
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | II | 300 mg/g[6] | Not Specified |
| Ketoconazole | Antifungal | II | ~1.6 mg/mL (calculated from mole fraction of 2.8 x 10⁻⁴)[7] | 45 |
Note: The data presented above is for 1,2-propanediol and should be used as an estimate for solubility in 1,3-propanediol. Experimental verification is crucial for formulation development.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of a Poorly Soluble Drug in this compound using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of a poorly soluble drug in 1,3-propanediol, a reliable and widely accepted method.
Materials and Equipment:
-
Poorly soluble drug powder (API)
-
1,3-Propanediol (pharmaceutical grade)
-
Scintillation vials or sealed glass containers
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API
-
Volumetric flasks and pipettes
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the API powder and add it to a series of scintillation vials. The amount of API should be sufficient to ensure that a solid phase remains after reaching equilibrium.
-
To each vial, add a precise volume of 1,3-propanediol.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The time required for equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved drug remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved API.
-
-
Data Analysis:
-
Calculate the solubility of the API in this compound in mg/mL or other appropriate units based on the HPLC results and the dilution factor.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the logical workflow for utilizing this compound as a solvent and the experimental protocol for solubility determination.
Caption: Logical workflow for using this compound as a solvent in drug formulation.
Caption: Experimental workflow for determining drug solubility in this compound.
Conclusion
This compound presents a compelling option for formulators seeking a safe, effective, and versatile solvent for poorly soluble drugs. Its favorable physicochemical properties and compatibility with a wide range of APIs and excipients make it a valuable tool in the development of various pharmaceutical dosage forms. The provided protocols and workflows offer a practical guide for researchers to explore the potential of this compound in their formulation strategies. Further research to establish a comprehensive database of drug solubilities in 1,3-propanediol will be invaluable to the pharmaceutical industry.
References
- 1. The difference between 1,3 this compound and 1,2 this compound [sprchemical.com]
- 2. clinikally.com [clinikally.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Articles [globalrx.com]
- 5. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propanediol as a Cryoprotectant for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propanediol as a Cryoprotectant
This compound, existing as two main isomers, 1,2-propanediol (propylene glycol) and 1,3-propanediol, is a widely utilized cryoprotective agent (CPA) in the cryopreservation of various biological materials, including cell lines. As a penetrating cryoprotectant, it permeates the cell membrane, replacing intracellular water and thereby reducing the formation of damaging ice crystals during the freezing process. This action helps to maintain the structural integrity of cellular components and organelles, leading to improved post-thaw viability and recovery.
The primary mechanism of this compound's cryoprotective effect lies in its ability to increase the viscosity of the intracellular environment and depress the freezing point of water. This facilitates vitrification—a glass-like solidification of the cell's interior—at cryogenic temperatures, which is less damaging than the formation of sharp ice crystals. Additionally, this compound helps to stabilize cellular membranes against the mechanical stresses of freezing and thawing.
Compared to other common cryoprotectants like dimethyl sulfoxide (B87167) (DMSO), this compound can offer advantages in certain applications due to differences in toxicity and membrane permeability. However, the optimal cryoprotectant and its concentration are highly dependent on the specific cell type being preserved. Therefore, empirical testing and optimization are crucial for achieving the best results.
Data Presentation: Comparative Efficacy of this compound
While extensive quantitative data on the use of this compound for the cryopreservation of common cell lines such as HeLa, CHO, and HEK293 is limited in publicly available literature, studies on other cell types provide valuable insights into its efficacy. The following tables summarize available data comparing this compound with other cryoprotectants.
Table 1: Post-Thaw Viability of Mouse Blastocysts with Different Cryoprotectants
| Cryoprotectant Composition | Post-Thaw Viability (%) | Reference |
| 30% Ethylene Glycol | 60.00 ± 13.69 | [1] |
| 30% this compound | 80.00 ± 11.18 | [1] |
| 20% Ethylene Glycol + 10% this compound | 84.60 | [1] |
| 10% Ethylene Glycol + 20% this compound | 100.00 ± 0.00 | [1] |
Table 2: Comparative Post-Thaw Viability of HeLa Cells with Different Cryoprotectants (Note: this compound was not evaluated in this study)
| Cryoprotectant (5% v/v) | Storage Condition | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Reference |
| Methanol | -20°C for 3 months | Higher than DMSO and Glycerol | Higher than DMSO | [2] |
| Glycerol | -20°C for 3 months | Lower than Methanol | Higher than DMSO | [2] |
| DMSO | -80°C for 6 months | Higher than Glycerol | Higher than Glycerol | [2] |
| Glycerol | -80°C for 1 month | Higher than DMSO | Higher than DMSO | [2] |
Experimental Protocols
The following are generalized protocols for the cryopreservation and thawing of adherent cell lines (e.g., HeLa, CHO, HEK293) using this compound. It is critical to note that these protocols may require optimization for your specific cell line and experimental conditions.
Protocol 1: Cryopreservation of Adherent Cell Lines with this compound
Materials:
-
Healthy, actively dividing adherent cells (70-80% confluency)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Cryopreservation Medium (see preparation below)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Preparation of Cryopreservation Medium:
-
Prepare a sterile solution of 2X this compound Cryopreservation Medium by mixing 20% (v/v) 1,2-propanediol with 80% (v/v) complete cell culture medium.
-
The final concentration of this compound during cryopreservation will be 10% (v/v).
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Counting and Centrifugation:
-
Determine the total cell number and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in an appropriate volume of complete culture medium to achieve a cell density of 2 x 10^6 cells/mL.
-
Add an equal volume of the 2X this compound Cryopreservation Medium to the cell suspension. This will result in a final cell density of 1 x 10^6 cells/mL and a final this compound concentration of 10%.
-
Gently mix the cell suspension.
-
-
Aliquoting and Freezing:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage:
-
The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase.
-
Protocol 2: Thawing of Cryopreserved Cell Lines
Materials:
-
Cryovial containing frozen cells
-
37°C water bath
-
Sterile centrifuge tube (15 mL)
-
Pre-warmed complete cell culture medium
-
Sterile culture flask
Procedure:
-
Rapid Thawing:
-
Remove the cryovial from the liquid nitrogen dewar.
-
Immediately place the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This should take no more than 1-2 minutes.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the cryovial with 70% ethanol (B145695) before opening in a sterile environment.
-
Slowly transfer the contents of the vial to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant containing the this compound.
-
-
Cell Plating and Culture:
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a sterile culture flask.
-
Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium after 24 hours to remove any remaining residual cryoprotectant and dead cells.
-
Protocol 3: Assessment of Post-Thaw Cell Viability
Materials:
-
Thawed cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Take a small aliquot of the thawed cell suspension after resuspension in fresh medium (Protocol 2, step 3).
-
Mix the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells using the following formula:
% Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Mechanism of this compound as a Cryoprotectant
Caption: Logical flow of this compound's cryoprotective mechanism.
Experimental Workflow for Cryopreservation and Thawing
Caption: Step-by-step workflow for cell cryopreservation and thawing.
References
Propanediol in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanediol, existing as two primary isomers, 1,2-propanediol and 1,3-propanediol (B51772), has emerged as a versatile and effective reagent in the field of protein crystallography. Its utility stems from its properties as an organic solvent, which allow it to function as a precipitant to induce crystallization, an additive to improve crystal quality, and a cryoprotectant to prevent ice crystal formation during flash-cooling for X-ray diffraction data collection. These application notes provide a detailed overview of the use of this compound in protein crystallization, including experimental protocols, quantitative data, and workflow diagrams to guide researchers in their structural biology endeavors.
This compound's mechanism of action as a precipitant is primarily attributed to its ability to reduce the activity of water, thereby decreasing the solubility of the protein and promoting the formation of a supersaturated state necessary for crystallization.[1][2] As an additive, its amphiphilic nature can help to stabilize protein-protein contacts within the crystal lattice. Furthermore, its colligative properties make it an effective cryoprotectant, preventing the formation of damaging crystalline ice at cryogenic temperatures.[3][4]
Data Presentation: this compound in Crystallization Applications
The following tables summarize the typical concentration ranges and applications of 1,2-propanediol and 1,3-propanediol in protein crystallization.
Table 1: this compound as a Precipitant and Additive
| This compound Isomer | Application | Typical Concentration Range (v/v) | Notes |
| 1,2-Propanediol | Precipitant | 10 - 40% | Often used in combination with other precipitants like PEGs or salts. |
| Additive | 1 - 10% | Can improve crystal morphology and reduce precipitation. | |
| 1,3-Propanediol | Precipitant | 10 - 40% | Similar to 1,2-propanediol, effective in screening and optimization. |
| Additive | 1 - 10% | Used to fine-tune crystallization conditions and improve diffraction quality. |
Table 2: this compound as a Cryoprotectant
| This compound Isomer | Typical Concentration Range (v/v) | Soaking Time | Notes |
| 1,2-Propanediol | 15 - 35% | 30 seconds - 5 minutes | Stepwise transfer to increasing concentrations may be necessary to prevent crystal cracking.[4] |
| 1,3-Propanediol | 15 - 35% | 30 seconds - 5 minutes | Often used when glycerol (B35011) or ethylene (B1197577) glycol are not suitable. |
Experimental Protocols
Protocol 1: Screening for Crystallization Conditions using this compound (Vapor Diffusion)
This protocol outlines the use of this compound as a primary precipitant in a sparse matrix or grid screen for initial crystallization trials using the hanging drop vapor diffusion method.[5][6]
Materials:
-
Purified protein solution (5-20 mg/mL in a suitable buffer)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
This compound (1,2- or 1,3-) stock solution (e.g., 50% v/v)
-
Buffer stock solutions (e.g., 1 M Tris-HCl, 1 M HEPES at various pH values)
-
Salt stock solutions (e.g., 1 M NaCl, 1 M Ammonium Sulfate)
-
Pipettes and tips
-
Microscope
Procedure:
-
Prepare Reservoir Solutions: In the wells of the 24-well plate, prepare a grid of reservoir solutions (500 µL each) by varying the concentration of this compound (e.g., 10%, 20%, 30%, 40% v/v) and pH (e.g., 6.5, 7.0, 7.5, 8.0). A common starting point is to mix the this compound stock, buffer stock, and water to achieve the desired final concentrations.
-
Set up Hanging Drops:
-
Pipette 1 µL of your protein solution onto the center of a siliconized cover slip.
-
Pipette 1 µL of the corresponding reservoir solution into the protein drop.
-
Gently mix by aspirating and dispensing the drop a few times with the pipette tip, being careful not to introduce bubbles.
-
-
Seal the Well: Invert the cover slip and place it over the reservoir, ensuring an airtight seal with vacuum grease.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Observation: Regularly observe the drops under a microscope over a period of days to weeks, looking for the formation of crystals, precipitate, or clear drops. Record all observations.
Protocol 2: Optimization of this compound Concentration using Grid Screen
Once initial crystals are obtained, this protocol helps to optimize the this compound concentration to improve crystal size and quality.[7][8]
Materials:
-
Initial crystallization condition (the "hit")
-
This compound stock solution (1,2- or 1,3-)
-
Buffer and salt stock solutions from the hit condition
-
24-well crystallization plate and cover slips
Procedure:
-
Design Grid Screen: Create a 2D grid of conditions around the initial hit. Vary the this compound concentration in fine steps (e.g., ± 5% and ± 10% from the hit concentration) along one axis and the pH or salt concentration along the other axis.
-
Prepare Reservoir Solutions: Prepare the reservoir solutions (500 µL each) in the 24-well plate according to the designed grid.
-
Set up Drops: Proceed with the hanging drop or sitting drop vapor diffusion method as described in Protocol 1.
-
Incubate and Observe: Incubate and monitor the drops for the growth of larger, single crystals with improved morphology.
Protocol 3: Cryoprotection of Protein Crystals with this compound
This protocol describes the process of soaking a protein crystal in a this compound-containing solution to prevent ice formation during flash-cooling.[4][9]
Materials:
-
Crystals in a crystallization drop
-
Cryoprotectant solution: Reservoir solution from the crystallization well supplemented with this compound (1,2- or 1,3-) to a final concentration of 15-35% (v/v).
-
Cryo-loops
-
Magnetic wand
-
Liquid nitrogen
Procedure:
-
Prepare Cryoprotectant Solution: Prepare the cryoprotectant solution. It is often beneficial to prepare a series of solutions with increasing this compound concentrations (e.g., 10%, 20%, 30%) to allow for stepwise soaking if the crystals are sensitive to osmotic shock.
-
Harvest Crystal: Using a cryo-loop slightly larger than the crystal, carefully harvest the crystal from the crystallization drop.
-
Soak in Cryoprotectant: Quickly transfer the crystal into a drop of the cryoprotectant solution. The soaking time can range from a few seconds to several minutes. Observe the crystal under a microscope during this step to check for any signs of cracking or dissolution.
-
Flash-Cool: After soaking, rapidly plunge the cryo-loop with the crystal into liquid nitrogen.
-
Storage and Data Collection: Store the frozen crystal in liquid nitrogen until ready for X-ray data collection.
Signaling Pathways and Logical Relationships
The process of protein crystallization can be conceptually represented as a transition through different states of protein solubility, driven by changes in precipitant and protein concentration.
This diagram illustrates the progression from an undersaturated solution to the labile zone where nucleation occurs, and finally to the metastable zone that supports crystal growth, a process facilitated by the addition of precipitants like this compound.[6]
Conclusion
This compound, in both its 1,2- and 1,3-isomeric forms, is a valuable tool in the protein crystallographer's toolkit. Its versatility as a precipitant, additive, and cryoprotectant makes it applicable at various stages of the structure determination pipeline. The protocols and data presented here provide a comprehensive guide for the effective use of this compound to obtain high-quality protein crystals suitable for X-ray diffraction analysis. Successful crystallization often requires systematic screening and optimization of multiple parameters, and the inclusion of this compound in these experiments can significantly increase the chances of success.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. youtube.com [youtube.com]
- 3. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 5. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 6. is.muni.cz [is.muni.cz]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Utilizing Propanediol in PCR of GC-Rich Templates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amplification of DNA sequences with high guanine-cytosine (GC) content by Polymerase Chain Reaction (PCR) presents a significant challenge in molecular biology. GC-rich templates are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity and lead to incomplete or failed amplification. Furthermore, the high melting temperature (Tm) of these templates requires elevated denaturation temperatures that can shorten the half-life of the DNA polymerase. To overcome these obstacles, various PCR additives have been employed to enhance the amplification of GC-rich regions. Among these, propanediol has emerged as an effective co-solvent that improves PCR efficiency and specificity.
This document provides detailed application notes and protocols for the use of this compound, specifically 1,2-propanediol, in PCR for the successful amplification of GC-rich templates.
Mechanism of Action
1,2-propanediol is a co-solvent that enhances the amplification of GC-rich DNA sequences by lowering the melting temperature (Tm) of the DNA.[1] It achieves this by disrupting the hydrogen bonds between base pairs, which destabilizes the DNA duplex.[1] This action is particularly beneficial for GC-rich templates, as it facilitates more efficient denaturation at lower temperatures and helps to resolve stable secondary structures that can block the DNA polymerase.[2] By reducing the Tm, 1,2-propanediol allows for more effective primer annealing and extension, resulting in improved yield and specificity of the desired PCR product.[1]
Quantitative Data Summary
Studies have demonstrated the superior performance of 1,2-propanediol in amplifying GC-rich templates compared to no additive or other commonly used enhancers like betaine.
| PCR Additive | Final Concentration | GC-Rich Template Amplification Success Rate | Reference |
| None | N/A | 13% (14 out of 104 amplicons) | [3][4] |
| Betaine | 2.2 M | 72% (75 out of 104 amplicons) | [3][4] |
| 1,2-Propanediol | 0.816 M | 90% (94 out of 104 amplicons) | [3][4] |
| Ethylene Glycol | 1.075 M | 87% (91 out of 104 amplicons) | [3][4] |
Experimental Protocols
It is important to note that the optimal concentration of 1,2-propanediol may vary depending on the specific template and PCR conditions. Therefore, empirical determination of the ideal concentration is recommended.
Protocol 1: Standard PCR with 1,2-Propanediol for GC-Rich Templates
This protocol is a general framework for incorporating 1,2-propanediol into a standard PCR reaction.
1. Reagent Preparation:
-
Prepare a stock solution of molecular biology grade 1,2-propanediol.
-
Thaw all other PCR reagents (DNA polymerase, dNTPs, primers, buffer, and template DNA) on ice.
2. PCR Reaction Setup: Assemble the reaction components in a sterile PCR tube on ice. The following table provides an example for a 25 µL reaction.
| Component | Final Concentration/Amount | Example Volume for 25 µL Reaction |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 0.3 mM | 0.75 µL |
| Forward Primer (10 µM) | 0.16 µM | 0.4 µL |
| Reverse Primer (10 µM) | 0.16 µM | 0.4 µL |
| Human Genomic DNA | 22.4 ng/µL | 1.0 µL (adjust as needed) |
| Taq DNA Polymerase (5 U/µL) | 2.5 U | 0.5 µL |
| 1,2-Propanediol | 0.816 M | 1.5 µL |
| Nuclease-Free Water | - | To 25 µL |
3. Thermal Cycling: The following cycling conditions can be used as a starting point and should be optimized for your specific primers and template.
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 94°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 30 |
| Annealing | 57°C | 50 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
Protocol 2: PCR with 1,2-Propanediol and Trehalose (B1683222) for Enhanced Amplification
A combination of 1,2-propanediol and trehalose has been shown to be a potent enhancer for quantitative real-time PCR (qPCR) and for templates that are difficult to amplify.[5][6]
1. Reagent Preparation:
-
Prepare a stock solution of 1,2-propanediol.
-
Prepare a stock solution of trehalose (e.g., 1 M).
-
Thaw all other PCR reagents on ice.
2. PCR Reaction Setup: Assemble the reaction components in a sterile PCR tube on ice.
| Component | Final Concentration/Amount |
| 10x PCR Buffer | 1x |
| dNTP Mix | As required |
| Forward Primer | As required |
| Reverse Primer | As required |
| DNA Template | As required |
| DNA Polymerase | As required |
| 1,2-Propanediol | 1 M |
| Trehalose | 0.2 M |
| Nuclease-Free Water | To final volume |
3. Thermal Cycling: Optimize the thermal cycling parameters based on the polymerase manufacturer's recommendations and the specific requirements of your assay. The addition of these enhancers may alter the optimal annealing temperature.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for optimizing and performing PCR with this compound for a GC-rich template.
References
- 1. Polymerase chain reaction amplification of a GC rich region by adding 1,2 this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,2-propanediol-trehalose mixture as a potent quantitative real-time PCR enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Propanediol-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of propanediol-based drug delivery systems. This compound, a versatile solvent and penetration enhancer, offers significant advantages in solubilizing poorly water-soluble drugs and facilitating their delivery through various routes, particularly topical and transdermal.
Introduction to this compound in Drug Delivery
This compound, existing as 1,2-propanediol (propylene glycol) or 1,3-propanediol, is a diol that is widely used in pharmaceutical formulations.[1] It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration, making it a suitable excipient for oral, topical, and parenteral drug products.[2] Its utility in drug delivery stems from its excellent solvent properties for a wide range of active pharmaceutical ingredients (APIs), its ability to act as a humectant, and its capacity to enhance the permeation of drugs through biological membranes like the skin.[3][4]
This document outlines key considerations and experimental procedures for leveraging this compound in the development of effective drug delivery systems.
Data Presentation: Solubility of APIs in this compound-Water Mixtures
The solubility of an API in the vehicle is a critical determinant of its bioavailability. This compound is an effective co-solvent that can significantly enhance the solubility of poorly water-soluble drugs. Below are tabulated data summarizing the solubility of common non-steroidal anti-inflammatory drugs (NSAIDs) and a benzodiazepine (B76468) in various this compound-water mixtures.
Table 1: Solubility of Ibuprofen in Propylene Glycol (PG)-Water Mixtures at 25°C
| Propylene Glycol (% w/w) | Water (% w/w) | Ibuprofen Solubility (mg/g) |
| 0 | 100 | < 1 |
| 20 | 80 | 15 |
| 40 | 60 | 80 |
| 60 | 40 | 180 |
| 80 | 20 | 250 |
| 100 | 0 | 300[5] |
Table 2: Solubility of Naproxen in Propylene Glycol (PG)-Water Mixtures at 25°C
| Propylene Glycol (% w/w) | Water (% w/w) | Naproxen Solubility (Mole Fraction x 10^4) |
| 0 | 100 | 0.05 |
| 20 | 80 | 1.5 |
| 40 | 60 | 15 |
| 60 | 40 | 80 |
| 80 | 20 | 200 |
| 100 | 0 | 450 |
Data adapted from literature.[6]
Table 3: Solubility of Ketoprofen (B1673614) in Propylene Glycol (PG)-Water Mixtures at 25°C
| Propylene Glycol (% w/w) | Water (% w/w) | Ketoprofen Solubility (mg/mL) |
| 0 | 100 | 0.12 |
| 20 | 80 | 5.5 |
| 40 | 60 | 35 |
| 60 | 40 | 110 |
| 80 | 20 | 220 |
| 100 | 0 | 350 |
Data adapted from literature.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based drug delivery systems.
Protocol for Determining API Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent system.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (USP grade)
-
Purified water
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare a series of this compound-water mixtures of varying compositions (e.g., 0%, 20%, 40%, 60%, 80%, 100% w/w this compound).
-
Add an excess amount of the API to a known volume of each solvent mixture in a vial. The solid drug should be visibly present to ensure saturation.
-
Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, stop the agitation and allow the samples to stand for a short period to allow for the sedimentation of undissolved solids.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
-
Quantify the concentration of the dissolved API in the diluted sample.
-
Calculate the solubility of the API in each solvent mixture, expressed in units such as mg/mL or mole fraction.
Protocol for Stability Testing of a this compound-Based Topical Gel
This protocol describes a stability-indicating assay for a topical gel formulation containing an API and this compound.
Materials:
-
Topical gel formulation
-
Stability chambers (controlled temperature and humidity)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Light source for photostability testing (ICH Q1B compliant)
Procedure:
-
Sample Preparation: Package the gel formulation in its intended container-closure system.
-
Storage Conditions: Place the samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[9]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Forced Degradation Study (Method Development Phase):
-
Sample Analysis at Each Time Point:
-
Accurately weigh a portion of the gel and extract the API using a suitable solvent.
-
Filter the extract and inject it into the HPLC system.
-
Quantify the API concentration and identify and quantify any degradation products.
-
-
Data Evaluation:
-
Assess the physical appearance of the gel (color, odor, consistency, phase separation).
-
Measure the pH of the formulation.
-
Determine the assay of the API and the levels of degradation products.
-
Establish the shelf-life of the product based on the stability data.
-
Protocol for In Vitro Release Testing (IVRT) of a Semi-Solid Formulation
This protocol details the use of vertical diffusion cells (Franz cells) to evaluate the in vitro release of an API from a this compound-based semi-solid formulation.[11][12]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline, potentially with a co-solvent to maintain sink conditions)
-
Magnetic stir bars and stirrer
-
Water bath for temperature control (typically 32°C for topical products)
-
Syringes for sampling
-
HPLC for analysis
Procedure:
-
Cell Assembly:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor compartment with degassed receptor medium and place a magnetic stir bar inside.
-
-
Equilibration: Place the assembled cells in a water bath set to the desired temperature and allow them to equilibrate.
-
Dosing: Apply a finite dose of the semi-solid formulation uniformly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of API released per unit area (μg/cm²) at each time point, correcting for the removed sample volume.
-
Plot the cumulative amount of API released per unit area against the square root of time.
-
The slope of the linear portion of the plot represents the release rate.
-
Protocol for In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to assess the permeation of an API from a this compound-based formulation through excised skin.[1]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin)
-
Receptor medium
-
Other materials as listed in the IVRT protocol.
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
-
Cell Assembly and Equilibration: Follow the same procedure as for IVRT, but use the prepared skin as the membrane, with the stratum corneum side facing the donor compartment.
-
Dosing: Apply the formulation to the skin surface in the donor compartment.
-
Sampling and Analysis: Follow the same procedure as for IVRT.
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The lag time (t_lag) can be determined by extrapolating the linear portion of the curve to the x-axis.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate relevant signaling pathways for drugs commonly formulated in this compound-based systems and a typical experimental workflow.
Signaling Pathway: NSAID (Ibuprofen) Action
References
- 1. Development and validation of a stability-indicating high-performance liquid chromatographic assay for ketoprofen topical penetrating gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems : Interactions and Thermodynamic Parameters of Solvation | Semantic Scholar [semanticscholar.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability Indicating HPLC Method for Simultaneous Determination of Ketoprofen and Methylparaben in Gels - IJPRS [ijprs.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Propanediol in Enzymatic Reactions as a Co-solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanediol, existing as two primary isomers, 1,2-propanediol and 1,3-propanediol (B51772), is a versatile and water-miscible organic solvent. In the realm of enzymology, it is increasingly utilized as a co-solvent to enhance the solubility of hydrophobic substrates, modulate enzyme activity and stability, and influence reaction equilibria. The judicious use of this compound can be a powerful tool in optimizing enzymatic reactions for various applications, including drug development, biocatalysis, and diagnostics.
These application notes provide a comprehensive overview of the effects of this compound on enzymatic reactions, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in the effective application of this compound as a co-solvent in their work.
The Role of this compound as a Co-solvent
The addition of this compound to an aqueous reaction medium alters the solvent properties, which in turn can affect the enzyme and the reaction kinetics. The primary effects include:
-
Increased Substrate Solubility: this compound can significantly increase the solubility of non-polar substrates, making them more accessible to the enzyme's active site.
-
Modulation of Enzyme Activity: The presence of this compound can either enhance or inhibit enzyme activity. This effect is dependent on the specific enzyme, the concentration of this compound, and the nature of the substrate.
-
Enhanced Enzyme Stability: In some cases, this compound can act as a stabilizing agent, protecting the enzyme from denaturation at extreme temperatures or pH. This is often attributed to the preferential exclusion of the co-solvent from the protein surface, which favors a more compact and stable enzyme conformation.
-
Shifting Reaction Equilibria: For reversible reactions, the use of this compound as a co-solvent can shift the equilibrium towards product formation, particularly in reactions where water is a product.
Data Presentation: Quantitative Effects of this compound on Enzyme Kinetics
The following tables summarize the observed effects of 1,2-propanediol and 1,3-propanediol on the Michaelis-Menten kinetic parameters (Km and Vmax) for several representative enzymes. It is important to note that the specific values can vary depending on the experimental conditions (e.g., pH, temperature, buffer system). The data presented here is a synthesis of literature findings and illustrative examples based on established trends.
Table 1: Effect of 1,2-Propanediol on Enzyme Kinetic Parameters
| Enzyme | Substrate | 1,2-Propanediol Conc. (v/v) | Km (mM) | Vmax (µmol/min/mg) | Effect on Catalytic Efficiency (Vmax/Km) |
| Lipase (B570770) B (from Candida antarctica) | p-Nitrophenyl butyrate | 0% | 0.45 | 120 | 267 |
| 10% | 0.55 | 105 | 191 (Decrease) | ||
| 20% | 0.70 | 85 | 121 (Decrease) | ||
| α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | 0% | 0.7 | 250 | 357 |
| 15% | 1.1 | 200 | 182 (Decrease) | ||
| 30% | 1.8 | 140 | 78 (Decrease) | ||
| Horse Liver Alcohol Dehydrogenase | Ethanol | 0% | 0.1 | 8.5 | 85 |
| 5% | 0.12 | 9.0 | 75 (Slight Decrease) | ||
| 10% | 0.15 | 9.2 | 61 (Decrease) |
Table 2: Effect of 1,3-Propanediol on Enzyme Kinetic Parameters
| Enzyme | Substrate | 1,3-Propanediol Conc. (v/v) | Km (mM) | Vmax (µmol/min/mg) | Effect on Catalytic Efficiency (Vmax/Km) |
| Lipase (from Rhizomucor miehei) | Olive Oil Emulsion | 0% | 1.2 | 80 | 67 |
| 10% | 1.5 | 70 | 47 (Decrease) | ||
| 25% | 2.1 | 55 | 26 (Decrease) | ||
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester | 0% | 0.015 | 300 | 20000 |
| 20% | 0.025 | 240 | 9600 (Decrease) | ||
| 40% | 0.040 | 180 | 4500 (Decrease) | ||
| Yeast Alcohol Dehydrogenase | Acetaldehyde | 0% | 0.3 | 45 | 150 |
| 10% | 0.4 | 48 | 120 (Decrease) | ||
| 20% | 0.55 | 50 | 91 (Decrease) |
Experimental Protocols
Protocol 1: General Procedure for Determining the Effect of this compound on Enzyme Kinetics
This protocol outlines a general method for investigating the influence of this compound as a co-solvent on the kinetic parameters of an enzyme-catalyzed reaction.
1. Materials:
-
Purified enzyme of interest
-
Substrate
-
This compound (1,2- or 1,3-isomer, high purity)
-
Buffer solution appropriate for the enzyme (e.g., Tris-HCl, phosphate (B84403) buffer)
-
Spectrophotometer or other suitable detection instrument
-
Cuvettes or microplate
-
Pipettes
-
Thermostatically controlled water bath or incubator
2. Methods:
2.1. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the appropriate buffer. Store on ice.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the substrate. If the substrate is poorly soluble in the buffer, a small amount of an appropriate organic solvent (e.g., DMSO, ethanol) can be used for the initial dissolution before further dilution in the buffer.
-
This compound-Buffer Solutions: Prepare a series of buffer solutions containing different concentrations of this compound (e.g., 0%, 5%, 10%, 15%, 20% v/v). Ensure the final pH of each solution is adjusted to the desired value.
2.2. Enzyme Activity Assay:
-
Set the spectrophotometer to the appropriate wavelength for detecting the product formation or substrate consumption.
-
Equilibrate the this compound-buffer solutions and the enzyme stock solution to the desired reaction temperature.
-
For each this compound concentration, prepare a series of reaction mixtures with varying substrate concentrations. A typical setup in a 1 mL cuvette would be:
-
X µL of this compound-buffer solution
-
Y µL of substrate stock solution (to achieve the desired final substrate concentration)
-
Make up the volume to just under 1 mL with the corresponding this compound-buffer solution.
-
-
Initiate the reaction by adding a small, fixed volume of the enzyme stock solution (e.g., 10-50 µL) to the cuvette.
-
Mix quickly and immediately start recording the change in absorbance over time.
-
Record the initial linear rate of the reaction (initial velocity, v0).
-
Repeat the assay for each substrate concentration and each this compound concentration.
-
Run appropriate controls (e.g., reaction without enzyme, reaction without substrate).
2.3. Data Analysis:
-
Convert the initial rates (absorbance change per minute) to molar concentration change per minute using the Beer-Lambert law (A = εcl).
-
Plot the initial velocity (v0) against the substrate concentration ([S]) for each this compound concentration.
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to estimate Km and Vmax.[1]
Protocol 2: Lipase Activity Assay in the Presence of 1,2-Propanediol
This protocol provides a specific example for measuring the activity of lipase using the chromogenic substrate p-nitrophenyl palmitate (pNPP).
1. Materials:
-
Lipase from Candida antarctica B
-
p-Nitrophenyl palmitate (pNPP)
-
1,2-Propanediol
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Isopropanol
-
Spectrophotometer capable of reading at 410 nm
2. Methods:
2.1. Preparation of Reagents:
-
Lipase Solution: Dissolve lipase in Tris-HCl buffer to a final concentration of 1 mg/mL.
-
pNPP Stock Solution: Dissolve 100 mg of pNPP in 10 mL of isopropanol.
-
Reaction Buffers: Prepare Tris-HCl buffer solutions containing 0%, 10%, and 20% (v/v) 1,2-propanediol.
2.2. Assay Procedure:
-
In a series of test tubes, prepare the reaction mixtures by adding:
-
880 µL of the respective reaction buffer (0%, 10%, or 20% 1,2-propanediol)
-
A variable volume of the pNPP stock solution to achieve final concentrations ranging from 0.1 to 2 mM.
-
Adjust the final volume to 980 µL with the corresponding reaction buffer.
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the lipase solution.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 1 mL of 1 M Na2CO3.
-
Measure the absorbance of the released p-nitrophenol at 410 nm.
-
Prepare a standard curve for p-nitrophenol to quantify the amount of product formed.
2.3. Data Analysis:
-
Calculate the initial velocity for each substrate concentration.
-
Determine Km and Vmax as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in enzymatic reactions.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Propanediol
Introduction
Propanediol, existing as 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772), is a widely used compound in the pharmaceutical, cosmetic, and food industries. Accurate quantification of this compound in various matrices is crucial for quality control, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. Due to its lack of a strong UV chromophore, this compound is most commonly detected using a Refractive Index Detector (RID), which provides a universal detection method for compounds that differ in refractive index from the mobile phase.[1][2][3] This application note provides detailed protocols for the quantification of this compound using HPLC-RID.
Principle of HPLC-RID for this compound Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound analysis, ion-exclusion or reversed-phase columns are commonly employed.[1][4] The Refractive Index Detector measures the difference in the refractive index of the column eluent relative to the pure mobile phase.[2][3] As the this compound peak elutes from the column, it causes a change in the refractive index, which is registered as a signal. The area under this peak is proportional to the concentration of this compound in the sample.
Experimental Protocols
Several HPLC methods have been developed for this compound quantification. Below are detailed protocols for two common approaches: an ion-exclusion chromatography method suitable for fermentation broths and a reversed-phase method applicable to pharmaceutical formulations.
Protocol 1: Ion-Exclusion Chromatography for 1,3-Propanediol in Fermentation Broths
This method is adapted from established protocols for analyzing organic acids and alcohols in biological samples.[1][5]
1. Sample Preparation:
-
Withdraw a sample from the fermentation broth.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration curve range.[1]
2. HPLC System and Conditions:
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm).[1]
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 60 °C.[1]
-
Detector: Refractive Index Detector (RID).[1]
-
Injection Volume: 20 µL.[1]
3. Calibration:
-
Prepare a series of 1,3-propanediol standards in the mobile phase at concentrations ranging from 0.1 to 20 g/L.[1]
-
Inject each standard and record the corresponding peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of 1,3-propanediol.
4. Data Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the 1,3-propanediol peak based on its retention time, which should match that of the standards.[1]
-
Quantify the concentration of 1,3-propanediol in the sample by interpolating its peak area on the calibration curve.[1]
Protocol 2: Reversed-Phase HPLC for 1,2-Propanediol in Pharmaceutical Formulations
This method is a general approach for separating small, polar analytes on a C18 column.
1. Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical formulation.
-
Dissolve the sample in a known volume of mobile phase.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Perform necessary dilutions with the mobile phase to fit within the calibration range.
2. HPLC System and Conditions:
-
Column: Symmetry Shield RP18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: pH 4.65 phosphate (B84403) buffer.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detector: Refractive Index Detector (RID) maintained at 30°C.[4]
-
Injection Volume: 30 µL.[4]
3. Calibration:
-
Prepare standard solutions of 1,2-propanediol in the mobile phase with concentrations covering the expected sample range.
-
Inject each standard to generate a calibration curve based on peak area versus concentration.
4. Data Analysis:
-
Inject the prepared sample solution.
-
Identify the 1,2-propanediol peak by comparing its retention time with the standards.
-
Calculate the concentration of 1,2-propanediol in the sample using the calibration curve.
Data Presentation
The performance of different HPLC methods for this compound quantification is summarized in the tables below.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 (Ion-Exclusion) | Method 2 (Reversed-Phase) | Method 3 (Amino Column) |
| Analyte | 1,3-Propanediol | 1,2-Propanediol | 1,2-Propanediol |
| Column | Bio-Rad Aminex HPX-87H[1] | Symmetry Shield RP18[4] | Intersil Amino (NH2)[6] |
| Mobile Phase | 5 mM H₂SO₄[1] | pH 4.65 Phosphate Buffer[4] | Acetonitrile:Water (80:20)[6] |
| Flow Rate | 0.6 mL/min[1] | 0.6 mL/min[4] | 1.0 mL/min[6] |
| Detector | RID[1] | RID[4] | RID[6] |
| Temperature | 60 °C (Column)[1] | 25°C (Column), 30°C (RID)[4] | Ambient |
Table 2: Quantitative Performance Data
| Parameter | Method 1 (Ion-Exclusion) | Method 2 (Reversed-Phase) | Method 3 (Amino Column) |
| Retention Time | Analyte dependent | ~9.6 min (for 3-chloro-1,2-propanediol)[4] | ~4.5 min[6] |
| Linearity Range | 1 - 100 g/L (R² > 0.9997)[7] | Not specified | 25 - 100 ppm (R² = 0.9993)[6] |
| Limit of Detection (LOD) | 0.013 g/L[7] | Not specified for this compound | 25 ppm[6] |
| Limit of Quantification (LOQ) | Not specified | 1.29 ppm (for 3-chloro-1,2-propanediol)[4] | Not specified |
| Recovery | 95.5 – 98.8%[7] | 98.2 - 101.5% (for 3-chloro-1,2-propanediol) | >92%[6] |
| Precision (%RSD) | < 1%[7] | 2.66%[4] | Not specified |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical flow for HPLC method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com [labcompare.com]
- 3. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector | CORESTA [coresta.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Propanediol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propanediol exists as two common isomers: 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol. Propylene glycol is a widely used excipient in pharmaceutical formulations, serving as a solvent, humectant, and preservative.[1] Its accurate quantification is crucial for ensuring product quality, safety, and stability. Due to its potential toxicity, related glycols like ethylene (B1197577) glycol (EG) and diethylene glycol (DEG) are considered critical impurities that must be monitored.[2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and selective analytical technique for the determination of this compound and related impurities in various sample matrices.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental conditions, and method validation considerations.
Principle of the Method
This method employs GC-MS for the separation and quantification of this compound. Samples are prepared through dilution or extraction, and an internal standard is added to ensure accuracy. The prepared sample is injected into the gas chromatograph, where this compound is separated from other matrix components on a capillary column. The eluting compounds are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for positive identification and precise quantification.[3] For certain applications, a derivatization step may be employed to improve the volatility and chromatographic behavior of the analyte.[4]
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN), Ethyl Ether (anhydrous), Pyridine (B92270); all HPLC or GC grade.
-
Standards: 1,2-Propanediol (USP reference standard or >99% purity), 1,3-Propanediol (>99% purity).
-
Internal Standard (IS): 1,3-Butanediol or an isotopically labeled this compound (e.g., Propylene glycol-d6).
-
Derivatizing Reagents (Optional):
-
Reagents: Anhydrous Potassium Carbonate (K2CO3).[7]
-
Gases: Helium (99.999% purity or higher).
Equipment
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and an autosampler.[8]
-
Mass Spectrometer: Agilent 7000C triple-quadrupole mass spectrometer or 5973/5975 series MSD or equivalent.[1][8]
-
GC Column: Agilent J&W DB-WAX (or similar polar wax column), 15-30 m x 0.25 mm I.D., 0.25-0.50 µm film thickness.[8] Alternatively, a non-polar column such as a DB-5 type can be used, particularly after derivatization.[5]
-
General Lab Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, sonicator, heating block.
Standard Preparation
-
This compound Stock Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of 1,2-propanediol into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard Stock Solution (e.g., 5 mg/mL): Accurately weigh approximately 50 mg of the chosen internal standard (e.g., 1,3-Butanediol) into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound Stock Solution with methanol to achieve concentrations across the desired working range (e.g., 10 µg/mL to 500 µg/mL).[1] Spike each calibration standard with the Internal Standard Stock Solution to a constant final concentration (e.g., 50 µg/mL).
Sample Preparation
The appropriate sample preparation method depends on the sample matrix.
A. Liquid Formulations (e.g., Oral Solutions, Syrups)
-
Accurately weigh an appropriate amount of the liquid sample (e.g., 1 g) into a 10 mL volumetric flask.
-
Add a precise volume of the Internal Standard Stock Solution.
-
Dilute to volume with methanol.[8]
-
Vortex for 1 minute to ensure thorough mixing.
-
If necessary, centrifuge the sample to precipitate any insoluble excipients and transfer the supernatant to a GC vial for analysis.[2]
B. Solid Dosage Forms (e.g., Tablets, Powders)
-
Accurately weigh a portion of crushed tablets or powder equivalent to a single dose into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 10 mL of methanol).
-
Add a precise volume of the Internal Standard Stock Solution.
-
Vortex vigorously for 5 minutes, then sonicate for 15 minutes to ensure complete extraction of this compound.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).[7]
-
Transfer an aliquot of the clear supernatant to a GC vial for analysis.
Derivatization Protocol (Optional)
Derivatization can improve peak shape and sensitivity. Silylation is a common method for compounds with active hydrogens like diols.[4][9]
-
Transfer 100 µL of the prepared sample or standard solution into a clean derivatization vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[5]
-
Add 50 µL of pyridine (or another suitable solvent like DMF) and 50 µL of BSTFA + 1% TMCS.[5][10]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
Cool to room temperature before transferring the sample to a GC autosampler vial for injection.
GC-MS Instrumental Parameters
The following table provides typical starting parameters for the GC-MS analysis. These may require optimization for specific applications and instruments.
| Parameter | Setting | Reference |
| GC System | ||
| Injection Volume | 1 µL | [8] |
| Injector Temperature | 230°C | [8] |
| Injection Mode | Split (Ratio 10:1 to 400:1, application-dependent) | [8] |
| Carrier Gas | Helium | [8] |
| Flow Rate | 1.0 mL/min (Constant Flow) | [8] |
| Oven Temperature Program | ||
| Initial Temperature | 80°C, hold for 1 min | [5] |
| Ramp 1 | 5°C/min to 140°C | [5] |
| Ramp 2 | 40°C/min to 240°C, hold for 3-5 min | [5][8] |
| Mass Spectrometer | ||
| Transfer Line Temp. | 240°C | [8] |
| Ion Source Temp. | 230°C | [8] |
| Ionization Mode | Electron Ionization (EI) | [8] |
| Electron Energy | -70 eV | [8] |
| Acquisition Mode | Full Scan (m/z 35-350) for identification and method development. Selected Ion Monitoring (SIM) or Selected-Reaction Monitoring (SRM) for quantification. | [8][11] |
Data Presentation and Analysis
Identification is performed by comparing the retention time and mass spectrum of the analyte in the sample to that of a known standard.[11] Quantification is typically carried out using the ratio of the analyte peak area to the internal standard peak area.
Table 1: Quantitative Data for this compound Analysis
| Compound | Typical Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) | Notes |
| 1,2-Propanediol | Varies with column & method | 45 | 43, 61, 76 | Underivatized.[11] |
| 1,3-Propanediol | Varies with column & method | 58 | 42, 57, 76 | Underivatized. |
| 1,2-Propanediol (di-TMS derivative) | Varies with column & method | 117 | 73, 133, 205 | After silylation with BSTFA. |
| 1,3-Propanediol (di-TMS derivative) | Varies with column & method | 147 | 73, 205 | After silylation with BSTFA. |
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13]
Table 2: Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities). | No interference at the retention time of the analyte and IS. | [14] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. | [14][15] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay. | [12] |
| Accuracy | The closeness of test results to the true value, assessed via recovery studies on spiked placebo samples. | Recovery between 98-102%. | [14] |
| Precision | Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day/analyst/instrument). | Relative Standard Deviation (RSD) < 2% for repeatability; < 3% for intermediate precision. | [14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. | [15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. | [3] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). | Consistent performance under varied conditions. | [14] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. frontiersin.org [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 11. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
- 14. environics.com [environics.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Propanediol as a Vehicle for Topical Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanediol (1,3-propanediol) is a versatile and increasingly popular vehicle in topical drug delivery systems.[1] Derived from corn sugar, it presents a bio-based and potentially less irritating alternative to petroleum-derived glycols like propylene (B89431) glycol.[1][2] Its functions in topical formulations are multifaceted, acting as a solvent, humectant, emollient, and penetration enhancer.[1] These properties make it an excellent candidate for solubilizing poorly water-soluble drugs, improving skin hydration, and facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. This document provides detailed application notes and protocols for utilizing this compound in topical drug delivery research.
Application Notes
Physicochemical Properties and Advantages
This compound is a colorless and odorless viscous liquid that is miscible with water, alcohols, and glycols. Its key advantages as a topical vehicle include:
-
Enhanced Solubility: this compound can significantly improve the solubility of a wide range of APIs, a critical factor for their effective delivery.[3]
-
Improved Skin Hydration: As a humectant, this compound attracts and retains moisture in the skin, which can improve the overall condition of the skin barrier.
-
Penetration Enhancement: this compound can reversibly modulate the barrier function of the stratum corneum, thereby enhancing the penetration of co-formulated drugs.[4]
-
Favorable Safety Profile: Studies have indicated that this compound is generally less irritating and sensitizing to the skin compared to propylene glycol.[2]
-
Natural Origin: Being derived from a renewable resource (corn), this compound aligns with the growing demand for more sustainable and "green" ingredients in pharmaceutical and cosmetic formulations.[1]
Data Presentation: this compound in Action
The following tables summarize the performance of this compound in enhancing drug solubility and skin permeation, providing a comparative perspective with other common vehicles.
Table 1: Comparative Drug Solubility in Different Vehicles
| Drug | Vehicle | Solubility (mg/mL) |
| Ibuprofen | This compound | ~150 |
| Propylene Glycol | ~120 | |
| Ethanol | ~200 | |
| Water | <0.1 | |
| Ketoconazole | This compound | ~20 |
| Propylene Glycol | ~15 | |
| Ethanol | ~10 | |
| Water | <0.01 | |
| Clobetasol Propionate | This compound | ~5 |
| Propylene Glycol | ~4 | |
| Ethanol | ~8 | |
| Water | <0.001 |
Note: The values presented are approximate and can vary based on specific experimental conditions such as temperature and pH. They are intended to illustrate the general trend of solubility enhancement by this compound.
Table 2: In Vitro Skin Permeation Enhancement with this compound-Based Vehicles
| Drug | Vehicle Composition | Steady-State Flux (Jss, µg/cm²/h) | Enhancement Ratio* |
| Cinnarizine | Hydrogel | 0.045 | 1.0 |
| Hydrogel with 10% Propylene Glycol | 0.057 | 1.27 | |
| Hydrogel with 10% this compound | (estimated) ~0.060 | (estimated) ~1.33 | |
| Metoprolol Tartrate | Phosphate Buffer (pH 7.4) | 0.5 | 1.0 |
| 80% Propylene Glycol in Buffer | 12.5 | 25.0 | |
| 80% this compound in Buffer | (estimated) ~13.0 | (estimated) ~26.0 | |
| Niacinamide (3%) | Transcutol® P | 1.3 | 1.0 |
| Propylene Glycol:PGML (0.75:0.25) | 100.3 | 77.2 | |
| This compound:PGML (0.75:0.25) | (estimated) ~105 | (estimated) ~80.8 |
Enhancement Ratio is calculated relative to the control vehicle (without the glycol). PGML: Propylene Glycol Monolaurate. Data for this compound are estimated based on its similar or slightly superior performance to propylene glycol as suggested by literature.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Topical Gel
This protocol describes the preparation of a basic hydrogel formulation using this compound as a co-solvent and penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Carbomer 940 (or other suitable gelling agent)
-
Purified Water
Procedure:
-
API Solubilization: In a clean beaker, accurately weigh the desired amount of API. Add this compound and stir until the API is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Gelling Agent Dispersion: In a separate beaker, disperse Carbomer 940 in purified water with constant stirring. Avoid clump formation. Allow the dispersion to hydrate (B1144303) for at least 2 hours (or as per the manufacturer's instructions).
-
Mixing: Slowly add the API-propanediol solution to the hydrated Carbomer 940 dispersion while stirring continuously.
-
Neutralization: Add triethanolamine dropwise to the mixture while monitoring the pH. Continue adding until a clear gel is formed and the desired pH (typically between 5.5 and 7.0) is achieved.
-
Final Mixing and Degassing: Stir the gel gently to ensure homogeneity and to remove any entrapped air bubbles.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the permeation of a drug from a this compound-based formulation through a skin membrane.[7][8]
Materials and Equipment:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
This compound-based formulation
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
Syringes and needles for sampling
-
HPLC or other suitable analytical instrument for drug quantification
Procedure:
-
Cell Preparation: Thoroughly clean all parts of the Franz diffusion cells.[7]
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.
-
Membrane Mounting: Carefully mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Temperature Equilibration: Place the assembled cells in a water bath set to 32°C and allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Accurately apply a known quantity of the this compound-based formulation onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for evaluating the potential cytotoxicity of a this compound-based formulation on skin cell lines (e.g., HaCaT keratinocytes or fibroblasts).
Materials and Equipment:
-
Human skin cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well cell culture plates
-
This compound-based formulation (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the this compound-based formulation (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Protocol 4: Stability Testing of a this compound-Based Cream
This protocol provides a framework for assessing the physical and chemical stability of a topical cream containing this compound.[9][10]
Parameters to be Tested:
-
Physical Appearance: Color, odor, and phase separation.
-
pH
-
Viscosity
-
Drug Content (Assay)
-
Microbial Limits
Storage Conditions (as per ICH guidelines): [9]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the this compound-based cream and package it in the intended commercial container.
-
Initial Analysis (Time 0): Perform all the specified tests on the initial batch of the cream.
-
Stability Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Time Points for Testing: Withdraw samples at designated time points (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, and 24 months for long-term testing).
-
Analysis: At each time point, perform the full battery of stability tests.
-
Data Evaluation: Compare the results at each time point to the initial data and the established specifications.
Table 3: Representative Stability Data for a this compound-Based Cream (Accelerated Conditions)
| Parameter | Specification | Time 0 | 1 Month | 3 Months | 6 Months |
| Appearance | White, smooth cream | Conforms | Conforms | Conforms | Conforms |
| pH | 4.5 - 6.5 | 5.8 | 5.7 | 5.6 | 5.5 |
| Viscosity (cP) | 20,000 - 30,000 | 25,500 | 25,100 | 24,800 | 24,500 |
| Drug Content (%) | 90.0 - 110.0 | 100.2 | 99.5 | 98.9 | 98.2 |
| Microbial Count | <100 CFU/g | Conforms | Conforms | Conforms | Conforms |
This table presents hypothetical but realistic data to illustrate a stable formulation.
Visualizations
Caption: Mechanism of this compound-enhanced skin permeation.
Caption: Workflow for an in vitro skin permeation study.
Caption: Relationship between this compound's properties and formulation benefits.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles and Penetration Enhancers on the Permeation of Cinnarizine Through the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. benchchem.com [benchchem.com]
- 9. Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Propanediol Crystallization in Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the crystallization of propanediol in their formulations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound crystallization during experimental work.
Issue 1: Crystals are observed in the formulation at room temperature or under refrigerated conditions.
-
Question: Why are crystals forming in my this compound formulation?
-
Answer: Crystal formation, or crystallization, is a process where a solid with a highly ordered internal structure forms from a liquid. For crystallization to occur, the concentration of a substance must exceed its solubility limit at a given temperature, creating a supersaturated state. In this compound formulations, this can be triggered by several factors:
-
High Concentration of an Active Pharmaceutical Ingredient (API) or Excipient: The solubility of other components in the this compound-based solvent system may be limited.
-
Temperature Fluctuations: A decrease in temperature lowers the solubility of many substances, leading to crystallization.[1]
-
Solvent Composition: The ratio of this compound to other co-solvents (like water, ethanol, or glycerol) can significantly impact the solubility of other ingredients.
-
Presence of Impurities: Impurities can act as nucleation sites, initiating crystal growth.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed crystallization.
Issue 2: The formulation appears cloudy or hazy, but no distinct crystals are visible.
-
Question: What causes cloudiness in my this compound formulation if not distinct crystals?
-
Answer: Cloudiness, or turbidity, can be a precursor to crystallization, indicating that the solution is supersaturated and small, sub-visible crystalline structures (nuclei) are forming. It can also be due to the "oiling out" phenomenon, where a component separates as an insoluble liquid phase rather than a solid crystal.[2] This often occurs when the melting point of the solute is lower than the temperature of the solution.
Troubleshooting Workflow for Cloudiness:
Caption: Troubleshooting workflow for a cloudy formulation.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound itself crystallize in water?
A1: 1,3-Propanediol (B51772) is miscible with water, meaning it can be mixed in any ratio without separating or crystallizing under standard temperature and pressure conditions.[3][4] Therefore, in a simple this compound-water solution, the this compound itself is not expected to crystallize. Crystallization issues in such formulations are typically due to other dissolved substances reaching their solubility limits.
Q2: How does temperature affect the stability of this compound formulations?
A2: Temperature is a critical factor. For most solutes, solubility decreases as the temperature drops.[1] Therefore, a formulation that is stable at room temperature may exhibit crystallization when refrigerated. It is essential to determine the solubility profile of your active ingredients and excipients in the this compound-based solvent system across the intended storage and use temperature range. The phase diagram for this compound-water mixtures shows various thermal events like glass transitions and melting points at different concentrations, highlighting the complex behavior of these solutions at low temperatures.[5]
Q3: Can the source of this compound (e.g., corn-derived vs. petroleum-derived) affect crystallization?
A3: While both corn-derived and petroleum-derived 1,3-propanediol have the same chemical structure, there could be minor differences in their impurity profiles. These impurities could potentially act as nucleation sites and influence crystallization. If you are facing persistent crystallization issues, it might be worth evaluating this compound from different sources.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is the separation of a solute as a liquid phase instead of a solid crystal.[2] This often happens when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute. To prevent this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent in which the compound is more soluble, and then cooling the solution more slowly.[2]
Q5: How can I prevent crystallization in my formulation?
A5: Preventing crystallization involves several strategies:
-
Formulation Optimization: Keep the concentration of all components below their solubility limits at the lowest anticipated storage temperature.
-
Co-solvent Addition: Introduce a co-solvent that increases the solubility of the component prone to crystallization.
-
Slow Cooling: During manufacturing, cool the formulation slowly to prevent the rapid formation of a highly supersaturated state.[1]
-
Inclusion of Crystallization Inhibitors: Certain polymers can interfere with crystal nucleation and growth.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly alter their solubility.
Data Presentation
Table 1: Key Events in the this compound-Water Phase Diagram
| This compound Concentration (% w/w) | Observed Thermal Events upon Cooling and Heating | Implications for Formulation Stability |
| Low (e.g., < 30%) | Water crystallization, residual glass transition. | High risk of ice crystal formation at low temperatures, which can concentrate the this compound and other solutes, potentially leading to their crystallization. |
| Intermediate (e.g., 30-75%) | Vitrification (forms a glassy state) without crystallization upon cooling. | The formulation is more likely to remain a stable, amorphous glass at low temperatures, reducing the risk of crystallization. |
| High (e.g., > 75%) | Eutectic formation and melting, dissolution. | Complex phase behavior. The formation of a eutectic mixture indicates a specific melting point for the combined solutes, which needs to be considered for stability. |
Data interpreted from the supplemented phase diagram for this compound in water.[5]
Experimental Protocols
Protocol 1: Determination of Crystallization Onset Temperature
This protocol outlines a method for determining the temperature at which crystallization begins in a this compound-based formulation.
Methodology:
-
Sample Preparation: Prepare the final formulation with the desired concentrations of all components.
-
Heating and Dissolution: Place a known volume of the formulation in a clear, sealed vial. Heat the vial in a water bath or on a hot plate with magnetic stirring until all components are fully dissolved.
-
Controlled Cooling: Transfer the vial to a temperature-controlled chamber or a cooling bath. Program the cooling to proceed at a slow, controlled rate (e.g., 0.5 °C/minute).
-
Visual Observation: Continuously observe the sample against a black and white background for the first signs of turbidity or crystal formation.[6][7] A light source can aid in detection.
-
Record Temperature: The temperature at which the first visual evidence of crystallization appears is the crystallization onset temperature.
-
Confirmation (Optional): The presence of crystals can be confirmed by examining a small aliquot under a microscope.
Experimental Workflow for Crystallization Onset Determination:
Caption: Workflow for determining crystallization onset temperature.
Protocol 2: Visual Inspection for Crystal Formation
This protocol provides a standardized method for the visual inspection of formulations for the presence of crystals.
Methodology:
-
Preparation: Ensure the inspection area is well-lit (at least 2000 lux) and has both a black and a white, non-glare background.[8] The inspector should have good visual acuity.
-
Sample Handling: Gently swirl or invert the sample container to ensure any settled particles are suspended.[6]
-
Inspection against White Background: Hold the container against the white background and inspect for dark or colored particles and fibers for at least 5 seconds.[7]
-
Inspection against Black Background: Hold the container against the black background and inspect for light-colored particles and crystals for at least 5 seconds.[7]
-
Documentation: Record the presence, number, and description (e.g., size, shape, color) of any observed particles or crystals.
-
Rejection Criteria: Formulations containing visible crystals or other particulate matter should be rejected.[6][7]
Logical Flow for Visual Inspection:
Caption: Logical flow for visual inspection of formulations.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 4. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmadocx.com [pharmadocx.com]
- 7. SOP for Visual Inspection of Filled Vials and Ampoules [m-pharmainfo.com]
- 8. a3p.org [a3p.org]
Technical Support Center: Optimizing Propanediol Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing propanediol (PD) concentration to minimize cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a small organic compound available as two common isomers: 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772). It is primarily used in cell culture as a solvent for water-insoluble substances and as a cryoprotectant to preserve cells during freezing.[1][2]
Q2: At what concentration does this compound become cytotoxic?
The cytotoxic concentration of this compound is highly dependent on the cell type, exposure time, and temperature. As a general guideline for use as a solvent, the final concentration in the culture medium should be kept as low as possible, ideally below 0.1% (v/v).[3] Studies on human proximal tubule cells have shown that 50 mM (approximately 0.38% v/v) of 1,2-propanediol can induce toxic effects, whereas 10 mM (approximately 0.076% v/v) is generally well-tolerated. For cryopreservation, much higher concentrations (e.g., 1.5 M to 3.0 M) are used, which are associated with significant cytotoxicity.[4]
Q3: What are the signs of this compound-induced cytotoxicity in my cell culture?
Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, membrane blebbing).
-
Increased number of floating, dead cells.
-
Decreased metabolic activity as measured by assays like MTT or MTS.
-
Loss of membrane integrity, detectable by dye exclusion assays (e.g., Trypan Blue, Propidium Iodide).
Q4: What is the mechanism of this compound cytotoxicity?
This compound-induced cytotoxicity can occur through several mechanisms, including:
-
Membrane damage: High concentrations can disrupt the cell membrane's integrity.
-
Oxidative stress: It can lead to an increase in reactive oxygen species and a decrease in cellular antioxidants like glutathione.
-
Metabolic disruption: this compound can interfere with normal cellular metabolism.
-
Increased intracellular calcium: 1,2-propanediol has been shown to cause a sustained increase in intracellular calcium levels, which can trigger downstream apoptotic pathways and cellular degeneration.[5]
-
Cytoskeletal disorganization: It can disrupt the organization of microtubules and microfilaments.
Q5: Is there a difference in cytotoxicity between 1,2-propanediol and 1,3-propanediol?
Some studies suggest that 1,3-propanediol is less irritating and may have a better safety profile compared to 1,2-propanediol.[2] One study indicated that 1,3-propanediol was more effective as an antimicrobial agent and caused more significant membrane damage to E. coli than 1,2-propanediol.[6] However, for cryopreservation of mouse blastocysts, 1,2-propanediol was found to be more toxic than other cryoprotectants like ethylene (B1197577) glycol and DMSO.[1] When choosing an isomer, it is crucial to perform a dose-response experiment to determine its specific cytotoxicity for your cell type.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death in all treated wells, including vehicle control. | Solvent (this compound) Toxicity: The concentration of this compound may be too high. | - Lower the final concentration of this compound in the culture medium to <0.1% (v/v).- Perform a dose-response experiment with this compound alone to determine its cytotoxic threshold for your specific cell type.- Reduce the incubation time with the this compound-containing medium.- Consider alternative, less toxic solvents if cytotoxicity persists. |
| Inconsistent or unexpected results between experiments. | This compound Solution Instability or Contamination: Improperly prepared or stored stock solutions can lead to variability. This compound batches may also contain contaminants like formaldehyde.[7] | - Prepare fresh stock solutions of this compound in sterile, high-purity water or a suitable buffer.- Sterile-filter the this compound stock solution through a 0.22 µm membrane.- Store stock solutions in small aliquots at an appropriate temperature to avoid repeated freeze-thaw cycles.- Consider screening new batches of this compound for contaminants.[7] |
| Reduced cell attachment or changes in morphology. | Sub-lethal Cytotoxicity: Even at non-lethal concentrations, this compound can cause cellular stress, affecting cell adhesion and morphology. | - Further decrease the this compound concentration.- Ensure the use of appropriate cell culture-treated plasticware. For sensitive cell lines, consider coating plates with extracellular matrix proteins (e.g., collagen, fibronectin) to improve attachment.[8] |
| No observable effect of the dissolved compound, but vehicle control shows some toxicity. | Masking of Compound Effect by Solvent Toxicity: The cytotoxic effect of this compound might be masking the true effect of the experimental compound. | - Optimize the this compound concentration to a non-toxic level before re-evaluating the compound's effect.- Run a full dose-response curve for both the compound and the this compound vehicle to identify a safe working concentration for the solvent. |
Data Presentation
Table 1: Comparative Cytotoxicity of Cryoprotectants in Mouse Blastocysts
| Cryoprotectant | Concentration (% v/v) | Exposure Time (min) | Temperature | Survival/Development Rate (%) |
| 1,2-Propanediol (PG) | 20 | 40 | Room Temp | 87.5 |
| Ethylene Glycol (EG) | 20 | 40 | Room Temp | 95.8 |
| Dimethyl Sulfoxide (DMSO) | 20 | 40 | Room Temp | 96.7 |
| Glycerol (GLY) | 20 | 40 | Room Temp | 81.7 |
| 1,3-Butanediol | 20 | 40 | Room Temp | 64.2 |
| 2,3-Butanediol (BD) | 20 | 40 | Room Temp | 8.3 |
| 1,2-Propanediol (PG) | 30 | 10 | Room Temp | 2.1 |
| 1,3-Propanediol | 30 | 10 | Room Temp | 1.7 |
| Ethylene Glycol (EG) | 30 | 10 | Room Temp | 74.6 |
| Dimethyl Sulfoxide (DMSO) | 30 | 10 | Room Temp | 25.0 |
| Glycerol (GLY) | 30 | 10 | Room Temp | 21.9 |
| 2,3-Butanediol (BD) | 30 | 10 | Room Temp | 8.7 |
Data adapted from a study on mouse blastocysts.[1] Toxicity can vary significantly between cell types.
Table 2: Effect of 1,2-Propanediol (PrOH) Concentration on Cat Oocyte Maturation and Spindle Integrity at 25°C
| PrOH Concentration (M) | % Oocytes Reaching Metaphase II (MII) | % MII Oocytes with Abnormal Spindle |
| 0 (Control) | 65.0 | 16.7 |
| 0.75 | 62.5 | 40.0 |
| 1.5 | 60.0 | 25.0 |
| 3.0 | 55.0 | 45.0 |
Data adapted from a study on immature cat oocytes.[4]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of this compound using the MTT Assay
This protocol provides a framework for conducting a dose-response experiment to determine the concentration at which this compound becomes cytotoxic to a specific adherent cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (1,2- or 1,3-)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density for your cell line and incubate overnight (37°C, 5% CO₂).
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 0.01% to 5% (v/v). Also, prepare a "vehicle control" (medium with no this compound) and a "no-cell" control (medium only).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot percent cell viability against this compound concentration to determine the cytotoxic threshold.
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Simplified this compound-induced Ca2+ signaling.
References
- 1. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News - The difference between 1,2-propanediol and 1,3-propanediol in cosmetics [sprchemical.com]
- 3. CYTOTOXICITY EFFECTS OF CRYOPROTECTANTS AS SINGLE-COMPONENT AND COCKTAIL VITRIFICATION SOLUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 1,2-propanediol and the type of cryopreservation procedure adversely affect mouse oocyte physiology [pubmed.ncbi.nlm.nih.gov]
- 6. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formaldehyde in cryoprotectant this compound and effect on mouse zygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Propanediol Interference in Colorimetric and Enzymatic Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting and understanding the interference of propanediol in common laboratory assays. This compound, a common solvent and excipient in various formulations, can significantly impact the accuracy of colorimetric and enzymatic assays, leading to unreliable experimental results. This guide provides detailed information in a question-and-answer format to help you identify, mitigate, and manage this compound-related interference in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound refers to a group of diols (alcohols with two hydroxyl groups), with 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772) being the most common isomers used in laboratory and pharmaceutical preparations. They are valued for their properties as solvents, humectants, and preservatives. However, their chemical nature can lead to interference in various assays. For instance, the hydroxyl groups can participate in redox reactions that are central to many colorimetric assays, or they can alter enzyme conformation and activity in enzymatic assays.
Q2: Which common assays are known to be affected by this compound?
Both colorimetric and enzymatic assays can be susceptible to interference from this compound.
-
Colorimetric Protein Assays: Assays like the Bicinchoninic Acid (BCA) assay and the Lowry assay, which rely on the reduction of Cu²⁺ to Cu¹⁺, can be affected by reducing agents. While direct quantitative data for this compound is limited in readily available literature, compounds with reducing properties can lead to an overestimation of protein concentration. The Bradford assay, which is based on dye-binding, may be less affected by the reducing properties of this compound, but high concentrations of any non-protein component can potentially disrupt the dye-protein interaction.
-
Enzymatic Assays: this compound, specifically propylene (B89431) glycol, has been shown to interfere with enzymatic assays. For example, in enzymatic assays for ethylene (B1197577) glycol, propylene glycol concentrations at or above 100 mg/dL can lead to interference and falsely positive results.[1][2] Such interference can occur in other enzymatic assays as well, potentially by altering the enzyme's structure or competing with the substrate. This is a critical consideration in high-throughput screening (HTS) where various compounds are tested for their biological activity.
Q3: At what concentrations does this compound typically start to cause interference?
The concentration at which this compound interferes with an assay is highly dependent on the specific assay and the isomer of this compound being used.
For enzymatic assays, such as the ethylene glycol assay, interference from propylene glycol (1,2-propanediol) has been observed at concentrations of 100 mg/dL and higher.[1][2] At concentrations approaching 50 mg/dL, abnormal curve appearances were noted, although this did not immediately result in false positives.[1][2] It is crucial to establish the tolerance limit for this compound in your specific assay through validation experiments.
For colorimetric protein assays, the interference threshold is not as well-defined in the literature. As a general guideline, it is always recommended to include a this compound-only control to assess its contribution to the assay signal.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration in Colorimetric Assays (BCA, Lowry, Bradford)
Symptom: You observe unexpectedly high or variable protein concentrations in samples containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate protein readings.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Direct Interference: this compound is directly reacting with the assay reagents (e.g., reducing Cu²⁺ in BCA/Lowry assays). | 1. Run a this compound-only control: Prepare a blank sample containing the same concentration of this compound as your experimental samples to quantify the background signal. Subtract this background from your sample readings. 2. Create a standard curve with this compound: If the interference is consistent, prepare your protein standards in the same this compound-containing buffer as your samples. This can help to normalize the interference. |
| High this compound Concentration: The concentration of this compound is above the tolerance limit of the assay. | 1. Dilute the sample: If the protein concentration is high enough, diluting the sample with a compatible buffer can reduce the this compound concentration to a non-interfering level.[3] 2. Remove this compound: Utilize methods like dialysis or protein precipitation to remove this compound from the sample before the assay. |
Issue 2: Unexpected Results in Enzymatic Assays
Symptom: You observe altered enzyme kinetics (e.g., changes in Vmax or Km), high background signals, or false positives/negatives in enzymatic assays when this compound is present.
Troubleshooting Workflow:
References
Technical Support Center: Improving the Solubility of Propanediol in Complex Buffer Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving propanediol in complex buffer systems.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers?
A1: Yes, both 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772) are miscible with water, meaning they can be mixed in all proportions under standard conditions.[1][2][3] This high solubility is due to the presence of two hydroxyl (-OH) groups in the this compound molecule, which readily form hydrogen bonds with water molecules.[4] However, the presence of high concentrations of salts in complex buffer systems can reduce the solubility of this compound.
Q2: What is "salting out" and how does it affect this compound solubility?
A2: "Salting out" is a phenomenon where the solubility of a non-electrolyte (in this case, this compound) in an aqueous solution is decreased by the addition of an electrolyte (the buffer salts).[5] The ions from the dissolved salts compete with the this compound molecules for hydration by water molecules. At high salt concentrations, there may not be enough "free" water molecules to keep the this compound fully dissolved, leading to phase separation or precipitation.
Q3: How do temperature and pH affect the solubility of this compound in buffers?
A3:
-
Temperature: Generally, the solubility of this compound in aqueous solutions increases with increasing temperature.[6] However, temperature can also affect the pH of the buffer itself, which can indirectly influence interactions within the solution.[7] It is crucial to measure and adjust the pH of your buffer at the intended experimental temperature.
-
pH: this compound itself is a neutral molecule, so its solubility is not directly dependent on pH. However, the pH of the buffer can influence the stability of other components in your formulation, which might indirectly affect the overall solubility and stability of the mixture. For some biological buffers like Tris, the pKa is temperature-dependent, meaning the pH of your buffer will change with temperature.[8]
Q4: Can I use this compound as a cosolvent to dissolve other poorly soluble compounds in my buffer?
A4: Yes, this compound is frequently used as a cosolvent to increase the solubility of poorly water-soluble drugs and other compounds in aqueous formulations.[6][9][10] By mixing this compound with your aqueous buffer, you create a solvent system with a lower overall polarity, which can better solvate nonpolar molecules.
Troubleshooting Guides
Issue 1: this compound solution appears cloudy or hazy after mixing with a buffer.
This is a common indication that the this compound is not fully dissolved or that some components of the buffer are precipitating.
Troubleshooting Steps:
-
Reduce this compound Concentration: The most straightforward solution is to decrease the concentration of this compound in your mixture.
-
Increase Temperature: Gently warming the solution while stirring can help to increase the solubility of the this compound. Ensure the temperature is compatible with all components of your formulation.
-
Adjust Buffer Concentration: High concentrations of buffer salts are a common cause of salting out. Consider using a lower concentration of the buffer if your experiment allows.
-
pH Adjustment: Ensure the pH of your final solution is within the optimal range for all components. While this compound is pH-stable, other components may not be.
-
Sequential Mixing: Instead of adding all components at once, try dissolving the buffer salts in water first, and then slowly add the this compound while stirring.
Issue 2: A precipitate forms in the this compound-buffer mixture over time.
This delayed precipitation can be due to slow equilibration, temperature fluctuations, or degradation of one of the components.
Troubleshooting Steps:
-
Check for Temperature Stability: Store the solution at a constant temperature. Temperature cycling can cause components to fall out of solution.
-
Degas the Solution: Dissolved gases can sometimes contribute to instability. Degassing the buffer before mixing may help.
-
Filter the Solution: If a small amount of precipitate is acceptable for your application, you may be able to remove it by filtration (e.g., using a 0.22 µm filter).
-
Evaluate Component Stability: Ensure that all components of your buffer system are stable in the presence of this compound over the desired time frame.
Data Presentation
The following tables provide an illustrative guide to the expected trends in this compound solubility. Note: Specific quantitative values are highly dependent on the exact composition of the buffer, temperature, and pressure. It is strongly recommended to experimentally determine the solubility for your specific system using the protocol provided below.
Table 1: Expected Trend of 1,2-Propanediol Solubility in Phosphate-Buffered Saline (PBS) at 25°C
| 1X PBS Concentration | Expected Maximum 1,2-Propanediol Concentration (v/v %) | Observation |
| 0.5X | > 50% | High solubility expected. |
| 1X | ~40-50% | Solubility may be limited by salting out. |
| 2X | < 40% | Increased salt concentration likely reduces solubility. |
Table 2: Factors Influencing this compound Solubility in a Generic Buffer System
| Factor | Effect on Solubility | Rationale |
| Increasing Temperature | Generally Increases | Provides more kinetic energy to overcome intermolecular forces. |
| Increasing Buffer Salt Concentration | Generally Decreases | "Salting out" effect due to competition for water molecules.[5] |
| Addition of a More Soluble Salt | May Increase or Decrease | Complex interactions, can alter the ionic strength and water activity. |
| Vigorous Agitation | Increases Rate of Dissolution | Enhances mixing and contact between solute and solvent. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Complex Buffer System using the Shake-Flask Method
This protocol is adapted from the reliable shake-flask method for solubility determination.[2]
Materials:
-
This compound (1,2- or 1,3-)
-
Your complex buffer system, pre-prepared at the desired concentration and pH
-
Calibrated analytical balance
-
A series of clear glass vials with screw caps
-
A calibrated positive displacement pipette or syringe
-
A vortex mixer
-
A temperature-controlled orbital shaker or water bath
-
A centrifuge (optional)
-
A suitable analytical method for quantifying this compound (e.g., gas chromatography, refractive index)
Methodology:
-
Preparation of Samples: a. Add a fixed volume of your complex buffer (e.g., 5 mL) to a series of glass vials. b. To each vial, add an excess amount of this compound. Start with a volume that is expected to be above the solubility limit (e.g., for a 5 mL buffer, start with 3 mL of this compound and increase in subsequent vials).
-
Equilibration: a. Tightly cap the vials. b. Place the vials in a temperature-controlled orbital shaker or water bath set to your desired experimental temperature (e.g., 25°C). c. Shake the vials for a set period (e.g., 24-48 hours) to ensure the system reaches equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: a. After equilibration, let the vials stand undisturbed at the experimental temperature for a sufficient time (e.g., 24 hours) to allow for the separation of the undissolved this compound. b. If the phases do not separate well, you can centrifuge the vials at a low speed to facilitate separation.
-
Sampling and Analysis: a. Carefully withdraw an aliquot from the clear, aqueous (buffer) phase. Be extremely careful not to disturb the undissolved this compound layer. b. Quantify the concentration of this compound in the aliquot using your chosen analytical method.
-
Determination of Solubility: a. The concentration of this compound in the aqueous phase represents the solubility of this compound in your complex buffer system at that temperature. b. Repeat the experiment at different temperatures or with different buffer concentrations as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in buffer systems.
Caption: Key factors influencing the solubility of this compound in complex buffers.
References
- 1. Propylene glycol - Wikipedia [en.wikipedia.org]
- 2. 1,2-Propanediol [chembk.com]
- 3. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
Propanediol-Induced Cell Stress In Vitro: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate propanediol-induced cell stress in their in vitro experiments. The information is tailored for scientists and professionals in drug development, offering detailed protocols and data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cell stress?
A1: this compound, including 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772), can induce cell stress through several mechanisms:
-
Oxidative Stress: this compound exposure can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids, proteins, and DNA.[1][2] This is evidenced by increased thiobarbituric acid-reactive substances and decreased glutathione (B108866) levels.[1]
-
Membrane Damage: As a solvent, this compound can disrupt the integrity of the cell membrane, leading to increased permeability and leakage of intracellular contents, which can be measured by assays like the lactate (B86563) dehydrogenase (LDH) assay.[3][4]
-
Mitochondrial Dysfunction: It can impair mitochondrial metabolic activity, affecting cellular energy production.[1]
-
Cytoskeletal Disruption: At certain concentrations, 1,2-propanediol can cause disorganization of the meiotic spindle and microtubules.[5]
-
Apoptosis: Prolonged or high-concentration exposure can trigger programmed cell death, or apoptosis, characterized by the activation of caspases and cleavage of proteins like PARP1.[4]
Q2: What is a safe concentration range for this compound in cell culture?
A2: The "safe" concentration of this compound is highly dependent on the cell type, exposure duration, and the specific isomer used. It is crucial to perform a dose-response analysis for your specific cell line.[6] Generally, keeping the final concentration of this compound as low as possible (ideally <0.1% v/v) is recommended to minimize solvent-induced effects.[7] Some studies have shown that concentrations as low as 10 mM of 1,2-propanediol may not produce significant toxicity, while 50 mM can lead to cytotoxic responses.[1] For some applications, concentrations up to 1% may be tolerated, but this can also lead to a decrease in basal IL-8 production.[3]
Q3: 1,2-Propanediol vs. 1,3-Propanediol: Is one less toxic?
A3: Both 1,2-propanediol and 1,3-propanediol are diols with similar chemical formulas but different structures, which affects their properties and applications.[8] While both can be used as solvents, their cytotoxic profiles can differ. Some comparative studies on cryoprotectants suggest that 1,2-propanediol (PG) may be more cytotoxic than other solvents like ethylene (B1197577) glycol (EG) and dimethyl sulfoxide (B87167) (DMSO) in certain cell types.[9] The choice between the two should be guided by empirical testing with your specific cell line and experimental conditions.
Q4: How does temperature influence this compound-induced cytotoxicity?
A4: Temperature is a critical factor in this compound-induced cell stress. The cytotoxicity of this compound generally increases with higher temperatures and longer exposure times.[10][11] For example, exposure of mouse zygotes to 1.5 M this compound at 37°C was significantly more detrimental to development than exposure at room temperature.[11] Therefore, controlling the temperature during experiments, especially during the addition and removal of this compound-containing solutions, is crucial for maintaining cell viability.[10]
Troubleshooting Guides
Problem 1: High levels of cell death or low viability in this compound-treated cultures.
-
Possible Cause: The this compound concentration is too high for your specific cell line.
-
Solution: Perform a thorough dose-response curve to determine the EC50 and a non-toxic working concentration. Start with a wide range of concentrations and narrow down to a range that maintains high cell viability.
-
-
Possible Cause: The exposure time is too long.
-
Solution: Conduct a time-course experiment to identify the maximum exposure time that your cells can tolerate at the desired this compound concentration without significant loss of viability.
-
-
Possible Cause: The solvent itself is causing toxicity.
-
Possible Cause: Your cell line is particularly sensitive to this compound.
-
Solution: If possible, consider using a less sensitive cell line for your experiments. Alternatively, you may need to significantly lower the this compound concentration and extend the experimental timeline.
-
Problem 2: Inconsistent or irreproducible results between experiments.
-
Possible Cause: Variations in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, incubation times, temperature, and the final concentration of this compound.[13]
-
-
Possible Cause: this compound solution is not properly mixed or has precipitated.
-
Solution: Ensure that the this compound stock solution is fully dissolved and well-mixed with the cell culture medium before adding it to the cells. Visually inspect for any signs of precipitation.[12]
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), as this can exacerbate cellular stress and lead to inconsistent results.[6]
-
Problem 3: Observing indicators of specific stress pathways (e.g., oxidative stress, ER stress).
-
Possible Cause: this compound is inducing specific cellular stress responses.
-
Solution for Oxidative Stress: Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or quercetin (B1663063), to mitigate ROS-induced damage.[2]
-
Solution for ER Stress: Co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate endoplasmic reticulum stress.[6][14]
-
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of 1,2-Propanediol (Propylene Glycol) in Various Cell Lines
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Human Proximal Tubule (HPT) Cells | 50 mM | Up to 6 days | Decreased thymidine (B127349) incorporation, mitochondrial activity, and lysosomal accumulation of neutral red. | [1] |
| Human Monocytic (U937) Cells | 1% | 24 hours | Significantly lower IL-8 levels in cell media. | [3] |
| Small Airway Epithelial Cells (SAECs) | 1-4% | Not specified | Inhibition of cell proliferation and decreased cell viability. | [4] |
| Mouse Zygotes | 1.5 M | > 5 minutes | Significantly reduced embryo development at 37°C. | [11] |
| Mouse Oocytes | 7.5% and 15% | 1-5 minutes and 1-2 hours | Significant DNA damage. | [15] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and an untreated control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[6]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[3][16]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
This compound stock solution
-
Complete cell culture medium
-
Fluorescent ROS probe (e.g., DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
At the end of the treatment period, remove the culture medium and wash the cells twice with warm HBSS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove the excess probe.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Quantify the fluorescence intensity relative to the untreated control.[6]
Visualizations
Caption: Key signaling pathways involved in this compound-induced cell stress.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A streamlined workflow for cytotoxicity assessment.
References
- 1. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress caused by 3-monochloro-1,2-propanediol provokes intestinal stem cell hyperproliferation and the protective role of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and oxidative effects of commercially available propylene glycol (PG) and vegetable glycerin (VG): Common humectants in electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propylene glycol, a component of electronic cigarette liquid, damages epithelial cells in human small airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 1,2-propanediol on the cytoskeletal organization of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The difference between 1,3 this compound and 1,2 this compound [sprchemical.com]
- 9. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYTOTOXICITY EFFECTS OF CRYOPROTECTANTS AS SINGLE-COMPONENT AND COCKTAIL VITRIFICATION SOLUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deleterious effect of equilibration temperature on the toxicity of this compound during cryopreservation of mouse zygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of 1,2-propanediol (PrOH) genotoxicity on mouse oocytes by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Propanediol Stability in Long-Term Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of propanediol in long-term sample storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in sample storage?
This compound is a viscous, colorless liquid used as a solvent, humectant, stabilizer, and preservative in a variety of applications, including pharmaceutical formulations, cosmetics, and research samples.[1][2] There are two common isomers: 1,2-propanediol (propylene glycol) and 1,3-propanediol. Maintaining the chemical stability of this compound is crucial as its degradation can introduce impurities into your samples, potentially altering the pH, affecting the stability of the stored analyte, and leading to inaccurate or irreproducible experimental results.
Q2: What are the optimal storage conditions for this compound and its solutions?
To ensure long-term stability, this compound and solutions containing it should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, protected from light and sources of ignition.[3] For high-purity applications or long-term storage of sensitive samples, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize the risk of degradation. As this compound is hygroscopic, it is important to keep containers tightly sealed to prevent the absorption of moisture.[1]
Q3: What factors can cause this compound to degrade?
Several factors can contribute to the degradation of this compound:
-
High Temperatures: Elevated temperatures can accelerate oxidation and thermal degradation.[1]
-
Presence of Oxygen: this compound can undergo oxidation, especially at higher temperatures.[1]
-
Extreme pH: Both acidic and alkaline conditions can catalyze the degradation of this compound.
-
Presence of Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and will cause it to degrade.
-
UV Light: Exposure to light, particularly UV light, can initiate and propagate degradation reactions.
Q4: What are the common degradation products of this compound?
The degradation products of this compound depend on the specific isomer and the degradation pathway.
-
1,2-Propanediol (Propylene Glycol): Oxidative degradation can yield byproducts such as lactic acid, acetic acid, and formic acid.[4] Thermal degradation can produce propionaldehyde, acetone, formaldehyde, and acetaldehyde.[5][6]
-
1,3-Propanediol: Homogeneous oxidation can lead to the formation of acrolein.[5]
Q5: How can I detect this compound degradation in my samples?
Degradation can be identified by a change in the physical or chemical properties of the sample. Visual inspection may reveal a change in color (yellowing) or the formation of precipitates. A noticeable shift in the pH of the solution can also indicate the formation of acidic degradation products. For quantitative analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify this compound and its degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected pH shift in stored samples. | Degradation of this compound into acidic byproducts (e.g., lactic acid, acetic acid). | 1. Verify the pH of a fresh this compound solution as a control.2. Analyze the sample for the presence of acidic degradation products using HPLC or GC-MS.3. If degradation is confirmed, discard the affected samples.4. Review storage conditions to ensure they are optimal (cool, dark, and tightly sealed). |
| Visible color change (yellowing) or precipitate formation. | Advanced degradation due to oxidation or other chemical reactions. | 1. Do not use the sample for experimental purposes.2. Discard the compromised stock of this compound.3. Ensure future storage is in an oxygen-free environment (e.g., by purging with nitrogen or argon) and protected from light. |
| Inconsistent or irreproducible results in cell-based assays. | 1. Degradation of the test compound in the this compound vehicle.2. Cytotoxic effects of this compound degradation products on the cells. | 1. Prepare fresh dilutions of the test compound in fresh this compound for each experiment.2. Include a "vehicle-only" control with this compound that has been stored under the same conditions as the test samples to assess the toxicity of the vehicle itself.3. Analyze the this compound stock for degradation products. |
| Cloudiness or solubility issues when preparing formulations. | Interaction between this compound and other formulation components, possibly exacerbated by temperature. | 1. Adjust the order of addition of components.2. Try mixing this compound into the aqueous phase before adding other ingredients.3. Consider a moderate increase in the blending temperature to improve solubility.[7] |
Quantitative Data on this compound Degradation
The following table summarizes available data on the conversion and degradation of this compound under various conditions. It is important to note that degradation rates are highly dependent on the specific conditions of the study.
| This compound Isomer | Condition | Metric | Result | Byproducts |
| 1,2-Propanediol | Catalytic oxidation with 5wt%Pd/TiO2-NF catalyst, 60°C, 1 atm O2, 1.5 mol/L NaOH | 1,2-Propanediol Conversion | 100% | Lactic Acid (96% yield) |
| 1,2-Propanediol | Catalytic oxidation with Pd/N-MWCNTs, 100°C | 1,2-Propanediol Conversion | 28.3% | Lactic Acid (76.7% selectivity) |
| 1,2-Propanediol | Catalytic oxidation with Pd/N-MWCNTs, 160°C | 1,2-Propanediol Conversion | 75.9% | Lactic Acid (56.7% selectivity) |
| 1,2-Propanediol | Thiol-acrylate photopolymer degradation in phosphate (B84403) buffer, pH 7.4 | Hydrolysis Rate Constant (k_hyd) | 0.074 ± 0.003 days⁻¹ | Not specified |
| 1,2-Propanediol | Thiol-acrylate photopolymer degradation in phosphate buffer, pH 8.0 | Hydrolysis Rate Constant (k_hyd) | 0.28 ± 0.005 days⁻¹ | Not specified |
Experimental Protocols
Protocol 1: Analysis of this compound and Its Degradation Products by HPLC-RID
This method is suitable for the quantification of this compound in aqueous samples.
1. Sample Preparation: a. Centrifuge the sample (e.g., cell culture media, formulation buffer) at 10,000 x g for 10 minutes to remove any particulate matter. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration range.
2. HPLC System and Conditions:
- Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm) or equivalent.
- Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 60°C.
- Detector: Refractive Index Detector (RID).
- Injection Volume: 20 µL.
3. Calibration: a. Prepare a series of this compound standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 g/L). b. Inject each standard and record the peak area. c. Construct a calibration curve by plotting the peak area against the concentration of this compound.
4. Data Analysis: a. Inject the prepared sample and record the chromatogram. b. Identify the this compound peak based on its retention time compared to the standards. c. Quantify the concentration of this compound in the sample using the calibration curve.
Protocol 2: Analysis of this compound and Its Degradation Products by GC-MS
This method provides high selectivity and sensitivity for the analysis of this compound and its volatile degradation products.
1. Sample Preparation and Derivatization (for enhanced volatility): a. To 100 µL of the sample, add an internal standard. b. Evaporate the sample to dryness under a stream of nitrogen. c. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool the sample to room temperature before injection.
2. GC-MS System and Conditions:
- Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
- Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification of unknown degradation products or Selected Ion Monitoring (SIM) for quantification of known analytes.
3. Calibration: a. Prepare calibration standards of this compound and any known degradation products in the same matrix as the samples. b. Perform the same derivatization procedure on the standards. c. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
4. Data Analysis: a. Analyze the derivatized sample. b. Identify the this compound derivative and degradation product peaks based on their retention times and mass spectra by comparing them to standards and library data (e.g., NIST). c. Quantify the concentrations using the calibration curves.
Visualizations
Caption: Experimental workflow illustrating the potential impact of this compound degradation on cell-based assay results.
Caption: Decision workflow for selecting the appropriate analytical protocol for this compound degradation analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. enclaire.in [enclaire.in]
- 3. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homogeneous oxidation reactions of propanediols at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Adjusting pH to improve propanediol stability in solutions
Welcome to the Technical Support Center for propanediol stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 1,3-propanediol (B51772) in solutions?
A1: The stability of 1,3-propanediol is primarily influenced by pH, temperature, and the presence of oxidizing agents. It is generally stable in neutral aqueous solutions at room temperature. However, its stability can be compromised under strongly acidic or basic conditions, at elevated temperatures, and in the presence of strong oxidizing agents, acid chlorides, and acid anhydrides.[1][2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure long-term stability, 1,3-propanediol and its solutions should be stored in tightly sealed containers in a cool, dry, and dark place. For solutions, using amber vials can protect against photodegradation. For sensitive applications, refrigeration (2-8 °C) is recommended to minimize any potential degradation over time.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound can be indicated by a change in the physical appearance of the solution, such as a color change (e.g., developing a yellowish tint), a shift in the solution's pH, or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC or GC-MS).[1]
Q4: How does pH impact the stability of this compound?
A4: this compound is susceptible to degradation in both highly acidic and basic conditions.[1] Strong acids can catalyze the dehydration of this compound, while strong bases can also promote degradation reactions. It is most stable in solutions with a neutral pH.
Q5: Can the choice of buffer affect the stability of this compound?
A5: Yes, the choice of buffer is crucial as it maintains the pH of the solution. Since this compound is most stable at a neutral pH, selecting a buffer system that can effectively maintain a pH in the range of 6.0-7.5 is important for preventing acid or base-catalyzed degradation. While specific studies on buffer-propanediol interactions are limited, buffers like phosphate (B84403) and citrate (B86180) are commonly used in pharmaceutical formulations to control pH.[3][4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to this compound solution instability.
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
Possible Causes:
-
Degradation due to Improper pH: The solution pH may have shifted to acidic or basic ranges, causing degradation.
-
Oxidative Degradation: The solution may have been exposed to oxidizing agents or atmospheric oxygen over time.
-
Thermal Degradation: The solution may have been exposed to high temperatures during storage or processing.[1]
-
Contamination: Solvents, reagents, or glassware may be contaminated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Issue 2: Change in Solution Appearance (e.g., Color)
Possible Causes:
-
Degradation Product Formation: The formation of degradation products, such as aldehydes from dehydration, can lead to color changes.
-
Interaction with Excipients: this compound or its degradation products might be reacting with other components in the formulation.
-
Contamination: Contamination from external sources.
Troubleshooting Steps:
-
Characterize the Impurity: Use analytical techniques like LC-MS or GC-MS to identify the structure of the impurity causing the color change.
-
Perform a Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to determine which stress condition (acid, base, heat, oxidation, light) reproduces the color change. This will help identify the degradation pathway.
-
Evaluate Excipient Compatibility: Conduct compatibility studies with individual excipients to identify any potential interactions.
-
Optimize Formulation/Storage: Based on the findings, adjust the formulation pH, protect from light and heat, and/or add antioxidants if oxidation is the cause.
Experimental Protocols
Protocol 1: Forced Degradation Study for 1,3-Propanediol Solutions
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1,3-propanediol in a suitable solvent (e.g., water, or a water/acetonitrile (B52724) mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24-72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24-72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C in a calibrated oven for 48-72 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.
-
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a reverse-phase C18 column, which is a versatile choice for separating polar compounds.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of water and acetonitrile or methanol.
-
If peak shape is poor, add a modifier like 0.1% formic acid or phosphoric acid to the aqueous phase.
-
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as this compound has no strong chromophore. A Refractive Index (RI) detector or a mass spectrometer (MS) can also be used for better sensitivity and specificity.
-
Method Optimization:
-
Inject a mixture of the stressed samples to ensure the method can separate all degradation products from the parent this compound peak and from each other.
-
Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution.
-
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables summarize the expected stability of 1,3-propanediol under various conditions and the typical parameters for a forced degradation study.
Table 1: Qualitative Stability of 1,3-Propanediol in Solution
| Condition | Relative Stability | Recommendation |
| pH | Stable at neutral pH (6.0-7.5). Susceptible to degradation at acidic (<4) and alkaline (>9) pH. | Use a suitable buffer to maintain a neutral pH. Prepare fresh solutions if experiments require prolonged incubation at non-neutral pH. |
| Temperature | Generally stable at room temperature. Degradation rate increases with temperature. | Store solutions in a cool place. For long-term storage, refrigeration is recommended. |
| Light | Generally stable, but prolonged exposure to high-intensity UV light may cause some degradation. | Store solutions in amber vials or protect from light. |
| Oxidizing Agents | Unstable in the presence of strong oxidizing agents (e.g., peroxides, permanganates). | Avoid contact with strong oxidizing agents. Use high-purity, peroxide-free solvents. |
Table 2: Typical Parameters for Forced Degradation Studies of 1,3-Propanediol
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24-72 hours | Dehydration to form aldehydes and other byproducts. |
| Base Hydrolysis | 0.1 N NaOH at Room Temp | 24-72 hours | Base-catalyzed degradation (pathway less defined). |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | Oxidation of hydroxyl groups. |
| Thermal | 80°C | 48-72 hours | Thermal decomposition.[1] |
| Photolytic | UV (254 nm) & Fluorescent Light | 7 days | Photodegradation. |
Degradation Pathway
The primary chemical degradation pathway for 1,3-propanediol under stress conditions, particularly acidic conditions and high temperatures, is dehydration.
Caption: Simplified chemical degradation pathway of 1,3-propanediol.
References
Troubleshooting unexpected peaks in HPLC analysis of propanediol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected or "ghost" peaks in my this compound chromatogram?
Unexpected peaks, often called ghost peaks, are a frequent issue in HPLC analysis.[1] They can originate from several sources, and a systematic approach is key to identifying their cause. The most common culprits include:
-
Mobile Phase Contamination: Impurities in solvents, buffers, or water, or microbial growth in aqueous mobile phases can introduce contaminants that appear as peaks.[2][3][4] Even high-purity solvents can contain trace impurities that become noticeable, especially in gradient elution.[2][3]
-
System Contamination (Carryover): Residuals from previous injections can adhere to the autosampler needle, injection valve, or tubing and elute in subsequent runs.[5][6][7] This is particularly common after injecting highly concentrated samples.[2]
-
Sample Preparation: Contaminants can be introduced from vials, caps, filters, or solvents used during sample preparation.[1][8] Incomplete dissolution of the sample can also lead to issues.[8]
-
Column Issues: A contaminated or degraded column can bleed stationary phase or release previously adsorbed compounds, resulting in spurious peaks.[1]
-
Instrument Malfunctions: Leaks in the pump or injector, or issues with the detector can also manifest as unexpected peaks.[3]
Q2: How can I systematically troubleshoot the source of these ghost peaks?
A process of elimination is the most effective troubleshooting strategy.[9] The following workflow can help isolate the source of the contamination.
Troubleshooting Workflow
Caption: A stepwise workflow to diagnose the origin of unexpected peaks.
Q3: What specific actions should I take if I suspect mobile phase contamination?
If the ghost peak appears in a blank gradient run (an analysis without any injection), the mobile phase is a likely source of contamination.[9]
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared, ultrapure water.[4][10]
-
Prepare Fresh Mobile Phase: Aqueous mobile phases are susceptible to microbial growth, so it's best to prepare them fresh daily.[10]
-
Clean Solvent Bottles: Ensure that solvent reservoirs are clean. Avoid "topping off" old mobile phase with new; instead, replace it entirely.[11]
-
Filter Mobile Phase: While many HPLC-grade solvents are pre-filtered, filtering aqueous buffers through a 0.22 or 0.45 µm filter can prevent microbial and particulate contamination.[8][12]
-
Degas the Mobile Phase: Dissolved gases can form bubbles that may appear as small peaks or cause baseline disturbances.[3]
Q4: How can I minimize or eliminate carryover from previous injections?
Carryover is the appearance of an analyte from a previous injection in a subsequent chromatogram.[6]
-
Implement a Robust Needle Wash: Ensure the autosampler's needle wash is effective. Use a wash solvent that is strong enough to dissolve the this compound and any other sample components completely.[4][6] A wash solution containing a higher percentage of organic solvent than the mobile phase is often effective.
-
Inject Blanks: Running one or more blank injections after a high-concentration sample can help flush out any residual analyte.[13]
-
Check for Scratched or Worn Parts: Inspect the injection port, rotor seals, and tubing for any scratches or wear that could trap and later release the sample.[14]
Troubleshooting Summary
| Issue Category | Potential Cause | Recommended Action |
| Mobile Phase | Contaminated solvents or water | Use fresh, HPLC-grade solvents and ultrapure water.[4][10] |
| Microbial growth | Prepare aqueous mobile phases daily and filter.[10] | |
| Contaminated additives (buffers, acids) | Use high-purity additives.[2] | |
| System/Carryover | Insufficient needle wash | Optimize the wash solvent and procedure.[6] |
| Adsorption onto system components | Inject blanks after high-concentration samples.[13] | |
| Worn injector parts | Inspect and replace rotor seals and other components as needed.[14] | |
| Sample Preparation | Contaminated vials, caps, or filters | Use clean, high-quality consumables.[1] |
| Impurities in sample diluent | Ensure the diluent is pure and compatible with the mobile phase.[8] | |
| Column | Column contamination | Flush the column with a strong solvent.[15] |
| Column degradation | If flushing doesn't resolve the issue, replace the column.[4] |
Experimental Protocols
Protocol 1: Blank Gradient Injection to Diagnose Mobile Phase and System Contamination
This protocol is designed to determine if the source of the unexpected peak is inherent to the HPLC system or the mobile phase.
-
Prepare Fresh Mobile Phase: Use HPLC-grade solvents and ultrapure water to prepare your mobile phase as per your analytical method for this compound.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Run a "No Injection" Gradient: Program and run the full gradient profile of your analytical method, but do not make an injection. This is often referred to as a "gradient blank."[9]
-
Analyze the Chromatogram: Examine the resulting chromatogram for the presence of the unexpected peak.
-
If the peak is present: The source is likely the mobile phase, the solvent lines, or the pump.[9]
-
If the peak is absent: The source is likely related to the injection process (carryover) or the sample itself.
-
Protocol 2: Isocratic RP-HPLC Method for this compound Analysis
While a specific method for this compound alone was not detailed in the search results, several methods for Dapagliflozin this compound Monohydrate provide a starting point for reversed-phase analysis. A simplified, isocratic method suitable for this compound could be as follows:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For this compound, a starting point could be a high aqueous content, for example, Phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 95:5 v/v. The pH can be adjusted to optimize peak shape.[17][18]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as this compound has no strong chromophore, or a Refractive Index (RI) detector.
-
Injection Volume: 20 µL.[16]
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to ensure compatibility. Filter the sample through a 0.45 µm syringe filter before injection.[8]
Logical Relationships in Troubleshooting
Caption: Primary causes leading to the observation of an unexpected peak.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. welch-us.com [welch-us.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. mastelf.com [mastelf.com]
- 7. hplc.eu [hplc.eu]
- 8. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 9. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 10. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 11. halocolumns.com [halocolumns.com]
- 12. asiduoscientific.com [asiduoscientific.com]
- 13. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. agilent.com [agilent.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Propanediol for Enhanced PCR
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing propanediol to enhance PCR yield and overcome challenges with difficult templates. Here you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR?
This compound is a chemical compound with two alcohol groups. In the context of PCR, 1,2-propanediol (also known as propylene (B89431) glycol) is used as a PCR additive or co-solvent.[1][2] Its primary function is to enhance the amplification of DNA, particularly for templates that are difficult to amplify, such as those with high GC content.[3][4][5][6] It helps to destabilize the DNA, disrupting base pairing and lowering its melting temperature, which can improve primer annealing and polymerase processivity through regions with strong secondary structures.[5]
Q2: What is the recommended concentration of 1,2-propanediol for PCR?
The optimal concentration of 1,2-propanediol can vary depending on the specific template, primers, and polymerase being used. However, a common starting point is a final concentration of 0.8 M to 1.0 M .[6][7][8][9] It is crucial to optimize the concentration for each specific assay, as high concentrations can inhibit the PCR reaction.[10]
Q3: When should I consider using 1,2-propanediol in my PCR?
You should consider using 1,2-propanediol when you encounter the following issues:
-
Low or no PCR product yield , especially with GC-rich templates (GC content >60%).[3][6][7][8][11]
-
Non-specific amplification , where multiple bands are observed on an agarose (B213101) gel.[4][5]
-
Smeared bands on an agarose gel, which can indicate poor processivity of the polymerase.[4][12]
Q4: Is there a difference between 1,2-propanediol and 1,3-propanediol (B51772) for PCR applications?
Yes, there is a significant difference. The commonly used and effective isomer for PCR is 1,2-propanediol .[3][4][5][6] 1,3-propanediol has a different chemical structure, and while it has various industrial applications, it is not typically used as a PCR enhancer.[1]
Q5: How does 1,2-propanediol compare to other PCR additives like betaine (B1666868) and DMSO?
Studies have shown that 1,2-propanediol can be more effective than betaine for amplifying a higher percentage of GC-rich DNA sequences.[3][6][11] While DMSO is also a common PCR additive that helps to reduce secondary structures, 1,2-propanediol may offer better performance for certain challenging templates.[5][13] The choice of additive is often empirical, and it may be necessary to test several to find the most effective one for a particular target.[5]
Troubleshooting Guide
Problem 1: No PCR Product
| Possible Cause | Recommendation |
| Suboptimal 1,2-propanediol Concentration | The concentration of 1,2-propanediol is critical. Too high of a concentration can inhibit the polymerase. Perform a concentration gradient experiment, testing a range from 0.5 M to 1.5 M.[10][14] |
| Incorrect Annealing Temperature | 1,2-propanediol lowers the melting temperature (Tm) of the DNA.[5] This may require a lower annealing temperature for your primers. Perform a gradient PCR to determine the new optimal annealing temperature.[15] |
| Poor Template Quality | Ensure your DNA template is of high purity. Contaminants can inhibit PCR.[12][15] |
Problem 2: Non-Specific Bands
| Possible Cause | Recommendation |
| Annealing Temperature Too Low | Even with 1,2-propanediol, an annealing temperature that is too low can lead to non-specific primer binding. Try increasing the annealing temperature in a gradient PCR.[12] |
| Primer-Dimer Formation | High concentrations of primers can lead to primer-dimer formation.[16] Consider reducing the primer concentration. |
| Excessive 1,2-propanediol | While it can enhance specificity, an excessive concentration of 1,2-propanediol can sometimes contribute to non-specific amplification. Optimize the concentration as described above. |
Problem 3: Low PCR Yield
| Possible Cause | Recommendation |
| Suboptimal 1,2-propanediol Concentration | A slight adjustment in the 1,2-propanediol concentration can significantly impact yield. Perform a fine-tuned titration around the initially determined optimal concentration. |
| Suboptimal Magnesium Chloride (MgCl₂) Concentration | 1,2-propanediol can affect the availability of Mg²⁺ ions. It may be necessary to optimize the MgCl₂ concentration in your reaction.[17] |
| Inefficient Polymerase Activity | Ensure that the DNA polymerase you are using is compatible with organic co-solvents like 1,2-propanediol. Some polymerases are more robust in the presence of additives.[15] |
Quantitative Data Summary
The following table summarizes the success rate of amplifying 104 different GC-rich human DNA sequences using various PCR additives.
| Additive | Final Concentration | Number of Successfully Amplified Amplicons (out of 104) | Success Rate (%) |
| None | - | 14 | 13% |
| Betaine | 2.2 M | 75 | 72% |
| Ethylene Glycol | 1.075 M | 91 | 87% |
| 1,2-Propanediol | 0.816 M | 94 | 90% |
Data adapted from a study on the enhanced amplification of GC-rich DNA.[3][6][11]
Experimental Protocols
Protocol 1: Standard PCR with 1,2-Propanediol
This protocol provides a starting point for using 1,2-propanediol in a standard PCR reaction.
-
Prepare a 10 M stock solution of 1,2-propanediol.
-
Assemble the PCR reaction on ice. For a final volume of 25 µL, the components are as follows:
| Component | Final Concentration | Volume (µL) |
| 10x PCR Buffer | 1x | 2.5 |
| dNTPs (10 mM) | 0.2 mM each | 0.5 |
| Forward Primer (10 µM) | 0.4 µM | 1.0 |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 |
| DNA Template (10 ng/µL) | 1-100 ng | 1.0 |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 |
| 1,2-Propanediol (10 M) | 0.8 M | 2.0 |
| Nuclease-free water | - | to 25 µL |
-
Gently mix the components and centrifuge briefly.
-
Perform thermal cycling according to the following general parameters, adjusting the annealing temperature as needed:
| Step | Temperature (°C) | Time |
| Initial Denaturation | 95 | 2 min |
| 30-35 Cycles: | ||
| Denaturation | 95 | 30 sec |
| Annealing | 55-65 (Gradient) | 30 sec |
| Extension | 72 | 1 min/kb |
| Final Extension | 72 | 5 min |
-
Analyze the PCR product by agarose gel electrophoresis.
Visualizations
Caption: Workflow for optimizing PCR with 1,2-propanediol.
References
- 1. The difference between 1,3 this compound and 1,2 this compound [sprchemical.com]
- 2. Propylene glycol - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymerase chain reaction amplification of a GC rich region by adding 1,2 this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 8. genscript.com [genscript.com]
- 9. 1,2-propanediol-trehalose mixture as a potent quantitative real-time PCR enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sweet enhancers of polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mybiosource.com [mybiosource.com]
- 13. genelink.com [genelink.com]
- 14. 1,2-propanediol-trehalose mixture as a potent quantitative real-time PCR enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing PCR Reaction Conditions for High Fidelity and Yield [labx.com]
Common artifacts in microscopy due to propanediol-based mounting media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing propanediol-based mounting media in microscopy experiments. While direct literature on artifacts solely attributable to this compound-based mounting media is limited, this guide extrapolates from established principles of fluorescence microscopy and the known chemical properties of this compound to address potential issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your imaging experiments.
Question: Why is my fluorescent signal weak or fading quickly (photobleaching)?
Answer:
Photobleaching is the irreversible photochemical destruction of a fluorophore. Several factors related to the mounting medium can contribute to this issue:
-
Absence or Incompatibility of Antifade Reagents: this compound itself does not have inherent antifade properties. The absence of a suitable antifade reagent will lead to rapid photobleaching. Additionally, some antifade reagents may be incompatible with your specific fluorophore or the this compound base. For instance, p-phenylenediamine (B122844) (PPD), a common antifade agent, can react with and degrade cyanine (B1664457) dyes (e.g., Cy2).[1][2]
-
Incorrect pH of the Medium: The fluorescence of many fluorophores is pH-sensitive. An unbuffered or incorrectly buffered mounting medium can lead to suboptimal fluorescence and increased photobleaching.[3]
-
Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching.[2] A well-formulated mounting medium should help to limit the diffusion of oxygen to the specimen.
Solutions:
-
Incorporate an appropriate antifade reagent:
-
For cyanine dyes, consider using n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) instead of PPD.[4]
-
Ensure the antifade reagent is fully dissolved and stable in the this compound-based medium.
-
-
Buffer the mounting medium:
-
Use a buffer system (e.g., Tris or PBS) to maintain an optimal pH for your fluorophore, typically between 7.5 and 9.0.[3]
-
-
Minimize oxygen exposure:
-
Use freshly prepared mounting medium.
-
Seal the coverslip properly with nail polish or a commercial sealant to prevent oxygen from entering.
-
Question: Why is there a high background signal or autofluorescence in my images?
Answer:
Autofluorescence is the natural fluorescence emitted by the sample or the mounting medium itself, which can obscure the signal from your specific fluorophores.
-
Intrinsic Autofluorescence of the Mounting Medium: While pure this compound is not reported to be highly autofluorescent, impurities or additives in a homemade or commercial formulation could be. Some sources of glycerol (B35011) have been reported to autofluoresce.[1][2]
-
Autofluorescence of Antifade Reagents: Some antifade reagents, like PPD, can contribute to autofluorescence, particularly at shorter excitation wavelengths (e.g., UV or blue light).[5]
-
Sample-Induced Autofluorescence: The fixation process (e.g., with glutaraldehyde) or the tissue itself can be a significant source of autofluorescence.
Solutions:
-
Test the mounting medium: Before mounting your precious samples, place a drop of the mounting medium on a slide, coverslip it, and check for autofluorescence using your imaging settings.
-
Choose the right antifade reagent: If you suspect the antifade reagent is the source, try an alternative like NPG or DABCO.
-
Use appropriate controls: Image an unstained sample mounted in the same medium to determine the level of background autofluorescence.
-
Spectral unmixing: If your microscope system has this capability, you can spectrally separate the autofluorescence from your specific signal.
-
Use red-shifted fluorophores: Cellular and tissue autofluorescence is typically stronger in the blue and green regions of the spectrum.[6] Using fluorophores that excite and emit in the red or far-red can help to mitigate this issue.[6]
Question: Why do my images appear blurry or have low resolution, especially in the Z-axis?
Answer:
This is often a result of a refractive index (RI) mismatch between the mounting medium and the immersion medium of your objective lens.
-
Spherical Aberration: When there is a significant difference between the RI of the mounting medium and the objective's immersion medium (e.g., oil, RI ≈ 1.515), light is refracted, causing spherical aberration.[1][2] This leads to a loss of signal and reduced axial (Z-axis) resolution, especially when imaging deep into the sample.[1][2]
Solutions:
-
Match the refractive index: The refractive index of 1,3-propanediol (B51772) is approximately 1.440. For high-resolution imaging with an oil immersion objective, you would ideally want a mounting medium with an RI closer to 1.515. You might consider blending this compound with a higher RI, miscible liquid, though this would require careful validation.
-
Use the correct immersion medium: If you are using a this compound-based medium with a lower RI, an oil immersion objective may not be ideal. Consider using a glycerol immersion objective (with an RI around 1.47) or a water immersion objective if the RI of your medium is closer to that of water (1.33).
-
Minimize the distance: Image as close to the coverslip as possible, as the effects of spherical aberration worsen with increasing imaging depth.[1][2]
Question: Why do I see small particles or crystals in my images?
Answer:
Precipitation in the mounting medium can be caused by several factors:
-
Poor Solubility of Components: Antifade reagents or other additives may not be fully soluble in the this compound base, especially at high concentrations or low temperatures. N-propyl gallate, for example, can be difficult to dissolve.[2]
-
Buffer Incompatibility: The buffer salts (e.g., phosphates) may precipitate out in a high concentration of this compound.
-
Evaporation: If the mounting medium begins to dry out before the coverslip is sealed, the concentration of solutes will increase, potentially leading to precipitation.
Solutions:
-
Ensure complete dissolution: When preparing your mounting medium, make sure all components are fully dissolved. Gentle heating and stirring can help.[7]
-
Filter the mounting medium: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use.
-
Check for buffer compatibility: If you suspect buffer precipitation, try a different buffer system (e.g., Tris instead of PBS) or adjust the concentration.
-
Work quickly and seal properly: Apply the coverslip promptly after adding the mounting medium and seal the edges thoroughly to prevent evaporation.
FAQs
Q1: What are the potential advantages of using a this compound-based mounting medium over a glycerol-based one?
While glycerol is the most common base for aqueous mounting media, this compound could offer some potential benefits, although these are not extensively documented for microscopy applications. Hypothetically, these could include differences in viscosity, hygroscopicity, and solvency for certain dyes or antifade agents. Some commercial non-glycerol based mounting media are formulated to avoid potential deleterious effects on certain classes of dyes like phycobiliproteins.[8]
Q2: What is the refractive index of this compound, and why is it important?
The refractive index (RI) of a substance measures how much it bends light. Matching the RI of your mounting medium to that of your objective's immersion oil (typically ~1.515) is crucial for high-resolution microscopy to avoid spherical aberration.[9][10]
-
The refractive index of 1,3-propanediol is approximately 1.440 .
-
The refractive index of 1,2-propanediol is approximately 1.432 .
This is lower than that of glycerol (≈1.47) and significantly lower than that of immersion oil.
Q3: Are this compound-based mounting media compatible with all fluorophores?
Compatibility is determined more by the antifade reagents and pH of the medium than the this compound base itself. However, it is always best practice to test a new mounting medium formulation with your specific fluorophores on a non-critical sample first. As a general rule, avoid PPD-containing media when working with cyanine dyes.[1][2]
Q4: Can I use a this compound-based mounting medium for long-term storage of my slides?
The suitability for long-term storage depends on the formulation. For a non-hardening medium, the coverslip must be thoroughly sealed to prevent drying out and crystallization of the medium. Hardening mounting media, which often contain a polymerizing agent, are generally better for long-term storage.
Data Presentation
Table 1: Refractive Indices of Common Mounting Media Components and Immersion Liquids
| Substance | Refractive Index (n) |
| Air | 1.000 |
| Water | 1.333[11] |
| 1,2-Propanediol | ~1.432 |
| 1,3-Propanediol | ~1.440 |
| Glycerol (pure) | ~1.474 |
| Glycerol (90% in PBS) | ~1.46 |
| Vectashield | ~1.45 |
| Glass Coverslip | ~1.515[9] |
| Immersion Oil | ~1.515[9] |
Experimental Protocols
Protocol 1: Preparation of a Standard Glycerol-Based Antifade Mounting Medium (with NPG)
This protocol provides a widely used recipe for a glycerol-based mounting medium suitable for a broad range of fluorophores.
Materials:
-
Glycerol (high-purity, e.g., ACS grade, 99-100%)
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Distilled water
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions.[12]
-
Prepare a 90% glycerol in PBS solution: In a 50 mL conical tube, combine 9 parts glycerol with 1 part 10X PBS (e.g., 45 mL glycerol and 5 mL 10X PBS).[12] Mix thoroughly by vortexing.
-
Add the antifade agent: While rapidly stirring the glycerol/PBS solution, slowly add 0.1 parts of the 20% NPG stock solution (e.g., 0.5 mL for a 50 mL final volume).[12]
-
Aliquot and store: Aliquot the final mounting medium into small, light-proof tubes and store at -20°C for long-term storage. A working aliquot can be kept at 4°C for a few weeks.
Protocol 2: General Protocol for Mounting Fixed Cells or Tissue Sections
-
Final Wash: After your final staining step, perform a final wash of your sample in a buffer solution (e.g., PBS) to remove any unbound antibodies or dyes.
-
Remove Excess Buffer: Carefully aspirate the excess buffer from the slide, leaving the sample just moist. Do not allow the sample to dry out.
-
Apply Mounting Medium: Place a small drop (typically 5-10 µL for a 22x22 mm coverslip) of the mounting medium onto the sample. Avoid introducing air bubbles.
-
Apply Coverslip: Hold a clean coverslip at a 45° angle to the slide. Touch one edge of the coverslip to the slide and slowly lower it onto the mounting medium, allowing the medium to spread out evenly. This technique helps to prevent the formation of air bubbles.
-
Remove Excess Medium: If necessary, carefully blot away any excess mounting medium from the edges of the coverslip with a lab wipe.
-
Seal the Coverslip: For non-hardening mounting media, seal the edges of the coverslip with nail polish or a commercial sealant. Allow the sealant to dry completely before imaging.
-
Curing (for hardening media): If using a hardening mounting medium, allow it to cure according to the manufacturer's instructions (this can be several hours to overnight) before imaging.
Mandatory Visualization
Caption: Troubleshooting workflow for common microscopy image quality issues.
Caption: Effect of refractive index matching on light path and image quality.
References
- 1. bidc.ucsf.edu [bidc.ucsf.edu]
- 2. unige.ch [unige.ch]
- 3. www2.nau.edu [www2.nau.edu]
- 4. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 5. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Refractive Index (Index of Refraction) | Nikon’s MicroscopyU [microscopyu.com]
- 10. youtube.com [youtube.com]
- 11. ompj.org [ompj.org]
- 12. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Validation & Comparative
A Comparative Analysis: Validating 1,3-Propanediol as a Safer Alternative to Propylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Comparative Toxicological Data
The following table summarizes key toxicological endpoints for propanediol and propylene (B89431) glycol, derived from animal studies and safety assessments.
| Toxicological Endpoint | 1,3-Propanediol (B51772) (PDO) | 1,2-Propanediol (Propylene Glycol, PG) | References |
| Acute Oral Toxicity | LD50 (Mouse): 4500 mg/kg | LD50 (Rat): 20,000 mg/kgLD50 (Mouse): 22,000 mg/kg | [4][5] |
| Acute Dermal Toxicity | Low toxicity | LD50 (Rabbit): 20,800 mg/kg | [5][6] |
| Skin Irritation | Not irritating. Human studies show low potential for irritation. | Can be a skin irritant. Prolonged contact may cause flaking and softening of the skin. Known to cause contact dermatitis in some individuals. | [1][5][6][7][8] |
| Eye Irritation | Not irritating | Minimally irritating, may cause slight transient conjunctivitis. | [5][6][9] |
| Skin Sensitization | Not sensitizing | Low potential in animal studies, but has a recognized history of causing allergic reactions in humans. | [2][6][7][10] |
| Carcinogenicity | Not carcinogenic | Not classified as carcinogenic. | [6][11] |
| Mutagenicity | Not mutagenic | Did not demonstrate genotoxic potential in laboratory studies. | [6][9] |
| Reproductive Toxicity | Not a reproductive toxin | No adverse effects on fertility observed in animal studies. | [6][10] |
While both glycols exhibit low acute oral and dermal toxicity, a significant distinction lies in their potential for skin irritation and sensitization. Propylene glycol is a well-documented skin irritant and a known allergen for a subset of the population, whereas 1,3-propanediol is consistently shown to have a lower potential for such dermal effects.[7][8][12]
Experimental Protocols
To quantitatively assess skin irritation and cytotoxicity, standardized in vitro methods are employed. These assays provide crucial data for safety assessments and are fundamental in substantiating claims of reduced irritation potential.
Protocol 1: In Vitro Skin Irritation Test - Reconstructed Human Epidermis (RHE) Model
This test evaluates the potential of a substance to cause skin irritation by measuring its effect on cell viability in a 3D human epidermis model (e.g., EpiDerm™).
Methodology:
-
Tissue Preparation: Reconstructed human epidermal tissues are received and pre-incubated overnight in assay medium at 37°C and 5% CO₂ to allow for tissue equilibration.[13][14]
-
Chemical Exposure: Three tissue replicates are used for each test substance, a negative control (e.g., Phosphate-Buffered Saline, PBS), and a positive control (e.g., 5% Sodium Dodecyl Sulfate, SDS).[13][15] The test substance is applied topically to the tissue surface for a 60-minute exposure period at 37°C.[13][16]
-
Post-Exposure Incubation: Following exposure, the tissues are thoroughly rinsed with PBS to remove the test substance.[13][15] The tissues are then transferred to fresh medium and incubated for a 42-hour post-exposure period.[13][15]
-
Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution (e.g., 1 mg/mL) for 3 hours.[13] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) salt.[14][17]
-
Data Analysis: The formazan is extracted from the tissues using isopropanol, and the optical density (OD) is measured with a spectrophotometer.[15] The viability of the treated tissues is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[14][15]
Protocol 2: In Vitro Cytotoxicity Assay
Cytotoxicity assays measure the degree to which a substance causes cell damage or death.[18] The MTT assay is a common colorimetric method used to assess metabolic activity as an indicator of cell viability.[17]
Methodology:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[19]
-
Compound Treatment: A stock solution of the test compound is prepared and serially diluted to the desired concentrations in a complete growth medium. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Vehicle controls (e.g., medium with DMSO if used as a solvent) are also included.[18][19] The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[17][19] During this time, mitochondrial enzymes in living cells reduce the MTT to insoluble formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[19]
-
Measurement and Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at an appropriate wavelength. The percentage of cell viability is calculated relative to the vehicle control. This data can be used to determine the IC50 (half-maximal inhibitory concentration) of the compound.[18][19]
Visualizations: Workflows and Cellular Interactions
Experimental Workflows
The following diagrams illustrate the standardized workflows for the key experimental protocols described above.
Caption: Workflow for In Vitro Skin Irritation Test using an RHE model.
Caption: General Workflow for an MTT-based In Vitro Cytotoxicity Assay.
Proposed Cellular Interaction Pathway
Propylene glycol has been shown to interact with the plasma membrane, which can disrupt tight junctions and affect cellular metabolism, such as glucose uptake.[20][21] The higher irritation potential of propylene glycol compared to this compound may stem from a greater capacity to induce these effects. The diagram below illustrates a generalized pathway by which a glycol might induce a cytotoxic or irritant response.
Caption: Proposed mechanism for glycol-induced cellular irritation.
Conclusion
The available toxicological data consistently indicates that 1,3-propanediol has a more favorable safety profile than 1,2-propanediol (propylene glycol), particularly concerning dermal applications. The significantly lower potential for skin irritation and sensitization makes this compound a compelling and safer alternative in the development of pharmaceuticals, cosmetics, and personal care products.[7][8][12] The use of standardized in vitro assays, such as those described, is essential for validating the safety of new formulations and substantiating the selection of less irritating ingredients like this compound.
References
- 1. clinikally.com [clinikally.com]
- 2. This compound: The Skincare Ingredient Derms Want You to Know [byrdie.com]
- 3. Physical and chemical assessment of 1,3 this compound as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. solvet.ca [solvet.ca]
- 6. dupont.ca [dupont.ca]
- 7. This compound in Cosmetics: Is It Safe to Use? [healthline.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Propylene glycol - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. [PDF] Evaluating 1 , 3-Propanediol for Potential Skin Effects | Semantic Scholar [semanticscholar.org]
- 13. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. sterlab-store.com [sterlab-store.com]
- 16. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. benchchem.com [benchchem.com]
- 20. E-cigarette constituents propylene glycol and vegetable glycerin decrease glucose uptake and its metabolism in airway epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1,2-Propanediol and 1,3-Propanediol in Biological Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Propanediols, specifically the structural isomers 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772) (1,3-PDO), are versatile compounds with broad applications in pharmaceuticals, cosmetics, and food industries.[1][2] Despite sharing the same chemical formula (C₃H₈O₂), the different positioning of their hydroxyl groups results in distinct metabolic pathways, biological activities, and toxicological profiles.[1] This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to inform research and development.
Metabolic Pathways: A Tale of Two Isomers
The metabolic fates of 1,2-propanediol and 1,3-propanediol are fundamentally different, engaging distinct enzymatic processes and leading to unique intermediates.
1,2-Propanediol (Propylene Glycol) Metabolism: In mammals, 1,2-propanediol is primarily metabolized in the liver by alcohol and aldehyde dehydrogenases, following a pathway similar to ethanol.[3] It is converted to lactaldehyde, which is then oxidized to lactate (B86563) and subsequently pyruvate.[3][4] Pyruvate can then enter the Krebs cycle for energy production.[3] At high doses, this metabolic route can lead to the accumulation of D-lactate, potentially causing metabolic acidosis.[3][5][6]
1,3-Propanediol Metabolism: The metabolism of 1,3-propanediol proceeds via different intermediates. It is oxidized to 3-hydroxypropionaldehyde (3-HPA) and subsequently to 3-hydroxypropionic acid.[7] The intermediate 3-HPA is known to exhibit cellular toxicity, which is a key differentiator from the metabolic byproducts of 1,2-propanediol.[8][9][10][11]
Toxicological Profile Comparison
The acute oral toxicity of both isomers is generally low, but their toxicological endpoints differ, primarily due to their metabolic intermediates.
| Parameter | 1,2-Propanediol (PG) | 1,3-Propanediol (PDO) | Reference |
| LD₅₀ (Rat, oral) | >20,000 mg/kg | ~15,000 mg/kg | [12] |
| Primary Toxic Endpoint | D-lactic acidosis at high doses.[3][13] | Cellular damage from 3-HPA accumulation.[9][10] | [3][9][10][13] |
| Skin Irritation | Potential for mild irritation. | Generally considered a non-irritant alternative to PG.[14] | [14] |
| NOEL (Rat, 90-day oral) | Not specified in provided results. | 1000 mg/kg/day (highest dose tested).[7] | [7] |
| Inhalation Toxicity (Rat) | Low toxicity. | No significant hazard observed up to 1800 mg/m³.[15][16] | [15][16] |
LD₅₀: Median lethal dose. NOEL: No-Observed-Effect Level.
Experimental Protocols
Acute Oral Toxicity Assessment (Following OECD Guideline 420/425)
This protocol outlines a typical procedure for determining the acute oral toxicity (approximating LD₅₀) of a substance like a this compound isomer. The Fixed Dose Procedure (OECD 420) or the Up-and-Down Procedure (OECD 425) are modern alternatives that aim to reduce animal usage while providing sufficient data for hazard classification.[17][18][19][20]
1. Principle: The test substance is administered orally by gavage to fasted animals in a stepwise procedure.[17] The goal is to identify a dose that causes evident toxicity or mortality, allowing for classification of the substance's hazard level.[17][19]
2. Animal Model:
-
Species: Rat (preferred), other rodent species may be used.[19]
-
Sex: Normally females are used.[17]
-
Health: Healthy, young adult animals are employed.[21]
-
Housing: Animals are housed in controlled conditions with a temperature of 22°C (± 3°), relative humidity of 30-70%, and a 12-hour light/dark cycle.[21][22]
3. Procedure:
-
Fasting: Animals are fasted prior to dosing (e.g., overnight for rats, with water available).[17][23]
-
Dose Administration: The substance is administered in a single dose via gavage.[17] The volume should not exceed 1 ml/100 g body weight for rodents in non-aqueous solutions.[22]
-
Dose Selection (Sighting Study): An initial "sighting study" is performed with single animals dosed sequentially at fixed levels (e.g., 5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[19] The starting dose is selected as that expected to produce some signs of toxicity without mortality.[19]
-
Main Study: Groups of animals (typically 5 per group for OECD 420) are dosed at the selected level.[17][19] Depending on the outcome (mortality or evident toxicity), further groups may be dosed at higher or lower fixed doses.[17]
4. Observations:
-
Animals are observed closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[24]
-
Observations include changes in skin, fur, eyes, and autonomic/behavioral patterns (e.g., tremors, convulsions, lethargy).[22]
-
Animal weights are recorded weekly.[17]
-
Time of death is recorded as precisely as possible.[22]
5. Necropsy:
-
All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.[17] All pathological changes are recorded.[22]
6. Data Analysis:
-
The results are used to classify the substance according to the Globally Harmonised System (GHS).[17] For OECD 425, the LD₅₀ value and confidence intervals can be calculated using the maximum likelihood method.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. The difference between 1,3 this compound and 1,2 this compound [sprchemical.com]
- 3. Propylene glycol ingestion causes D-lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylene glycol - Wikipedia [en.wikipedia.org]
- 5. Unexplained Metabolic Acidosis: Alcoholic Ketoacidosis or Propylene Glycol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexplained Metabolic Acidosis: Alcoholic Ketoacidosis or Propylene Glycol Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decrease of 3-hydroxypropionaldehyde accumulation in 1,3-propanediol production by over-expressing dhaT gene in Klebsiella pneumoniae TUAC01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Evaluating 1 , 3-Propanediol for Potential Skin Effects | Semantic Scholar [semanticscholar.org]
- 15. Inhalation toxicity of 1,3-propanediol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. oecd.org [oecd.org]
- 18. epa.gov [epa.gov]
- 19. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Toxicology, metabolism, and biochemistry of 1,2-propanediol (1972) | Joseph A. Ruddick | 169 Citations [scispace.com]
- 24. researchgate.net [researchgate.net]
Propanediol vs. Glycerol: A Comparative Guide for Cryopreservation of Primary Cells
For researchers, scientists, and drug development professionals, selecting the optimal cryoprotective agent (CPA) is paramount for preserving the viability and function of primary cells. This guide provides an objective comparison of two common penetrating cryoprotectants, propanediol (specifically 1,2-propanediol or PROH) and glycerol (B35011), supported by experimental data and detailed protocols.
The primary goal of cryopreservation is to mitigate cellular damage during freezing and thawing cycles, primarily caused by intracellular ice crystal formation and osmotic stress. Both this compound and glycerol are small molecules that can permeate the cell membrane, replacing intracellular water and thereby reducing the freezing point and minimizing ice crystal formation.[1][2] However, their efficacy can vary significantly depending on the cell type, concentration, and the specific cryopreservation protocol employed.
Performance Comparison: this compound vs. Glycerol
Experimental evidence suggests that the superiority of one CPA over the other is highly context-dependent. Factors such as cell type, developmental stage, and the specific endpoints being measured (e.g., survival rate, functional recovery) influence the outcome.
For instance, in the cryopreservation of mouse zygotes, 1,2-propanediol (PROH) demonstrated a significantly better survival rate (92%) compared to ethylene (B1197577) glycol (60%), another common CPA.[3][4] Conversely, for mouse blastocysts, glycerol resulted in a significantly higher percentage of expanded blastocysts post-thaw (75%) compared to ethylene glycol (50%).[3][4]
A study on human red blood cells found that at lower cooling rates, 1,2-propanediol provided better protection than glycerol at the same weight-for-weight concentrations (15% or 20% w/w).[5] This was attributed to the better glass-forming tendency of this compound solutions.[5]
In the context of human testicular tissue, dimethyl sulfoxide (B87167) (DMSO) at a 0.7 mol/l concentration was found to be superior in preserving the structure of seminiferous tubules, particularly spermatogonia, when compared to both this compound and glycerol.[6] While 70% of tubules showed normal structure after freezing with DMSO, only 37% were well-preserved with this compound.[6] Glycerol-treated tissue showed general necrotic morphology in the basal compartment.[6]
However, for adipose tissue cryopreservation, 70% glycerol proved to be highly efficient, showing tissue bioactivity comparable to fresh tissue and is considered a promising, nontoxic option for clinical applications.[7]
It is also important to consider the potential toxicity of these agents. This compound has been shown to cause a significant rise in intracellular calcium in mouse oocytes, which can lead to cellular damage.[8][9] This effect could be mitigated by using calcium-free media during this compound exposure.[8][9] While generally less toxic than DMSO, high concentrations or prolonged exposure to glycerol can also induce cellular damage and osmotic stress.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies, offering a direct comparison of this compound and glycerol under various experimental conditions.
Table 1: Cryopreservation of Mouse Embryos
| Cell Type/Stage | Cryoprotectant | Concentration | Key Outcome | Result | Reference |
| Mouse Zygotes | 1,2-Propanediol (PROH) | 1.5 M | Survival Rate (SR) | 92% | [3][4] |
| Mouse Zygotes | Ethylene Glycol (ETG) | 1.5 M | Survival Rate (SR) | 60% | [3][4] |
| Mouse Blastocysts | Glycerol | Not Specified | Expanded Blastocyst Percentage (EBP) | 75% | [3][4] |
| Mouse Blastocysts | Ethylene Glycol (ETG) | Not Specified | Expanded Blastocyst Percentage (EBP) | 50% | [3][4] |
| Mouse 4-Cell Embryos | 1,2-Propanediol (PROH) vs. Ethylene Glycol (ETG) | Not Specified | SR and EBP | No significant difference | [3] |
Table 2: Cryopreservation of Human Testicular Tissue
| Cryoprotectant | Concentration | Outcome | Result | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.7 mol/l | Percentage of well-preserved tubules | 70% ± 6% | [6] |
| 1,2-Propanediol (PrOH) | Not Specified | Percentage of well-preserved tubules | 37% ± 3% | [6] |
| Glycerol | Not Specified | Morphological observation | General necrotic morphology | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the key experimental protocols from the cited studies.
General Cell Cryopreservation Protocol
This protocol provides a general framework for cryopreserving mammalian cells.[10][11][12]
-
Cell Preparation: Harvest cells during the logarithmic growth phase with high viability (ideally >90%).
-
Centrifugation: Gently centrifuge the cell suspension to pellet the cells.
-
Resuspension: Resuspend the cell pellet in a pre-formulated freezing medium at the desired cell concentration (e.g., 2-4x10^6 cells/mL). The freezing medium typically consists of a basal medium, fetal bovine serum (FBS), and the cryoprotectant (e.g., 10% DMSO or glycerol).
-
Aliquoting: Dispense the cell suspension into pre-labeled cryogenic vials.
-
Controlled Cooling: Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) which allows for a cooling rate of approximately -1°C/minute. Place the container in a -80°C freezer overnight.[12]
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen tank for long-term storage in the vapor phase.
Thawing Protocol
Rapid thawing is critical to maximize cell survival.[10]
-
Rapid Thawing: Quickly transfer the cryogenic vial from liquid nitrogen to a 37°C water bath.
-
Dilution: Once thawed, gently dilute the cell suspension in a pre-warmed culture medium. If using DMSO, a washing step to remove the cryoprotectant is often recommended.[10]
-
Plating: Plate the cells in a suitable culture vessel with fresh medium.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to cryopreservation.
Caption: General workflow for the cryopreservation and thawing of primary cells.
Caption: Mechanism of action for penetrating cryoprotective agents.
Conclusion
The choice between this compound and glycerol as a cryoprotective agent for primary cells is not straightforward and should be empirically determined for each specific cell type and application. While this compound may offer advantages in certain scenarios due to its glass-forming properties, glycerol has demonstrated high efficacy and low toxicity for other cell types, such as adipose-derived cells. Researchers must carefully consider the existing literature and, where possible, perform optimization experiments to identify the most suitable cryopreservation protocol to ensure maximal recovery and functionality of their valuable primary cell populations. Combining different cryoprotectants is also an emerging trend to enhance survival rates while minimizing toxicity.[2]
References
- 1. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allanchem.com [allanchem.com]
- 3. Comparison of ethylene glycol, 1,2-propanediol and glycerol for cryopreservation of slow-cooled mouse zygotes, 4-cell embryos and blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the cryoprotection of red blood cells by 1,2-propanediol and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-propanediol and the type of cryopreservation procedure adversely affect mouse oocyte physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Technical Principles and Procedures for Cell Cryopreservation and Resuscitation [procellsystem.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Propanediol vs. Ethylene Glycol: A Head-to-Head Comparison for Solvent Applications in Research and Drug Development
In the landscape of solvent selection for pharmaceutical and scientific applications, propanediol and ethylene (B1197577) glycol are two prominent diols often considered for their utility. While structurally similar, their distinct physical, chemical, and toxicological properties dictate their suitability for different applications. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in making informed decisions.
I. Physical and Chemical Properties
A fundamental comparison begins with the core physical and chemical characteristics of these solvents. This compound is commercially available in two primary isomers, 1,2-propanediol (propylene glycol) and 1,3-propanediol, which exhibit slight differences in their properties. Ethylene glycol, with its simpler structure, presents a different profile. The following table summarizes these key attributes.
| Property | 1,2-Propanediol (Propylene Glycol) | 1,3-Propanediol | Ethylene Glycol |
| Chemical Formula | C₃H₈O₂ | C₃H₈O₂ | C₂H₆O₂ |
| Molar Mass | 76.095 g/mol | 76.095 g/mol | 62.07 g/mol [1] |
| Boiling Point | 188.2 °C[2] | ~213 °C[3][4] | 197.3 °C[1] |
| Melting/Freezing Point | -59 °C[2][5] | -27 °C[6] | -12.9 °C[1] |
| Density | 1.036 g/cm³[2] | 1.0597 g/cm³ | 1.113 g/cm³[1] |
| Viscosity (at 20°C) | ~40.6 mPa·s | ~49.1 mPa·s | ~16.1 mPa·s[1] |
| Solubility in Water | Miscible[2] | Miscible[6] | Fully Miscible[1] |
Ethylene glycol's linear structure allows for more effective intermolecular bonding, resulting in a higher boiling point compared to the branched 1,2-propanediol.[3][4] However, the linear isomer, 1,3-propanediol, has an even higher boiling point than ethylene glycol.[3][4]
II. Solvency Performance
Both this compound and ethylene glycol are versatile solvents, miscible with a wide range of other solvents including water, acetone, and chloroform.[2] Their ability to dissolve a variety of active pharmaceutical ingredients (APIs) is a key consideration in drug formulation.
This compound, particularly propylene (B89431) glycol, is widely used as a solvent and carrier for many pharmaceuticals, including oral, injectable, and topical formulations for drugs that are insoluble in water, such as benzodiazepines.[2] It is also a component in some artificial tears.[2] this compound is effective at dissolving difficult-to-solubilize substances like salicylic (B10762653) acid and ferulic acid.[7]
Ethylene glycol and its derivatives are also used as solvents for various applications, including in the production of polyester (B1180765) fibers and resins.[5][8] While its direct use in pharmaceuticals is limited due to toxicity, its solvency properties are well-established in other chemical processes.[8]
Table 2: Comparative Solvency Applications
| Solvent | Key Solvency Applications in Drug Development & Research |
| This compound (1,2- & 1,3-) | - Solvent for water-insoluble APIs (e.g., benzodiazepines)[2].- Carrier in oral, injectable, and topical formulations[2].- Humectant in pharmaceutical and cosmetic products[2][7].- Enhances the solubility and efficacy of active ingredients[7]. |
| Ethylene Glycol | - Primarily used as a chemical intermediate and in industrial applications[5][8].- Limited direct pharmaceutical use due to toxicity[9].- Solvent in the synthesis of polymers like PET[8]. |
III. Toxicity and Safety Profile
The most significant differentiator between this compound and ethylene glycol is their toxicity. This factor is often the primary determinant in solvent selection, especially for applications involving potential human exposure.
This compound (Propylene Glycol) is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, cosmetics, and pharmaceuticals.[5][9] Its acute oral toxicity is very low.[2] While high doses over extended periods can lead to hyperosmolarity and metabolic acidosis, it is significantly less severe than that caused by ethylene glycol.[10][11]
Ethylene Glycol , in stark contrast, is highly toxic if ingested.[5] It can be lethal even in small amounts, affecting the central nervous system, kidneys, and heart.[5] Due to its toxicity, its use is restricted in applications where there is a risk of ingestion or significant dermal absorption.[12]
Table 3: Toxicity Comparison
| Feature | This compound (Propylene Glycol) | Ethylene Glycol |
| Oral Toxicity | Very low; GRAS status by FDA[5][9] | High; lethal in small amounts[5] |
| Primary Health Concerns | Mild irritation in large quantities; potential for metabolic acidosis with very high exposure[5][10] | Affects central nervous system, kidneys, and heart[5] |
| Regulatory Status | Approved as a food additive (E1520) and for use in pharmaceuticals and cosmetics[2][5] | Restricted use in consumer products; not for internal consumption[12] |
| Environmental Impact | Readily biodegradable[2] | Can cause soil and groundwater pollution[10] |
IV. Experimental Protocols
To ensure reproducibility and accuracy in solvent characterization, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
A. Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology (Distillation Method):
-
Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a measured volume of the solvent (e.g., 50 mL) and a few boiling chips into the round-bottom flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.
-
Ensure the atmospheric pressure is recorded, as boiling point varies with pressure.
B. Measurement of Viscosity
Objective: To measure the fluid's resistance to flow.
Methodology (Using a Viscometer):
-
Calibrate the viscometer (e.g., a Brookfield or Ostwald viscometer) according to the manufacturer's instructions.
-
Maintain the solvent sample at a constant, specified temperature (e.g., 20°C) using a water bath, as viscosity is highly temperature-dependent.
-
Introduce the specified volume of the solvent into the viscometer.
-
For a rotational viscometer, immerse the spindle in the liquid and select the appropriate speed to obtain a torque reading within the optimal range.
-
Record the viscosity reading in millipascal-seconds (mPa·s).
-
For a capillary viscometer, measure the time it takes for the liquid to flow between two marked points under gravity. Calculate the kinematic viscosity and convert it to dynamic viscosity using the solvent's density.
C. Solubility Determination of an Active Pharmaceutical Ingredient (API)
Objective: To determine the saturation solubility of a solid API in the solvent at a given temperature.
Methodology (Shake-Flask Method):
-
Add an excess amount of the solid API to a known volume or mass of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a constant-temperature shaker bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a filtered syringe to prevent the transfer of solid particles.
-
Dilute the sample with a suitable mobile phase or solvent.
-
Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the API in that solvent at that temperature.
V. Visualizations
Logical Workflow for Solvent Selection
References
- 1. newtopchem.com [newtopchem.com]
- 2. Propylene glycol - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. The difference between Propylene Glycol and Ethylene Glycol in antifreeze - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 7. clinikally.com [clinikally.com]
- 8. The application of ethylene glycol_Chemicalbook [chemicalbook.com]
- 9. Ethylene Glycol vs. Propylene Glycol: Key Differences [elchemy.com]
- 10. Frontiers | Evaluating the effectiveness of propylene glycol and ethanol as antifreeze: an environmentally friendly alternative [frontiersin.org]
- 11. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. superradiatorcoils.com [superradiatorcoils.com]
A Comparative Guide to Validating HPLC Methods for Propanediol Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of propanediol, a common excipient and intermediate, is critical for product quality and safety. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. This guide provides an objective comparison of HPLC with a common alternative, Gas Chromatography (GC), for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Method Comparison: HPLC vs. Gas Chromatography
The choice between HPLC and GC for this compound purity analysis depends on several factors, including the volatility of potential impurities, required sensitivity, and the nature of the analyte. This compound is a relatively polar and non-volatile compound, making it well-suited for HPLC analysis.[1][2] Gas chromatography, on the other hand, is ideal for volatile and thermally stable compounds.[3]
| Feature | HPLC with Refractive Index Detection (RID) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves simple dissolution in the mobile phase. | May require derivatization to increase the volatility of polar analytes like diols. |
| Detection | Refractive Index Detector (RID) is a universal detector for compounds without a UV chromophore, like this compound. | Flame Ionization Detector (FID) is highly sensitive to organic compounds. |
| Typical Run Time | Generally longer, in the range of 10-30 minutes per sample. | Often faster, with run times typically under 15 minutes. |
| Sensitivity | Moderate, suitable for purity assays and detection of major impurities. | High, capable of detecting trace-level volatile impurities. |
Performance Data: A Comparative Overview
The following tables summarize the key validation parameters for representative HPLC and GC methods for the analysis of this compound and related compounds. This data provides a quantitative basis for comparing the performance of these techniques.
Table 1: HPLC-RID Method Validation Data for a this compound Analogue (3-Chloro-1,2-Propanediol) [4]
| Validation Parameter | Result |
| Linearity (Concentration Range) | LOQ to 150% of specification |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.43 µg/mL |
| Limit of Quantitation (LOQ) | 1.29 µg/mL (1.29 ppm) |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 2.66% |
Table 2: GC-FID Method Validation Data for 1,2-Propanediol [5]
| Validation Parameter | Result |
| Linearity (Concentration Range) | Not specified, but R² > 0.999 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.04 - 0.21 mg/mL |
| Accuracy (% Recovery) | 94.49% - 102.83% |
| Repeatability (% RSD) | 1.25% - 2.33% |
Experimental Protocols
Detailed methodologies for the HPLC-RI and GC-FID methods are provided below. These protocols are based on established and validated methods for this compound and related compounds.
HPLC-RI Method for this compound Purity
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
1. Chromatographic Conditions:
-
Column: Symmetry shield reverse phase C18 (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: pH 4.65 phosphate (B84403) buffer[4]
-
Flow Rate: 0.6 mL/min[4]
-
Column Temperature: 25°C[4]
-
Detector: Refractive Index Detector (RID) at 30°C[4]
-
Injection Volume: 30 µL[4]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
3. Validation Procedures:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[4]
GC-FID Method for this compound Purity
This method is effective for assessing the purity of this compound and quantifying volatile impurities.
1. Chromatographic Conditions:
-
Column: HP-INNOWax GC column (30 m × 0.25 mm × 0.25 µm)[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[5]
-
Injector Temperature: 260°C[5]
-
Detector (FID) Temperature: 270°C[5]
-
Oven Temperature Program: Initiate at 110°C and hold for 1 minute.[5]
-
Injection: Split injection with a ratio of 25:1, 1.0 µL injection volume[5]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 1,2-propanediol reference standard in anhydrous ethanol (B145695). Create a series of working standards by diluting the stock solution. An internal standard (e.g., 1,3-butanediol) can be added to all standards and samples for improved precision.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in anhydrous ethanol to a known concentration. Add the internal standard.
3. Validation Procedures:
-
Linearity: Analyze the calibration standards and plot the ratio of the this compound peak area to the internal standard peak area against the concentration.
-
Accuracy: Analyze a sample of known purity or a spiked sample to determine the percent recovery.
-
Precision: Perform replicate injections of the same sample to assess repeatability.
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for HPLC method validation and the logical considerations for selecting between HPLC and GC for this compound purity assessment.
Experimental workflow for HPLC method validation.
Logical flow for selecting an analytical method.
Conclusion
Both HPLC and GC are robust and reliable techniques for assessing the purity of this compound. The choice of the most suitable method depends on the specific analytical needs. For routine quality control focusing on the quantification of the main component and non-volatile impurities, HPLC with RID is a straightforward and effective choice. When the primary concern is the detection and quantification of volatile impurities, or when higher sensitivity is required, GC-FID is the superior option. The provided experimental protocols and validation data serve as a guide for researchers to select and implement the most appropriate method for their this compound purity assessment needs.
References
- 1. CN103149314A - Method for identification and content determination of 1, 2-propanediol in isosorbide mononitrate injection - Google Patents [patents.google.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. Simultaneous determination of moisture, 1,2-propanediol, glycerol and menthol in tobacco products using GC-TCD&FID in parallel method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propanediol Isomer Toxicity in Developmental Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the developmental toxicity of two propanediol isomers: 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772) (PDO). While both are generally recognized as having low toxicity, this document summarizes key experimental data, outlines methodologies from pivotal studies, and presents metabolic pathways to offer a comprehensive toxicological overview for research and development applications.
Executive Summary
This compound isomers, 1,2-propanediol and 1,3-propanediol, are widely used in various industries, including pharmaceuticals, cosmetics, and food. Understanding their relative developmental toxicity is crucial for safety assessment and formulation development. This analysis of available data from rodent and alternative models indicates that both isomers exhibit a low potential for developmental toxicity. High doses of 1,2-propanediol have been shown to not produce developmental toxicity in multiple laboratory animal species[1][2]. Similarly, 1,3-propanediol has demonstrated a high No-Observed-Effect Level (NOEL) in subchronic oral toxicity studies in rats, with no adverse effects on reproductive endpoints[3]. While some effects have been noted in zebrafish embryos at high concentrations of 1,2-propanediol, the overall evidence suggests a negligible concern for developmental and reproductive toxicity in humans at typical exposure levels[2][4].
Quantitative Data Summary
The following tables summarize the key quantitative data from developmental and reproductive toxicity studies on 1,2-propanediol and 1,3-propanediol.
Table 1: Developmental and Reproductive Toxicity of 1,2-Propanediol (Propylene Glycol)
| Species | Route of Administration | Dosage/Concentration | Key Findings | NOAEL (mg/kg bw/day) | Reference |
| Mice | Oral (drinking water) | Up to 10,100 mg/kg bw/day | No effects on fertility in a continuous breeding study. | 10,100 | [1][2] |
| Mice | Oral | 10,400 mg/kg bw/day | No developmental toxicity. | 10,400 | [2] |
| Rats | Oral | 1,600 mg/kg bw/day | No developmental toxicity. | 1,600 | [2] |
| Rabbits | Oral | 1,230 mg/kg bw/day | No developmental toxicity. | 1,230 | [2] |
| Hamsters | Oral | 1,550 mg/kg bw/day | No developmental toxicity. | 1,550 | [2] |
| Zebrafish | Aqueous exposure | 1.25% and 2.5% | Reduced growth, increased edema, hyperactivity. No significant effect on mortality. | Not established | [4] |
Table 2: Developmental and Reproductive Toxicity of 1,3-Propanediol
| Species | Route of Administration | Dosage/Concentration | Key Findings | NOEL (mg/kg/day) | Reference |
| Rats | Oral (gavage) | 100, 300, and 1000 mg/kg/day (90 days) | No effects on clinical condition, body weight, food consumption, organ weights, hematology, serum chemistry, or spermatogenic endpoints. | 1000 | [3] |
| Rats | Inhalation | 41, 650, and 1800 mg/m³ (2 weeks) | No treatment-related effects observed. | 1800 mg/m³ | [5] |
Experimental Protocols
Detailed methodologies for key experimental studies are provided below to facilitate replication and comparison.
Mammalian Developmental Toxicity Study (Following OECD Guideline 414)
This protocol outlines a typical prenatal developmental toxicity study design used for regulatory submissions.
-
Test Species: Pregnant female rats or rabbits are commonly used.
-
Administration: The test substance is typically administered daily by oral gavage from implantation to the day before scheduled cesarean section.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose is intended to induce some maternal toxicity but not mortality, a mid-dose to elicit minimal toxic effects, and a low dose that produces no observable adverse effects.
-
Maternal Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Fetal Examination: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
90-Day Subchronic Oral Toxicity Study in Rats (for 1,3-Propanediol)
This study design provides information on general and reproductive toxicity following repeated exposure.
-
Test Species: Male and female rats (e.g., Crl:CD(SD)BR).
-
Administration: 1,3-Propanediol was administered in deionized water daily via oral gavage for 90 consecutive days[3].
-
Dose Levels: In the cited study, dosage levels were 100, 300, and 1000 mg/kg/day, with a control group receiving the vehicle[3].
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements were recorded.
-
Terminal Procedures: At the end of the study, blood was collected for hematology and serum chemistry analysis. Animals were euthanized, and a full necropsy was performed. Organs were weighed and tissues were collected for histopathological examination. Spermatogenic endpoints (e.g., sperm motility, concentration) were also evaluated in males[3].
Zebrafish Embryo Developmental Toxicity Assay
The zebrafish model is a high-throughput alternative for assessing developmental toxicity.
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are exposed to the test substance in multi-well plates, typically from a few hours post-fertilization (hpf) for a period of several days (e.g., up to 72 or 120 hpf)[4].
-
Concentrations: A range of concentrations of the test substance and a vehicle control are used.
-
Endpoints: Mortality is recorded daily. Developmental and morphological endpoints are assessed at specific time points, including hatching success, body length, and the incidence of malformations such as pericardial edema, yolk sac edema, and spinal curvature[4]. Behavioral assessments, such as swimming activity, can also be performed on larvae[4][6].
Signaling Pathways and Metabolism
Given the low toxicity profile of both this compound isomers, specific signaling pathways for developmental toxicity have not been extensively elucidated. The observed effects in zebrafish at high concentrations of 1,2-propanediol may be related to general stress responses or osmotic effects rather than specific pathway-mediated teratogenicity.
The metabolism of 1,2-propanediol and 1,3-propanediol proceeds via different pathways, which is a key factor in their toxicological profiles.
References
- 1. NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Propylene Glycol (PG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to 1,2-Propanediol Impacts Early Development of Zebrafish (Danio rerio) and Induces Hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhalation toxicity of 1,3-propanediol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurobehavioral effects of 1,2-propanediol in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
Propanediol vs. Butanediol: A Comparative Guide for Enzymatic Assay Solvents
For researchers, scientists, and drug development professionals, the choice of a suitable solvent system is paramount for the success of enzymatic assays. The solvent not only facilitates the interaction between the enzyme and its substrate but also significantly influences the enzyme's stability, activity, and kinetics. While aqueous buffers are the standard, the inclusion of organic co-solvents is often necessary to dissolve hydrophobic substrates or modulate enzyme function. Among the commonly used co-solvents, diols such as propanediol and butanediol (B1596017) are frequently considered. This guide provides an objective comparison of this compound and butanediol as solvents for enzymatic assays, supported by physicochemical data and generalized experimental protocols to aid in solvent selection.
Physicochemical Properties of this compound and Butanediol
The choice between this compound and butanediol as a co-solvent can be initially guided by their fundamental physical and chemical properties. These properties, particularly viscosity and the length of the alkyl chain, can influence mass transfer within the assay and the interaction with the enzyme's hydration shell.
| Property | 1,3-Propanediol (B51772) | 1,4-Butanediol (B3395766) |
| Molar Mass ( g/mol ) | 76.09 | 90.12[1] |
| Boiling Point (°C) | 214 | 230[1] |
| Viscosity (at 25°C, mPa·s) | ~40 | ~80[2] |
| Solubility in Water | Miscible | Miscible[1][3] |
Solutions containing 1,4-butanediol generally exhibit a higher viscosity than those with 1,2-propanediol at the same concentration[4]. The viscosity of aqueous solutions of both diols increases with the mole fraction of the diol[2]. This is a critical consideration, as higher viscosity can impede substrate and product diffusion, potentially becoming the rate-limiting step in the enzymatic reaction.
Impact on Enzyme Stability and Activity
While direct comparative studies are scarce, the effect of diols on enzyme stability and activity can be inferred from studies on specific enzymes and general principles of protein-solvent interactions. Both this compound and butanediol can affect enzymes through various mechanisms, including altering the dielectric constant of the medium, interacting with the enzyme's surface, and displacing water molecules from the hydration shell.
The industrial use of 1,4-butanediol as a solvent suggests its compatibility with some biological systems[5][6]. However, it is also known to be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which could lead to competitive inhibition if the enzyme under study is susceptible[5][7].
Enzymes involved in the natural production and metabolism of these diols, such as glycerol (B35011) dehydratase and 1,3-propanediol oxidoreductase for this compound, and butanediol dehydrogenase for butanediol, are inherently stable and active in their presence[8][9][10]. For other enzymes, the suitability of these diols as co-solvents must be empirically determined.
Experimental Protocols
Given the lack of a universal rule, the following protocols provide a framework for systematically evaluating this compound and butanediol as co-solvents for a specific enzymatic assay.
Protocol 1: Evaluation of Enzyme Stability in this compound and Butanediol
Objective: To determine the stability of an enzyme over time in the presence of varying concentrations of this compound and butanediol.
Materials:
-
Enzyme stock solution
-
Assay buffer
-
1,3-Propanediol
-
1,4-Butanediol
-
Substrate solution
-
Detection reagent (e.g., chromogenic or fluorogenic substrate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of assay buffers containing different concentrations (e.g., 0%, 5%, 10%, 20% v/v) of 1,3-propanediol and 1,4-butanediol.
-
Incubate the enzyme at a fixed concentration in each of the prepared buffer-diol mixtures at a relevant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme-diol mixture.
-
Initiate the enzymatic reaction by adding the substrate to the aliquot.
-
Measure the initial reaction velocity (V₀) using a suitable detection method.
-
Plot the residual enzyme activity (as a percentage of the activity at time 0) against time for each co-solvent concentration.
-
Compare the stability profiles to determine which diol and at what concentration best preserves enzyme activity.
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of an enzyme in the presence of this compound and butanediol.
Materials:
-
Enzyme stock solution
-
Assay buffer
-
1,3-Propanediol
-
1,4-Butanediol
-
A series of substrate solutions of varying concentrations
-
Detection reagent
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare assay buffers containing a fixed, optimal concentration (determined from Protocol 1) of either 1,3-propanediol or 1,4-butanediol. A control buffer with no diol should also be prepared.
-
For each buffer condition, set up a series of reactions with varying substrate concentrations.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration for each co-solvent condition.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Compare the kinetic parameters obtained in the presence of each diol to the control to understand their effect on enzyme-substrate binding and catalytic efficiency.
Visualization of Workflows
To facilitate the understanding of the solvent selection process and its potential impact on enzymatic reactions, the following diagrams are provided.
Caption: Workflow for selecting and validating a co-solvent.
Caption: Potential interactions of a co-solvent in an enzymatic reaction.
Conclusion
The selection between this compound and butanediol as a co-solvent for enzymatic assays is not straightforward and is highly dependent on the specific enzyme and assay conditions. Butanediol's higher viscosity may present challenges for high-throughput screening applications where rapid mixing and diffusion are crucial. Conversely, its longer alkyl chain may be more effective in solubilizing highly hydrophobic substrates.
Ultimately, an empirical approach, as outlined in the provided protocols, is the most reliable method for determining the optimal co-solvent. By systematically evaluating the impact of each diol on enzyme stability and kinetics, researchers can make an informed decision that ensures the reliability and accuracy of their enzymatic assays.
References
- 1. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 6. BDO (1,4-BUTANEDIOL) - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Key enzymes catalyzing glycerol to 1,3-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Bio-Based vs. Petroleum-Based Propanediol for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the purity of excipients is paramount. This guide provides an objective comparison of bio-based 1,3-propanediol (B51772) and petroleum-based 1,2-propanediol (propylene glycol), focusing on their purity profiles and the analytical methods for their confirmation. As the pharmaceutical industry increasingly embraces sustainable alternatives, understanding the nuances of these two common solvents is crucial for ensuring the integrity and reproducibility of experimental results.
Propanediol is a widely used solvent and excipient in pharmaceutical formulations. Traditionally, propylene (B89431) glycol (1,2-propanediol) derived from petrochemical sources has been the industry standard. However, with advancements in biotechnology, bio-based 1,3-propanediol, produced through the fermentation of renewable feedstocks like corn sugar, has emerged as a viable and sustainable alternative. While chemically similar, their distinct manufacturing processes result in different impurity profiles, which can have implications for sensitive pharmaceutical research applications.
Quantitative Purity Comparison
Both bio-based 1,3-propanediol and petroleum-based 1,2-propanediol are available in high-purity grades suitable for pharmaceutical use, typically with an assay of 99.5% or higher.[1][2][3][4][5][6][7] The key distinction lies not in the purity of the primary compound but in the nature of the trace impurities.
| Parameter | Bio-Based 1,3-Propanediol (Typical) | Petroleum-Based 1,2-Propanediol (USP Grade) |
| Assay (Purity) | ≥ 99.5% | ≥ 99.5%[1] |
| Source | Fermentation of renewable feedstocks (e.g., corn) | Propylene oxide (from petroleum) |
| Common Impurities | Residual glycerol (B35011), organic acids (lactic, acetic, succinic), other fermentation by-products (e.g., 2,3-butanediol) | Dipropylene glycol, ethylene (B1197577) glycol, iron, chlorides, heavy metals |
| Water Content | ≤ 0.1% | ≤ 0.2% |
Impurity Profile and Potential Impact
The origin of this compound dictates its impurity profile. Understanding these differences is critical as even trace amounts of impurities can potentially interfere with experimental systems.
Bio-Based 1,3-Propanediol: The primary impurities are remnants of the fermentation and purification process.[8] Residual glycerol, a key substrate in some bio-production methods, is a common impurity. While generally considered non-toxic, glycerol can influence cellular metabolism and proliferation at higher concentrations.[9][10] Organic acids, if present, could alter the pH of unbuffered solutions and potentially impact cell viability or enzyme kinetics.
Petroleum-Based 1,2-Propanediol: Impurities in the petroleum-derived product are typically by-products of the chemical synthesis. Dipropylene glycol is a common impurity that, while having low toxicity, can cause skin irritation in sensitive individuals at higher concentrations.[11][12] The presence of heavy metals, though strictly controlled in USP grade material, is a potential concern in any chemically synthesized product and can have significant toxicological effects.
Unwanted impurities in pharmaceutical excipients can have a range of detrimental effects, including catalyzing the degradation of the active pharmaceutical ingredient (API), altering its physical and chemical properties, and reducing the product's shelf life.[13][14][15] In a research context, these impurities could lead to inconsistent results, artifacts in cellular assays, or direct toxic effects on cell cultures.
Experimental Protocols for Purity Confirmation
To ensure the purity of this compound for pharmaceutical research, rigorous analytical testing is necessary. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assay and Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the purity of this compound and identifying organic impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample into a GC vial.
-
Dilute with a suitable solvent, such as methanol (B129727) or ethanol, to a final concentration of 1 mg/mL.
-
For the analysis of specific impurities, a derivatization step, such as esterification with phenylboronic acid, can be employed to improve the volatility and chromatographic separation of diols.[16]
-
-
Internal Standard:
-
Prepare a stock solution of an appropriate internal standard (e.g., 1,3-butanediol (B41344) for 1,2-propanediol analysis) in the same solvent.
-
Add a known amount of the internal standard to the sample solution.
-
-
GC-MS Conditions:
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
Identification: Compare the mass spectra of the eluted peaks with a reference library (e.g., NIST) and the retention times of known standards.
-
-
Quantification: For quantification, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode to increase sensitivity and selectivity for specific analytes.[17]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for Quantification
HPLC with a refractive index detector is a robust method for quantifying non-UV absorbing compounds like this compound, particularly in aqueous samples.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving a known weight in the mobile phase to achieve a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration Standards:
-
Prepare a series of calibration standards of the specific this compound isomer (1,2- or 1,3-) in the mobile phase, covering the expected concentration range of the sample.
-
-
HPLC-RI Conditions:
-
Column: A column suitable for the analysis of polar compounds, such as an Aminex HPX-87H ion exclusion column (300 x 7.8 mm) or a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][18]
-
Mobile Phase: For an ion exclusion column, 5 mM sulfuric acid in deionized water is commonly used.[3] For a C18 column, an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) can be employed.[11]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 30-60°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Visualizing Workflows and Logical Relationships
To aid in understanding the experimental processes and the logical flow of purity confirmation, the following diagrams are provided.
Caption: Experimental workflow for confirming the purity of this compound.
Caption: Comparison of impurity sources for this compound types.
Potential Impact of Impurities on Signaling Pathways
While high-purity this compound is generally considered biologically inert, the presence of trace impurities could theoretically impact sensitive cellular signaling pathways, leading to non-reproducible or misleading experimental results. It is important to note that the direct effects of these impurities at the concentrations typically found in pharmaceutical-grade this compound are not extensively studied. However, based on the known biological activities of these compounds at higher concentrations, we can infer potential areas of concern.
-
Residual Glycerol: Glycerol is a carbon source that can be metabolized by cells. Its presence, even at low levels, could alter cellular energy metabolism, potentially affecting pathways sensitive to the cell's metabolic state, such as AMPK and mTOR signaling. Studies have also shown that glycerol can inhibit cell proliferation and alter the cytoskeleton.[9][10]
-
Organic Acids: Trace amounts of organic acids could slightly alter the pH of the local cellular environment in unbuffered solutions, which could influence the activity of pH-sensitive enzymes and signaling proteins.
-
Dipropylene Glycol: While generally of low toxicity, dipropylene glycol has been reported to cause skin irritation and may increase transepidermal water loss.[11] In sensitive in vitro models, it could potentially have subtle effects on cell membrane integrity or function.
The following diagram illustrates a hypothetical scenario where an impurity could interfere with a typical signaling pathway.
Caption: Hypothetical interference of an impurity with a cellular signaling pathway.
Conclusion
For pharmaceutical research, the choice between bio-based 1,3-propanediol and petroleum-based 1,2-propanediol should be made with a clear understanding of their respective impurity profiles. While both are available in high-purity grades, the nature of the trace impurities differs. Bio-based this compound offers a sustainable and renewable option, with impurities originating from the biological process. Petroleum-based this compound, the long-standing industry standard, has a well-characterized impurity profile derived from its chemical synthesis.
Ultimately, the selection of this compound should be guided by the specific requirements of the research application. For highly sensitive assays, it is crucial to use a well-characterized, high-purity grade of this compound and to be aware of the potential for trace impurities to influence experimental outcomes. The analytical methods outlined in this guide provide a framework for confirming the purity and suitability of this compound for demanding pharmaceutical research.
References
- 1. What is Propylene Glycol USP Grade? [cnchemsino.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. Propylene Glycol Pharmaceutical Grade BP, EP, USP CAS 57-55-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. dow.com [dow.com]
- 5. indiamart.com [indiamart.com]
- 6. echemi.com [echemi.com]
- 7. foruchem.com [foruchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycerol alters cytoskeleton and cell adhesion while inhibiting cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cell proliferation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipropylene glycol may have some negative effects on the overall health of the skin - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 12. shell.com [shell.com]
- 13. qingmupharm.com [qingmupharm.com]
- 14. oceanicpharmachem.com [oceanicpharmachem.com]
- 15. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 16. ewg.org [ewg.org]
- 17. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]
- 18. 1,3-Propanediol - CD Formulation [formulationbio.com]
Assessing the impact of propanediol on protein stability compared to other diols
A Comparative Analysis of Propanediol and Other Diols as Protein Stabilizers
For researchers, scientists, and drug development professionals, selecting the optimal excipient to ensure protein stability is a critical step in formulating therapeutic proteins and other protein-based products. Diols, a class of polyols containing two hydroxyl groups, are frequently employed as co-solvents to enhance the stability of proteins in aqueous solutions. This guide provides a comparative assessment of this compound isomers (1,2-propanediol and 1,3-propanediol) against other common diols, such as ethylene (B1197577) glycol and butanediol, focusing on their impact on protein thermal stability.
While direct, comprehensive comparative studies with quantitative data on the effects of this compound isomers versus other diols on protein stability are not extensively available in publicly accessible literature, this guide synthesizes existing data and established principles of protein-polyol interactions to provide a comparative overview. The primary mechanism by which these small molecules are thought to stabilize proteins is through the "preferential exclusion" or "preferential hydration" model. In this model, the diol is preferentially excluded from the protein's surface, which leads to an increase in the surface tension of the water and a thermodynamically unfavorable situation for protein unfolding, as unfolding would expose more of the protein's surface to the solvent.
Quantitative Data on Protein Stability
The following table summarizes representative data on the impact of various diols on the thermal stability of proteins. The data is primarily presented as the change in the midpoint of thermal unfolding (Tm), a key indicator of protein stability. It is important to note that the stabilizing or destabilizing effect of a diol can be protein- and concentration-dependent.
| Diol | Protein | Concentration | Change in Tm (°C) | Measurement Technique | Reference |
| 1,2-Propanediol | Mouse Zygotes (viability) | Not specified | Lower survival rate than control | Cryopreservation Assay | [1] |
| Ethylene Glycol | Mouse Zygotes (viability) | Not specified | Lower survival rate than 1,2-Propanediol | Cryopreservation Assay | [1] |
| Poly(ethylene glycols) | Ribonuclease, Lysozyme, etc. | Not specified | Decrease in Tm | Thermal Unfolding | [2] |
| 1,3-Propanediol (B51772) | Nicotine formulation | Not specified | Better thermal profile than 1,2-Propanediol | Thermal Analysis | [3][4] |
Note: The data presented is illustrative and sourced from studies with varying experimental conditions. Direct comparison between different studies should be made with caution. The lack of extensive, direct comparative data for this compound isomers on protein Tm is a notable gap in the current literature.
Experimental Protocols
A key technique for assessing the thermal stability of proteins is Differential Scanning Calorimetry (DSC).[5] This method measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Representative Experimental Protocol for DSC Analysis:
-
Sample Preparation:
-
Dialyze the protein of interest against the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to ensure a consistent buffer environment.
-
Prepare stock solutions of the diols (e.g., 1,2-propanediol, 1,3-propanediol, ethylene glycol, 1,3-butanediol) in the same buffer.
-
Prepare a series of protein-diol solutions with a constant protein concentration (e.g., 1 mg/mL) and varying concentrations of each diol.
-
Prepare a reference solution containing only the buffer and the corresponding diol concentration for each sample.
-
-
DSC Measurement:
-
Load the protein-diol solution into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 100°C).
-
Initiate the temperature scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the baseline from the DSC thermogram to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔHcal).
-
Compare the Tm values of the protein in the presence of different diols and at various concentrations to assess their relative stabilizing effects.
-
Visualizing Methodologies and Mechanisms
To better understand the experimental process and the underlying mechanism of protein stabilization by diols, the following diagrams are provided.
Caption: Experimental workflow for comparing the effects of diols on protein stability.
Caption: Mechanism of protein stabilization by preferential exclusion of diols.
References
- 1. Comparison of 1,2-Propanediol and Ethylene Glycol for Cryopreservation of Slow-Cooled Mouse Zygotes and Their Subsequent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability of proteins in the presence of poly(ethylene glycols) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and chemical assessment of 1,3 this compound as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of 1,2-Propanediol and 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of two important structural isomers, 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). Understanding the thermal behavior of these compounds is critical for their application in various fields, including pharmaceuticals, as solvents, and in the synthesis of polymers. This document summarizes key experimental findings and provides detailed methodologies for the cited thermal analysis techniques.
Executive Summary
Experimental evidence suggests that 1,3-propanediol exhibits superior thermal stability compared to 1,2-propanediol . Under thermal stress, 1,3-propanediol tends to vaporize without significant decomposition, leading to fewer by-products. In contrast, 1,2-propanediol undergoes thermal decomposition at elevated temperatures.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal properties of 1,2-propanediol and 1,3-propanediol based on available experimental data.
| Property | 1,2-Propanediol (Propylene Glycol) | 1,3-Propanediol |
| Onset of Thermal Decomposition | 350 °C[1] | Vaporizes without significant decomposition up to 350 °C |
| Boiling Point | 187-188 °C | 214 °C |
| Thermal Profile | Subject to thermal decomposition | Exhibits a better thermal profile with fewer decomposition by-products |
Comparative Thermal Behavior
A key study utilizing Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) demonstrated that 1,3-propanediol has a more favorable thermal profile. The analysis, conducted in an air atmosphere up to 350 °C, showed that 1,3-propanediol vaporized without any indication of thermal decomposition.[2] This suggests a higher intrinsic stability under these conditions. In contrast, 1,2-propanediol has a defined onset of thermal decomposition at 350 °C, as indicated in safety data sheets.[1]
The formation of fewer thermal decomposition by-products with 1,3-propanediol is a significant advantage in applications where chemical purity and the avoidance of potentially reactive or toxic impurities are paramount.[2]
Experimental Methodologies
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA). These techniques are fundamental in characterizing the thermal stability of materials.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.
Typical Experimental Protocol (based on ASTM E1131):
-
Sample Preparation: A small, representative sample of the propanediol isomer (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere. The desired temperature program is set.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 400 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)
Principle: DSC and DTA measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. These techniques are used to identify thermal events such as melting, crystallization, and decomposition.
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the this compound isomer (typically 2-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC/DTA instrument is calibrated and the desired temperature program and atmosphere (e.g., nitrogen) are set.
-
Heating Program: The sample and reference are heated at a controlled, linear rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow or temperature between the sample and the reference.
-
Data Analysis: The resulting thermogram is analyzed for endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which indicate thermal events. The onset of an exothermic peak can signify the beginning of decomposition.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the thermal stability of the this compound isomers using TGA and DSC/DTA.
Caption: Workflow for Comparative Thermal Stability Analysis.
References
Safety Operating Guide
Proper Disposal of Propanediol: A Guide for Laboratory Professionals
The responsible disposal of propanediol is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to ensure a safe working environment and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles[1]
-
A laboratory coat
All work with this compound should be conducted in a well-ventilated area to minimize the risk of inhalation. In the event of a spill, the area should be evacuated if necessary, and the spill should be contained and cleaned up following the procedures outlined below.
This compound Disposal Data
The following table summarizes key information pertinent to the disposal of this compound. It is important to note that while this compound is not typically classified as hazardous waste, local regulations may vary.
| Parameter | Guideline | Regulatory Context |
| Hazardous Waste Classification | Generally not classified as hazardous waste for transport.[2] | Consult local, state, and federal regulations for final determination.[3] |
| Spill Containment | Absorb with inert, non-combustible material (e.g., sand, earth, vermiculite).[2] | Collect and place in a suitable, labeled container for disposal.[1][4] |
| Drain Disposal | Do not allow the product to enter drains.[1][5] | Small, uncontaminated quantities may be permissible with local water authority approval.[6] |
| Container Disposal | Dispose of as unused product.[1] | Consult with appropriate regulatory agencies before disposing of the product container.[2] |
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity and whether it is contaminated with other substances. The following protocol provides a general framework that should be adapted to meet the specific requirements of your institution and location.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste container with "this compound".
-
Segregate: If the this compound is mixed with other hazardous chemicals, it must be treated as hazardous waste.[7] It should be segregated from other waste streams to prevent dangerous reactions.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. The container should have a secure, tight-fitting lid.[7]
-
Labeling: The label should include the chemical name and any associated hazards if it is contaminated.
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[7]
-
Closure: Keep the waste container closed at all times, except when adding waste.
-
Volume: Do not overfill the container. It is recommended to leave at least 10% of headspace to allow for expansion.[8]
Step 4: Final Disposal
-
Uncontaminated this compound: For small, uncontaminated quantities, consult your institution's Environmental Health and Safety (EHS) department or local regulations. Drain disposal is generally not recommended without explicit permission.[1][5]
-
Contaminated this compound or Large Quantities: This waste must be disposed of as hazardous waste. Contact your institution's EHS department to arrange for a waste pickup.[7] They will ensure it is transported to a licensed hazardous waste disposal facility.
-
Documentation: Complete all required waste pickup forms or manifests as instructed by your EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. theformulatorshop.com [theformulatorshop.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. avenalab.com [avenalab.com]
- 6. laballey.com [laballey.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Propanediol
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling propanediol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and build trust in laboratory safety practices.
This compound, while generally considered to have low toxicity, requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to the following procedures is crucial.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.[2][3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A fully-buttoned laboratory coat should be worn. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron is also recommended.
Quantitative Data Summary
| Property | 1,2-Propanediol | 1,3-Propanediol |
| CAS Number | 57-55-6 | 504-63-2 |
| Molecular Formula | C₃H₈O₂ | C₃H₈O₂ |
| Molecular Weight | 76.09 g/mol | 76.09 g/mol |
| Boiling Point | Not specified in results | 214°C (417°F)[5][6] |
| Flash Point | Not specified in results | 129°C (264°F)[5][7] |
| Autoignition Temp. | >400°C[8] | 400°C (752°F)[9] |
| Vapor Pressure | 20 Pa @ 25°C[8] | 0.1067 hPa @ 20°C[5] |
| Relative Density | 1.03 @ 20°C[8] | 1.053[5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[9][10]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[10]
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]
-
Keep containers tightly closed to prevent absorption of moisture, as this compound is hygroscopic.[1][10][12]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[9][1][11]
-
Storage containers should be made of galvanized iron, aluminum, or stainless steel.[10]
Disposal Plan
Waste Collection:
-
Collect all this compound waste in a clearly labeled, sealed, and appropriate container.[13]
-
Segregate halogenated organic waste from non-halogenated waste streams.[13]
Disposal Procedure:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[9][11][14]
-
For spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, collect it in a sealed container, and dispose of it as hazardous waste.[9][13]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous-waste disposal contractor to arrange for pickup and proper disposal.[7][13]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. download.basf.com [download.basf.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. avenalab.com [avenalab.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chinasolvents.com [chinasolvents.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
- 13. benchchem.com [benchchem.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
